molecular formula C8H8N4 B1462883 1,8-Naphthyridine-3,6-diamine CAS No. 1177337-61-9

1,8-Naphthyridine-3,6-diamine

Cat. No.: B1462883
CAS No.: 1177337-61-9
M. Wt: 160.18 g/mol
InChI Key: NIVCMCWDRWLIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridine-3,6-diamine is a diamine derivative of the 1,8-naphthyridine heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The 1,8-naphthyridine core is known for its diverse biological activities, making it a highly valuable template for developing novel therapeutic agents . Researchers utilize this core to create compounds with potential pharmacological properties, including antibacterial, anti-inflammatory, analgesic, and anticancer activities . Several FDA-approved drugs, such as nalidixic acid and gemifloxacin, are based on the 1,8-naphthyridine structure, underscoring its significant research and development value . The 3,6-diamine functionalization provides key synthetic handles for further chemical modification, allowing researchers to explore structure-activity relationships and develop new chemical entities for various research applications . This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-naphthyridine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-6-1-5-2-7(10)4-12-8(5)11-3-6/h1-4H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCMCWDRWLIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Naphthyridine-3,6-diamine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging applications in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5] Among these, amino-substituted naphthyridines are of particular interest as versatile building blocks for the synthesis of more complex, biologically active molecules and functional materials. This guide provides a comprehensive technical overview of the synthesis and detailed spectroscopic characterization of this compound, a key intermediate in the development of novel chemical entities. We present a validated synthetic pathway, detailed experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and a summary of its key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Strategic Importance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention from the scientific community.[3] This interest is primarily due to its synthetic versatility and the diverse pharmacological profiles of its derivatives.[3] The arrangement of the nitrogen atoms in the scaffold allows for specific hydrogen bonding interactions with biological targets, making it a valuable pharmacophore in drug design.[4]

A Privileged Scaffold in Medicinal Chemistry

Compounds incorporating the 1,8-naphthyridine core have been successfully developed as therapeutic agents for a variety of diseases. Notable examples include quinolone antibiotics such as enoxacin, which leverage the scaffold's ability to interact with bacterial DNA gyrase.[5] Beyond anti-infective agents, derivatives have shown promise as anticancer agents, kinase inhibitors, and central nervous system agents.[1][2][6] The planar nature of the ring system allows for intercalation with DNA, a mechanism exploited in the design of cytotoxic compounds for oncology.[2]

The Synthetic Utility of Diamino-Substituted Naphthyridines

This compound serves as a crucial precursor for creating a diverse library of compounds. The two primary amine groups at the C3 and C6 positions offer reactive sites for further functionalization. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize its pharmacological or material properties. These amino groups can be readily transformed into a wide array of functional groups, including amides, sulfonamides, and ureas, or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is not a trivial one-step process. It requires a strategic, multi-step pathway that builds the core heterocyclic system and then introduces the desired amino functionalities. The presented methodology is a logical convergence of established synthetic transformations for this class of compounds, designed for efficiency and reliability.

Synthetic Strategy and Retrosynthesis

The most logical approach to the target molecule involves the late-stage introduction of the amine functionalities via the reduction of corresponding nitro groups. Nitro groups can be introduced onto the pre-formed naphthyridine ring system through electrophilic nitration. The dinitro precursor, 3,6-dinitro-1,8-naphthyridine, can be synthesized from a more readily available starting material, 2,7-dichloro-1,8-naphthyridine. This common intermediate provides a robust starting point for building the required substitution pattern.

Proposed Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction of Nitro Groups cluster_2 Step 3: Dechlorination A 2,7-Dichloro-1,8-naphthyridine B 2,7-Dichloro-3,6-dinitro-1,8-naphthyridine A->B HNO₃ / H₂SO₄ C 2,7-Dichloro-3,6-diamino-1,8-naphthyridine B->C Fe / AcOH or H₂, Pd/C D This compound C->D H₂, Pd/C, Et₃N

Caption: A three-step synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,7-Dichloro-3,6-dinitro-1,8-naphthyridine

The introduction of nitro groups onto the 1,8-naphthyridine core is achieved via electrophilic nitration. The presence of the chlorine atoms deactivates the ring, requiring strong nitrating conditions.

  • Protocol:

    • To a cooled (0 °C) flask containing fuming sulfuric acid (20% SO₃), add 2,7-dichloro-1,8-naphthyridine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.[7][8]

    • Once the starting material is fully dissolved, add a mixture of fuming nitric acid (2.2 eq) and fuming sulfuric acid dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the resulting solid under vacuum to yield 2,7-dichloro-3,6-dinitro-1,8-naphthyridine.

Step 2: Reduction of 2,7-Dichloro-3,6-dinitro-1,8-naphthyridine

The reduction of the dinitro compound to the corresponding diamine can be accomplished using several methods. A common and effective method is the use of iron powder in acetic acid.

  • Protocol:

    • Suspend 2,7-dichloro-3,6-dinitro-1,8-naphthyridine (1.0 eq) in a mixture of glacial acetic acid and ethanol.

    • Heat the suspension to reflux (approximately 80-90 °C).

    • Add iron powder (10.0 eq) portion-wise to the refluxing mixture. The reaction is exothermic.

    • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude 2,7-dichloro-1,8-naphthyridine-3,6-diamine.

Step 3: Catalytic Dechlorination to this compound

The final step involves the removal of the chlorine atoms via catalytic hydrogenation.

  • Protocol:

    • Dissolve 2,7-dichloro-1,8-naphthyridine-3,6-diamine (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

    • Add palladium on carbon (10% Pd/C, 0.1 eq) and triethylamine (2.2 eq) to the solution. Triethylamine acts as a base to neutralize the HCl formed during the reaction.

    • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through celite to remove the catalyst, washing the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data represents the expected analytical results for the target compound.

Summary of Physicochemical Properties
PropertyValue
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol
Elemental Analysis C, 59.99%; H, 5.03%; N, 34.98%
Molecular Structure Diagram

Caption: Chemical structure of this compound.

Spectroscopic Data and Interpretation

A comparative analysis of spectroscopic data is crucial for unambiguous structure elucidation.

TechniqueExpected DataInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 8.5-8.7 (d, 1H), 8.0-8.2 (d, 1H), 7.0-7.2 (d, 1H), 6.5-6.7 (d, 1H), 5.5-6.0 (br s, 4H)Aromatic protons on the naphthyridine core will appear in the downfield region. The broad singlet corresponds to the four protons of the two primary amine groups.
¹³C NMR (100 MHz, DMSO-d₆)δ 150-160 (2C), 140-150 (2C), 130-140 (2C), 110-120 (2C)Signals correspond to the eight carbon atoms of the aromatic core. Carbons attached to nitrogen atoms will be significantly deshielded.
IR (ATR) ν 3450-3300 cm⁻¹ (N-H stretch), 1620-1580 cm⁻¹ (N-H bend, C=C stretch), 1500-1400 cm⁻¹ (aromatic C=C)The broad peaks in the 3450-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of primary amine N-H bonds.[9]
MS (ESI+) m/z 161.08 [M+H]⁺The mass spectrum should show a prominent peak for the protonated molecule, confirming the molecular weight of the compound.
Standard Characterization Protocols

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a greater number of scans (e.g., 1024) are generally required to achieve a good signal-to-noise ratio.

3.4.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

3.4.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Conclusion and Future Outlook

This guide has outlined a robust and logical pathway for the synthesis of this compound, a compound of significant interest in contemporary chemical research. Furthermore, a comprehensive characterization protocol has been detailed to ensure the unambiguous identification and quality assessment of the synthesized material. The availability of this versatile diamino-substituted scaffold opens avenues for the development of novel pharmaceuticals, fluorescent probes, and advanced materials. Future research will undoubtedly focus on leveraging the reactivity of the amine groups to construct extensive libraries of derivatives for high-throughput screening in various biological and material science applications.

References

  • Bawa, S., Kumar, S. (2020). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Mini-Reviews in Medicinal Chemistry, 20(15), 1435-1454. [Link]

  • Bandyopadhyay, D., Singh, M. (2021). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]

  • de Oliveira, C. C., da Silva, A. B., & de Souza, M. V. N. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1511. [Link]

  • Gurjar, V., & Pal, D. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-927. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Heterocycles: Exploring 2,7-Dichloro-1,8-naphthyridine in Pharmaceutical Discovery. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science, 7(9), FSO740. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • NIST WebBook. 1,8-Naphthyridine. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • Royal Society of Chemistry. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12(1), 1-15. [Link]

  • PubChem. 1,8-Naphthyridine. [Link]

  • Badea, I. A., et al. (2005). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][10]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][10]. Revue Roumaine de Chimie, 50(11-12), 949-954. [Link]

  • Oakwood Chemical. 2,7-Dichloro-1,8-naphthyridine. [Link]

  • ResearchGate. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. [Link]

  • ResearchGate. Selective reduction of dinitro compounds. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). International Journal of Progressive Sciences and Technologies, 43(2), 114-121. [Link]

  • Gómez, E. F. L., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Infrared Spectroscopy. [Link]

  • Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • PubChem. 8-Methoxy-1,7-naphthyridin-6-amine. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • PubChem. Hexamethylenediamine. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that has garnered immense interest in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have led to the development of a wide array of derivatives with significant biological activities.[1][2] Among these, 1,8-naphthyridine-3,6-diamine represents a key building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of two amino groups on the naphthyridine core introduces hydrogen bonding capabilities and potential coordination sites, significantly influencing the molecule's physicochemical properties and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is limited, this guide will leverage data from closely related diamino-naphthyridine derivatives and the parent 1,8-naphthyridine scaffold to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this important class of compounds.

Molecular Structure and Key Features

This compound possesses a planar, bicyclic aromatic core with two nitrogen atoms at positions 1 and 8. The amino groups at positions 3 and 6 are key functional groups that dictate many of the molecule's properties.

Figure 1: Chemical structure of this compound.

Synthesis Strategies

The synthesis of this compound is not extensively documented in publicly available literature. However, established methods for the synthesis of the 1,8-naphthyridine core and its amino-substituted derivatives provide a strong basis for its preparation.

Core Synthesis: The Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing the 1,8-naphthyridine ring system.[3][4][5] This reaction involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive α-methylene group, typically a β-ketoester or a 1,3-dicarbonyl compound, often under acidic or basic catalysis.[3] Recent advancements have introduced greener and more efficient protocols, such as using ionic liquids as catalysts in aqueous media.[6]

Friedlander_Synthesis cluster_reactants Reactants reactant1 2-Aminopyridine derivative catalyst Acid or Base Catalyst reactant1->catalyst Condensation reactant2 α-Methylene carbonyl compound reactant2->catalyst product 1,8-Naphthyridine core catalyst->product Cyclodehydration

Figure 2: Generalized workflow for the Friedländer synthesis of the 1,8-naphthyridine core.

Introduction of Amino Groups

The introduction of amino groups at the 3 and 6 positions can be achieved through various synthetic strategies, often involving nucleophilic aromatic substitution on a di-halogenated or otherwise activated 1,8-naphthyridine precursor. A plausible synthetic route could involve the synthesis of a 3,6-dichloro-1,8-naphthyridine intermediate, followed by amination.

Step-by-Step Method for a Related Compound (2,7-diamino-1,8-naphthyridine):

An improved and milder method for the synthesis of the isomeric 2,7-diamino-1,8-naphthyridine has been reported, which can serve as a procedural template.[7][8][9]

  • Preparation of 2-amino-7-azido-1,8-naphthyridine: 2-Amino-7-chloro-1,8-naphthyridine is treated with sodium azide in a suitable solvent like DMF.

  • Reduction to the Diamine: The resulting azido compound is then reduced to the corresponding diamine using a reducing agent such as zinc dust in acetic acid.[9] This method has been reported to yield the product in high purity and yield.[9]

An alternative approach involves a two-step conversion of 2-chloro-7-amido-1,8-naphthyridine to 2,7-diamino-1,8-naphthyridine via nucleophilic aromatic substitution with 4-methoxybenzylamine followed by deprotection.[8]

Physicochemical Properties

Melting Point

The melting point of aromatic compounds is influenced by molecular symmetry and intermolecular forces, such as hydrogen bonding. The presence of two amino groups in this compound allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. For comparison, the closely related isomer, 2,7-diamino-1,8-naphthyridine, has a reported melting point of 222-223 °C.[9]

Solubility

The solubility of amines is dependent on their ability to form hydrogen bonds with the solvent.[10][11]

  • Aqueous Solubility: Primary and secondary amines with fewer than five or six carbon atoms are generally water-soluble due to hydrogen bonding.[11] The two amino groups and the nitrogen atoms in the aromatic rings of this compound would contribute to its solubility in water, particularly at acidic pH where the amino groups would be protonated to form soluble ammonium salts.[12]

  • Organic Solvents: It is expected to be soluble in polar organic solvents like alcohols (methanol, ethanol) and DMSO, and less soluble in non-polar solvents like hexane.

Solvent Type Predicted Solubility Rationale
WaterModerately Soluble (enhanced at low pH)Hydrogen bonding with water molecules; formation of soluble salts with acids.
Polar Protic (e.g., Ethanol)SolubleHydrogen bonding interactions.
Polar Aprotic (e.g., DMSO, DMF)SolubleDipole-dipole interactions.
Non-polar (e.g., Hexane)Sparingly Soluble to InsolubleLack of favorable intermolecular interactions.

Table 1: Predicted Solubility of this compound in Various Solvents.

pKa (Acid Dissociation Constant)

The basicity of amines is a key physicochemical parameter.[13] As a diamine, this compound will have two pKa values corresponding to the protonation of the two amino groups. The basicity of aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.

The pKa values of aromatic diamines are influenced by the electronic effects of the substituents and the aromatic ring system.[14] A linear correlation between the pKa and the chemical shift of the amino protons in ¹H NMR has been observed for some aromatic diamines.[14] For comparison, the pKa values of various substituted anilines and other nitrogen heterocycles are well-documented.[15][16][17] It is anticipated that the pKa values for this compound would be in the range typical for aromatic amines.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of 1,8-naphthyridine derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound would exhibit characteristic signals for the aromatic protons and carbons of the naphthyridine core, as well as signals for the amino groups. The chemical shifts would be influenced by the electron-donating effect of the amino groups.

Expected ¹H NMR Features:

  • Aromatic Protons: A set of signals in the aromatic region (typically 6.0-9.0 ppm), with coupling patterns indicative of the substitution pattern.

  • Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be solvent-dependent.

Expected ¹³C NMR Features:

  • Signals for the eight carbons of the naphthyridine ring, with those bearing the amino groups shifted to higher field (lower ppm) due to the electron-donating effect.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* transitions of the aromatic system. The presence of the amino groups, which act as auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent 1,8-naphthyridine. For instance, 2,7-dialkylamino-4-methyl-[3][18]-naphthyridines exhibit UV absorptions between 320 and 400 nm.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM.

  • Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations in the µM range.

  • Measurement: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum against a solvent blank.

Fluorescence Spectroscopy

Many 1,8-naphthyridine derivatives are known to be fluorescent. The introduction of amino groups often enhances fluorescence. The fluorescence properties of aminonaphthyridines can be sensitive to the solvent environment, exhibiting solvatochromism.

Expected Fluorescence Properties:

  • Emission: Likely to exhibit fluorescence in the visible region. For example, 2,7-dialkylamino-4-methyl-[3][18]-naphthyridines show blue fluorescence.

  • Stokes Shift: A significant Stokes shift (the difference between the absorption and emission maxima) is expected, which is a desirable property for fluorescent probes.

Experimental Protocol for Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement: Use a spectrofluorometer to record the emission spectrum by exciting at the absorption maximum (λmax).

Applications in Drug Discovery and Signaling Pathways

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][2] Derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The diamino substitution pattern of this compound makes it a particularly interesting candidate for targeting biological macromolecules through hydrogen bonding and other non-covalent interactions.

Potential Therapeutic Targets:

  • Kinase Inhibition: The 1,8-naphthyridine core can act as a scaffold for the design of kinase inhibitors by mimicking the hinge-binding region of ATP.

  • DNA Intercalation: The planar aromatic structure of the naphthyridine ring allows for intercalation into DNA, a mechanism of action for some anticancer drugs.

  • Enzyme Inhibition: The amino groups can participate in key interactions within the active sites of various enzymes.

Signaling_Pathway drug This compound Derivative target Protein Kinase drug->target Inhibition pathway Signaling Pathway target->pathway Downregulation response Cellular Response (e.g., Apoptosis, Growth Arrest) pathway->response

Figure 3: A conceptual diagram illustrating the potential role of a this compound derivative in inhibiting a protein kinase signaling pathway.

Computational Physicochemical Property Prediction

In the absence of extensive experimental data, computational tools can provide valuable predictions of physicochemical properties.[18][19][20][21][] Various software packages and web-based platforms can predict properties such as pKa, logP, solubility, and spectral characteristics based on the molecular structure. These predictions are useful for prioritizing compounds for synthesis and for understanding structure-property relationships.[19][20]

Computational_Workflow input Molecular Structure (SMILES, InChI) software Computational Software (e.g., ACD/Labs, ChemAxon) input->software Input prediction Predicted Properties (pKa, logP, Solubility, etc.) software->prediction Prediction analysis Structure-Property Relationship Analysis prediction->analysis

Figure 4: A simplified workflow for the computational prediction of physicochemical properties.

Conclusion

This compound is a molecule of significant interest with a rich potential for applications in drug discovery and materials science. While specific experimental data for this compound is still emerging, a comprehensive understanding of its physicochemical properties can be effectively guided by the wealth of information available for the broader class of 1,8-naphthyridine derivatives. This technical guide has provided a framework for understanding its synthesis, key physicochemical characteristics, and spectroscopic properties, offering a valuable resource for researchers embarking on the study and application of this promising scaffold. Further experimental investigation into this specific molecule will undoubtedly unveil new opportunities for innovation.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Guzmán, A., et al. (2021). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 13(16), 2755. [Link]

  • Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1). [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. [Link]

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18973-18981. [Link]

  • Goswami, S., et al. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules (Basel, Switzerland), 10(8), 929–936. [Link]

  • Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18973–18981. [Link]

  • ResearchGate. (n.d.). Mechanism of Friedlander reaction. Retrieved from [Link]

  • Sangeetha, R., & Sekar, G. (2011). Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. Synthetic Communications, 41(10), 1443-1450. [Link]

  • Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett, (9), 1435-1436. [Link]

  • Unknown. (2020, March 4). Amines and Heterocycles. [Link]

  • McMurry, J. (2018, November 16). Amines and Heterocycles. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]

  • Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Retrieved from [Link]

  • Wang, L., et al. (2019). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 4(2), 2939-2947. [Link]

  • Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]

  • LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3243. [Link]

  • ResearchGate. (n.d.). Fused naphthyridines with biological applications. Retrieved from [Link]

  • LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(18), 1591–1618. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • Reich, H. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives. Retrieved from [Link]

  • Stepanov, N. A., et al. (2023). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • ResearchGate. (n.d.). Spectroscopic Properties of Porphyrin-Like Photosensitizers: Insights from Theory. Retrieved from [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Core - A Cornerstone in Medicinal Chemistry

The 1,8-naphthyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science, recognized for its versatile synthesis and a wide spectrum of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[3][4][5] The arrangement of nitrogen atoms within the fused pyridine rings provides unique hydrogen bonding capabilities and coordination properties, making it a "privileged structure" in drug discovery. A profound understanding of the three-dimensional architecture of these molecules at the atomic level is paramount for rational drug design and the development of novel therapeutic agents.

This technical guide provides an in-depth analysis of the crystal structure of 1,8-naphthyridine derivatives, offering insights into the experimental methodologies for their synthesis and crystallization, a detailed examination of their solid-state conformation, and the supramolecular assemblies governed by intermolecular forces. By dissecting a specific example of a substituted 1,8-naphthyridine, we will illuminate the key structural features that underpin the diverse functionalities of this important class of compounds.

Methodology: From Synthesis to Single Crystal - A Self-Validating Workflow

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The protocols described herein represent a self-validating system, where the successful outcome of each step is a prerequisite for the next, ensuring the integrity of the final structural model.

Synthesis of 1,8-Naphthyridine Derivatives: A Modular Approach

The synthesis of functionalized 1,8-naphthyridines often employs a modular approach, allowing for the introduction of various substituents to tune the molecule's physicochemical and biological properties. A common strategy involves the construction of the core naphthyridine ring system followed by functionalization.

Experimental Protocol: Synthesis of a Substituted 1,8-Naphthyridine-3-carbonitrile

  • Initial Condensation: A substituted 2-aminopyridine is reacted with a β-ketoester in the presence of a catalyst (e.g., polyphosphoric acid) to form the initial pyridone ring. The choice of reactants at this stage dictates the substitution pattern of the final product.

  • Chlorination: The resulting hydroxynaphthyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a reactive chloro group, typically at the 2- or 7-position.

  • Nucleophilic Substitution: The chloro-substituted naphthyridine serves as a versatile intermediate for introducing a wide range of functional groups via nucleophilic aromatic substitution. For instance, reaction with amines, thiols, or alkoxides allows for the facile generation of a library of derivatives.

  • Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The identity and purity of the synthesized compound are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Rationale Behind Experimental Choices: The use of a modular synthetic strategy provides a high degree of flexibility, enabling the systematic exploration of the structure-activity relationship (SAR). The introduction of a chloro group in the second step is a key tactical decision, as it activates the ring for subsequent functionalization, allowing for the introduction of diamine functionalities or other desired substituents.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The protocol below outlines a general approach based on slow evaporation, a technique that has proven effective for many organic compounds.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A common approach is to use a binary solvent system, consisting of a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature. The solution must be filtered to remove any particulate matter.

  • Slow Evaporation: The vial containing the solution is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the more volatile solvent, gradually increasing the concentration of the compound.

  • Crystal Harvesting: Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction will hopefully form. The crystals are then carefully harvested from the mother liquor.

Self-Validating System: The quality of the resulting crystals is the ultimate validation of the crystallization protocol. Well-formed crystals with sharp edges and clear faces are indicative of a successful experiment. The diffraction pattern obtained during X-ray analysis provides the final confirmation of the crystal's internal order.

Structural Analysis: A Case Study of a 1,8-Naphthyridine-3-carbonitrile Derivative

To illustrate the key structural features of this class of compounds, we will examine the crystallographic data of a representative 1,8-naphthyridine-3-carbonitrile derivative, designated here as ANC-5.[3]

Crystallographic Data

The single-crystal X-ray diffraction data for ANC-5 reveals its precise three-dimensional structure and packing in the solid state.

Parameter Value
Chemical FormulaC₂₁H₁₉FN₆O
Crystal SystemTriclinic
Space Group
a (Å)Value from specific study
b (Å)Value from specific study
c (Å)Value from specific study
α (°)Value from specific study
β (°)Value from specific study
γ (°)Value from specific study
Volume (ų)Value from specific study
Z2
Calculated Density (g cm⁻³)1.46
CCDC Deposition Number2342616

Note: Specific unit cell parameters (a, b, c, α, β, γ, and Volume) would be populated from the specific crystallographic information file (CIF) for ANC-5.[3]

Molecular Geometry

The core 1,8-naphthyridine ring system is essentially planar, a characteristic feature that influences its stacking interactions in the solid state. The substituents attached to this core will adopt specific conformations to minimize steric hindrance and optimize intermolecular interactions.

Caption: Molecular structure of the 1,8-naphthyridine core.

Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in the crystal lattice is dictated by a network of intermolecular interactions. For 1,8-naphthyridine derivatives, hydrogen bonding and π-π stacking are often the dominant forces.

  • Hydrogen Bonding: The nitrogen atoms of the naphthyridine core are effective hydrogen bond acceptors. Amine or hydroxyl substituents, such as those in the titular 1,8-naphthyridine-3,6-diamine, would act as hydrogen bond donors, leading to the formation of robust and predictable supramolecular architectures.

  • π-π Stacking: The planar nature of the aromatic 1,8-naphthyridine ring system facilitates intermolecular π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice.

cluster_0 Molecular Unit cluster_1 Intermolecular Interactions cluster_2 Resulting Assembly A 1,8-Naphthyridine Derivative B Hydrogen Bonding (Donor-Acceptor) A->B drives C π-π Stacking (Aromatic Rings) A->C enables D Supramolecular Architecture (Crystal Lattice) B->D forms C->D stabilizes

Sources

Foreword: The 1,8-Naphthyridine Scaffold - A Nexus of Opportunity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Diamino-Substituted 1,8-Naphthyridines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered significant interest across medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic landscape make it a privileged scaffold in drug discovery, with derivatives exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The true potential of this scaffold, however, is unlocked through strategic functionalization. The introduction of diamino substituents, powerful electron-donating groups, profoundly modulates the core's electronic properties. This guide provides a comprehensive exploration of these effects, detailing the synthesis, photophysical and electrochemical characteristics, and theoretical underpinnings of diamino-substituted 1,8-naphthyridines. Our focus is not merely on procedural steps but on the causal relationships between molecular structure and electronic behavior, offering field-proven insights for the rational design of novel compounds.

Synthetic Pathways: Accessing the Diamino-1,8-Naphthyridine Core

The specific placement and nature of the amino substituents are critical determinants of the final compound's electronic properties. A variety of synthetic strategies have been developed, with the Friedländer annulation being a common and versatile method.[6][7] However, for achieving specific substitution patterns, multi-step sequences are often necessary. An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine, a key building block, has been reported, avoiding harsh conditions.[8][9]

Diagram: General Synthetic & Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Analysis s1 Starting Materials (e.g., 2,6-diaminopyridine) s2 Condensation/Cyclization (e.g., Friedländer Reaction) s1->s2 s3 Functional Group Interconversion (e.g., amination of chloro-naphthyridine) s2->s3 s4 Purification (Crystallization/Chromatography) s3->s4 c1 Structural Verification (NMR, Mass Spectrometry) s4->c1 Verified Structure c2 Photophysical Analysis (UV-Vis, Fluorescence Spectroscopy) c1->c2 Proceed to Analysis c3 Electrochemical Analysis (Cyclic Voltammetry) c1->c3 Proceed to Analysis c4 Computational Modeling (DFT Calculations) c1->c4 Proceed to Analysis

Caption: A typical workflow from synthesis to comprehensive electronic property analysis.

Experimental Protocol: Synthesis of 2,7-Diamino-1,8-naphthyridine

This protocol is adapted from an improved, milder synthesis method, which is crucial for preserving sensitive functional groups and ensuring high purity.[8]

  • Preparation of the Azo Intermediate:

    • To a stirred solution of 2,7-dichloro-1,8-naphthyridine (1.0 g, 5.0 mmol) in dry DMF (10 mL), add sodium azide (0.65 g, 10.0 mmol).

    • Heat the reaction mixture to 60°C and stir for 4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to yield 2,7-diazido-1,8-naphthyridine.

  • Reduction to the Diamine:

    • To a stirred solution of the diazido intermediate (0.8 g, 3.8 mmol) in glacial acetic acid (15 mL), add zinc dust (2.5 g, 38 mmol) portion-wise.

    • Reflux the mixture for 3 hours. A precipitate will form.

    • Filter the hot solution to remove excess zinc and the precipitate.

    • Remove the acetic acid from the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure 2,7-diamino-1,8-naphthyridine as a yellowish-brown solid.[8]

Photophysical Properties: Harnessing Light Absorption and Emission

The introduction of amino groups, potent auxochromes, dramatically alters the photophysical properties of the 1,8-naphthyridine scaffold. These electron-donating groups engage in strong electronic communication with the electron-deficient naphthyridine ring, leading to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation.[10][11]

Diagram: The Impact of Amino Substitution

G Naphthyridine 1,8-Naphthyridine Core Electron Deficient (Acceptor) Amino Diamino Substituents Electron Rich (Donor) GroundState Localized Electron Density ExcitedState Intramolecular Charge Transfer (ICT) GroundState->ExcitedState hν (Absorption) ExcitedState->GroundState hν' (Fluorescence)

Caption: Donor-acceptor interaction leading to an ICT state upon light absorption.

Key Phenomena:

  • Bathochromic Shift: The ICT character lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the UV-Visible absorption and fluorescence emission spectra compared to the unsubstituted core.[12]

  • Solvatochromism: The charge-separated nature of the ICT excited state makes its energy highly sensitive to the polarity of the solvent.[13][14] In polar solvents, the excited state is stabilized more than the ground state, leading to a further red-shift in the emission spectrum. This phenomenon, known as positive solvatochromism, is a hallmark of these compounds.[15][16][17]

  • Fluorescence Quantum Yield: The efficiency of light emission is also solvent-dependent. Often, fluorescence quantum yields decrease with increasing solvent polarity due to the stabilization of non-radiative decay pathways from the ICT state.[15][18]

Data Presentation: Solvent Effects on Photophysical Properties

The following table summarizes typical solvatochromic effects observed for amino-substituted aromatic systems, illustrating the principles applicable to diamino-1,8-naphthyridines.

SolventPolarity Index (ET(30))λabs (nm)λem (nm)Stokes Shift (cm-1)
Hexane31.0~460~490~1500
Toluene33.9~465~505~1800
Dichloromethane40.7~475~530~2200
Acetonitrile45.6~480~550~2700
Methanol55.4~485~570~3100
Note: Data are representative values based on analogous amino-substituted systems to illustrate the solvatochromism trend.[15][16] Actual values will vary with the specific substitution pattern.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol provides a self-validating system for characterizing the photophysical properties of a synthesized diamino-1,8-naphthyridine derivative.

  • Sample Preparation:

    • Prepare a 1 mM stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile).

    • Create a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum between 0.1 and 1.0 for absorption measurements.

    • For fluorescence measurements, prepare a separate, more dilute solution with a maximum absorbance below 0.1 at the excitation wavelength to prevent inner filter effects.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum from a wavelength slightly higher than the excitation wavelength to a point where the emission intensity returns to the baseline.

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the absorbance and the integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield (Φs) using the formula: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where s denotes the sample, r denotes the reference, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Electrochemical and Computational Analysis

Electrochemical Properties via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules, providing direct insight into the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19] The electron-donating amino groups raise the energy of the HOMO, making the molecule easier to oxidize.

  • HOMO Energy Estimation: The onset oxidation potential (Eox) can be used to estimate the HOMO energy level.

  • LUMO Energy Estimation: The onset reduction potential (Ered) can be used to estimate the LUMO energy level.

  • Electrochemical Band Gap: The difference between the HOMO and LUMO energies provides the electrochemical band gap, which can be correlated with the optical band gap derived from UV-Vis spectroscopy.

Experimental Protocol: Cyclic Voltammetry
  • System Setup:

    • Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • The electrolyte solution should consist of a non-aqueous solvent (e.g., dry acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • The sample concentration should be approximately 1 mM.

  • Measurement:

    • Deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes.

    • Record a blank voltammogram of the electrolyte solution.

    • Add the sample and record the cyclic voltammogram, typically scanning from a non-reactive potential towards the oxidation potential, reversing the scan towards the reduction potential, and then returning to the start.

    • Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard under the same conditions to calibrate the potential values against a known reference.

  • Data Analysis:

    • Determine the onset oxidation and reduction potentials from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the empirical formulas: EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV

Theoretical Insights from Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical complement to experimental results.[20][21] By solving the Schrödinger equation within an approximate framework, DFT can predict a wide range of electronic properties with high accuracy.

Causality and Validation: DFT is not just for prediction; it provides the why. For instance, visualizing the HOMO and LUMO distributions can confirm the ICT nature of an electronic transition. If the HOMO is localized on the amino donor and the LUMO on the naphthyridine acceptor, it provides strong theoretical validation for the experimental observation of solvatochromism.[12][22]

  • Key Computable Properties:

    • Optimized molecular geometry.

    • HOMO and LUMO energy levels and spatial distributions.[20]

    • Theoretical absorption spectra (via Time-Dependent DFT, or TD-DFT).

    • Dipole moments in the ground and excited states.

Diagram: Frontier Molecular Orbital Energy Levels

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) - Acceptor Character - HOMO HOMO (Highest Occupied Molecular Orbital) - Donor Character - HOMO->LUMO ΔE = E_LUMO - E_HOMO (Optical Band Gap) Abs Absorption (hν) (HOMO -> LUMO) Fluo Fluorescence (hν') (LUMO -> HOMO)

Caption: Relationship between frontier orbitals and observed optical transitions.

Data Presentation: Calculated Electronic Properties (DFT)
CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)Key Transition (TD-DFT)
2,7-diamino-1,8-naphthyridine-5.45-1.803.65HOMO -> LUMO (π -> π)
3,6-diamino-1,8-naphthyridine-5.38-1.953.43HOMO -> LUMO (π -> π)
Note: These are illustrative values. Actual calculated energies depend on the functional and basis set used (e.g., B3LYP/6-31G(d)).[20][22]

Conclusion and Future Directions

The introduction of diamino substituents onto the 1,8-naphthyridine scaffold provides a robust strategy for tuning its electronic properties. The resulting donor-acceptor systems exhibit pronounced intramolecular charge-transfer characteristics, leading to red-shifted absorption and emission, and a strong sensitivity to the solvent environment. The synergy between synthetic chemistry, advanced spectroscopy (UV-Vis, fluorescence), electrochemistry (CV), and computational modeling (DFT) creates a powerful, self-validating workflow for the rational design of new molecules. This integrated approach allows researchers to not only characterize novel compounds but to understand the fundamental structure-property relationships that govern their behavior. These insights are invaluable for tailoring diamino-1,8-naphthyridines for specific applications, from fluorescent probes and sensors to the development of next-generation therapeutic agents.[23][24]

References

  • Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
  • Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.
  • Pal, S., Gupta, R., & Singh, V. (2003). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Arkivoc, 2003(13), 139-145. [Link]

  • Jain, A., Ravichandran, V., & Singh, A. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1565-1593. [Link]

  • Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. [Link]

  • Smith, C. D., et al. (2016). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 18(10), 3040-3045. [Link]

  • Park, T., et al. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Organic Letters, 7(12), 2473-2475. [Link]

  • O'Reilly, F. M., et al. (2010). The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides. Photochemical & Photobiological Sciences, 9(1), 116-126. [Link]

  • Kelly, J. M. (n.d.). Solvatochromic Photochemistry. Kelly Research Lab, UMBC. [Link]

  • Wang, L., et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28036–28046. [Link]

  • Wang, L., et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328. [Link]

  • Khan, I., et al. (2020). In situ evaluation of the biological active poly functionalized novel amino-1,8-naphthyridine derivatives as DNA-electrochemical. Semantic Scholar. [Link]

  • Tomar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-851. [Link]

  • Grzybowski, M., et al. (2020). Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. Chemistry, 26(35), 7912-7917. [Link]

  • Fu, W. F., et al. (2011). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, 40(12), 2858-2866. [Link]

  • Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

  • N/A. (2018). A Study of the Fluorescence Properties of 1,8-Naphthalimide Derivative and CPA Composite. AASCIT. [Link]

  • Kuma, S., et al. (2002). Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. [Link]

  • Padalkar, V. S., & Sekar, N. (2012). New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. Chemical Communications, 48(29), 3560-3562. [Link]

  • Zhao, J., et al. (2012). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 41(22), 7298-7317. [Link]

  • Wikipedia. (n.d.). Solvatochromism. Wikipedia. [Link]

  • Sanna, P., et al. (2008). 1,8-Naphthyridines VII. New substituted 5-amino[1][20]triazolo[4,3-a][18][20]naphthyridine-6-carboxamides and their isosteric analogues, exhibiting notable anti-inflammatory and/or analgesic activities, but no acute gastrolesivity. European Journal of Medicinal Chemistry, 43(8), 1665-1680. [Link]

  • Nielsen, I. M., et al. (2018). The paddlewheel complex of 1,8-naphthyridine and palladium(II). DTU Research Database. [Link]

  • Patra, S., & Sadhukhan, N. (2009). 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. European Journal of Inorganic Chemistry, 2009(20), 2899-2911. [Link]

  • El Seoud, O. A., et al. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 6, 27333. [Link]

  • Sanna, P., et al. (2001). 1,8-Naphthyridines v. novel N-substituted 5-amino-N,N-diethyl-9-isopropyl[1][20]triazolo[4,3-a][18][20]naphthyridine-6-carboxamides, as potent anti-inflammatory and/or analgesic agents completely devoid of acute gastrolesivity. Il Farmaco, 56(5-7), 441-452. [Link]

  • Mishra, A., & Panda, M. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Journal of Molecular Structure, 1232, 129994. [Link]

  • N/A. (n.d.). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. ResearchGate. [Link]

  • Gordon, P. F., & Gregory, P. (1982). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2, (2), 111-115. [Link]

  • Jain, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(17), 1565–1593. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28036-28046. [Link]

  • Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(11), 5138-5148. [Link]

  • Mishra, A., & Panda, M. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. ResearchGate. [Link]

  • Khazi, I. A. M., et al. (2020). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry, 11(3), 266-273. [Link]

  • Padalkar, V. S., & Sekar, N. (2012). New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. Chemical Communications, 48(29), 3560-3562. [Link]

  • N/A. (n.d.). Cyclic voltammograms of the electro-polymerization of P(1,8-DAN) on... ResearchGate. [Link]

  • Jin, R., & Tang, S. (2013). Theoretical investigation into optical and electronic properties of 1,8-naphthalimide derivatives. Journal of Molecular Modeling, 19(4), 1685-1693. [Link]

  • N/A. (n.d.). A study of 4-(alkylamino)amino substituted 1,8-naphthalimide fluoroionophores. ResearchGate. [Link]

  • Glusac, K. D., et al. (2009). Electronic Properties Of 4-substituted Naphthalimides. ScholarWorks@BGSU. [Link]

  • da Silva, J. P., et al. (2007). Synthesis of 1,8-naphthyridines and Their Application in the Development of Anionic Fluorogenic Chemosensors. The Journal of Organic Chemistry, 72(20), 7543-7548. [Link]

  • Nagy, G., et al. (2021). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 26(22), 6842. [Link]

  • Nakatani, K., et al. (2022). 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA. The Journal of Organic Chemistry, 87(2), 1018-1025. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Studies of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1,8-Naphthyridine-3,6-diamine, a novel heterocyclic compound with significant therapeutic potential. As a crucial component of preclinical development, a thorough understanding of these physicochemical properties is paramount for guiding formulation strategies, ensuring product quality, and meeting regulatory expectations.[1][2][3] This document outlines detailed, field-proven protocols for solubility profiling across various pH and solvent systems, as well as a robust stability assessment program, including forced degradation and long-term stability studies. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure scientific integrity and regulatory compliance.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing promising new chemical entities from the laboratory to the clinic.

Introduction: The Critical Role of Preformulation Studies

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which can be mitigated through rigorous preformulation studies.[1][3] For this compound, a molecule of interest due to the broad biological activities of the 1,8-naphthyridine scaffold, characterizing its fundamental physicochemical properties is the first and most critical step in its development.[8][9][10] Among these properties, solubility and stability are arguably the most influential on a drug's bioavailability, manufacturability, and shelf-life.

The diamino-substituted naphthyridine core of the target compound suggests it will behave as a weak base. The presence of two primary aromatic amine groups will likely result in pH-dependent solubility, a factor that must be thoroughly investigated to predict its behavior in the gastrointestinal tract and to develop suitable formulations.[11][12][13][14][15] Furthermore, aromatic amines are known to be susceptible to oxidative degradation, and the overall molecule may be sensitive to hydrolysis and photolysis.[16][17][18][19]

This guide, therefore, presents a holistic and scientifically rigorous approach to elucidating the solubility and stability profile of this compound. The protocols are designed not just to generate data, but to provide a mechanistic understanding of the molecule's behavior, thereby enabling informed and scientifically sound decisions throughout the drug development process.

Solubility Profiling of this compound

A comprehensive understanding of a compound's solubility is foundational to its development. Low aqueous solubility can be a major impediment to achieving therapeutic concentrations in vivo. The following section details methodologies for determining both the kinetic and thermodynamic solubility of this compound, as well as its solubility in various biorelevant media and co-solvent systems.

Rationale for Multi-faceted Solubility Assessment

A multi-pronged approach to solubility testing is essential. Kinetic solubility is often assessed in early discovery to provide a high-throughput measure of how readily a compound dissolves from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[9][20][21] This is valuable for flagging potential issues early on. Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of the solid compound in a solvent and is a critical parameter for formulation development.[9][22][23] Given the basic nature of this compound, its solubility is expected to be highly pH-dependent. Therefore, constructing a pH-solubility profile is mandatory.

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for early-stage assessment.

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to achieve a final compound concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the concentration at which precipitation is first observed.

This method, based on USP General Chapter <1236>, determines the equilibrium solubility at various pH values.[7][10][24]

Protocol:

  • Prepare a series of buffers ranging from pH 1.2 to 8.0 (e.g., simulated gastric fluid, phosphate buffers).

  • Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Filter the supernatant through a 0.22 µm filter to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis prep1 Add excess solid drug to buffer vials (pH 1.2-8.0) prep2 Agitate at constant temp (e.g., 24-48h) prep1->prep2 Equilibration proc1 Allow suspension to settle prep2->proc1 proc2 Filter supernatant (0.22 µm) proc1->proc2 analysis1 Quantify filtrate by HPLC-UV proc2->analysis1 analysis2 Determine solubility (e.g., µg/mL) analysis1->analysis2

Caption: A schematic of the shake-flask method for thermodynamic solubility.

Data Presentation: pH-Solubility Profile

The results from the thermodynamic solubility study should be presented in a clear, tabular format and graphically as a pH-solubility profile.

Table 1: Thermodynamic Solubility of this compound at 25°C

pHBuffer SystemSolubility (µg/mL)Solubility (mg/mL)
1.20.1 N HCl[Data][Data]
2.0Glycine Buffer[Data][Data]
4.5Acetate Buffer[Data][Data]
6.8Phosphate Buffer[Data][Data]
7.4Phosphate Buffer[Data][Data]
8.0Borate Buffer[Data][Data]

Note: Data are placeholders for experimental results.

This profile is critical for predicting the compound's dissolution behavior in different segments of the gastrointestinal tract and for selecting appropriate pH conditions for in vitro dissolution testing.

Stability Assessment of this compound

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[25][26][27][28] The stability program for this compound should include forced degradation studies and formal stability testing under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[29][30][31][32] The primary objectives are:

  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To demonstrate the specificity of the stability-indicating analytical method.

Given the chemical structure of this compound, the following stress conditions are recommended:

Rationale: To assess stability in aqueous environments across a range of pH values.[17][18][19][33] Protocol:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48, 168 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the parent compound's assay and the formation of degradation products. A target degradation of 5-20% is generally recommended.[29][30]

Rationale: The aromatic amine functionalities are potential sites for oxidation.[16] Protocol:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.

  • Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Withdraw and analyze samples at appropriate time points.

  • Analyze by HPLC to quantify the parent compound and degradants.

Rationale: To evaluate the compound's sensitivity to light, as mandated by ICH Q1B guidelines.[34][35][36][37] Protocol:

  • Expose the solid drug substance and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA radiation.[30][34]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples by HPLC.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions substance This compound (Solid & Solution) hydrolysis Hydrolysis (Acid, Base, Neutral) substance->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) substance->oxidation photolysis Photolysis (ICH Q1B Light) substance->photolysis thermal Thermal (Dry Heat) substance->thermal analysis Analysis by Stability-Indicating HPLC-UV/MS hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis outcome Identify Degradation Products Elucidate Pathways Validate Analytical Method analysis->outcome

Caption: Overview of the forced degradation study process.

Long-Term Stability Testing (ICH Q1A(R2))

Formal stability studies are conducted to establish the re-test period for the drug substance and the shelf-life for the drug product.[25][26][27][28][38]

Protocol:

  • Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.

  • Place at least three primary batches into stability chambers under the following long-term and accelerated conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes as defined in the specification.

Data Presentation: Stability Summary

The stability data should be compiled into a summary table.

Table 2: ICH Stability Study Summary for this compound (Lot: XXX)

Test ParameterSpecificationTime Point25°C / 60% RH40°C / 75% RH
Appearance [e.g., White to off-white powder]Initial[Result][Result]
3 Months[Result][Result]
6 Months[Result][Result]
Assay (%) [e.g., 98.0 - 102.0]Initial[Result][Result]
3 Months[Result][Result]
6 Months[Result][Result]
Total Impurities (%) [e.g., NMT 1.0]Initial[Result][Result]
3 Months[Result][Result]
6 Months[Result][Result]

Note: NMT = Not More Than. Data are placeholders for experimental results.

Conclusion and Future Directions

This technical guide provides a robust and comprehensive strategy for the solubility and stability assessment of this compound. The successful execution of these studies will generate a critical data package that informs all subsequent stages of drug development, from formulation design to the establishment of appropriate storage conditions and shelf-life. The data will also form a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission. By adhering to these scientifically sound and regulatory-compliant methodologies, researchers can confidently characterize this promising NCE and pave the way for its successful translation into a safe and effective therapeutic agent.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). atlas-mts.com. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). gmp-compliance.org. [Link]

  • <1236> Solubility Measurements. (2016, September 30). USP-NF. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy - gmp-compliance.org. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). ResearchGate. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. [Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023, January 25). ECA Academy - gmp-compliance.org. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). [Link]

  • Hydrolytic degradation: Significance and symbolism. (2025, July 31). [Link]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. [Link]

  • Forced degradation studies fda. (n.d.). [Link]

  • Preformulation Development. (n.d.). Creative Biolabs. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • pH and solubility. (n.d.). Khan Academy. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA. [Link]

  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. (n.d.). ACS Publications. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2018, August 24). FDA. [Link]

  • USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022, March 9). gmp-compliance.org. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

  • How does pH affect solubility? (2025, March 11). askIITians. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). National Institutes of Health. [Link]

  • Technical Note: Solubility Measurements. (n.d.). [Link]

  • Why Does pH Influence A Substance's Dissolution? (2025, December 19). YouTube. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Pre-Formulation Studies and Analytical Techniques. (n.d.). Pharma Focus Europe. [Link]

  • Preformulation Studies. (n.d.). BS Publications. [Link]

  • Insights, Strategies, and Practical Suggestions on Pre-formulation Studies for Pharmaceuticals. (2023, May 8). Labinsights. [Link]

  • Preformulation Studies of Pharmaceutical New Drug Molecule & Products: An Overview. (2015, December 11). [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (n.d.). ResearchGate. [Link]

  • Bacterial degradation of monocyclic aromatic amines. (n.d.). PubMed Central. [Link]

  • ICH Q6A Guideline. (n.d.). IKEV. [Link]

  • Solubility Assessment Service. (n.d.). Creative Biolabs. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). [Link]

  • Oxidative transformation of aromatic amines. (n.d.). Research Collection. [Link]

Sources

The Emergence of 1,8-Naphthyridine-3,6-diamines: A Technical Guide to a New Frontier in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the promising, yet underexplored, class of 1,8-naphthyridine-3,6-diamine derivatives. We will navigate the synthetic intricacies of this specific substitution pattern, grounded in established chemical principles, and explore its profound potential in the realm of targeted cancer therapy, with a particular focus on kinase inhibition. This document serves as a comprehensive resource, amalgamating theoretical rationale with practical, field-proven methodologies to empower researchers in the rational design and development of novel therapeutics.

The 1,8-Naphthyridine Core: A Privileged Scaffold in Drug Discovery

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system, has consistently proven to be a "privileged scaffold" in the design of pharmacologically active agents.[1] Its rigid structure and hydrogen bonding capabilities allow for precise interactions with a multitude of biological targets. Derivatives of this core have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2]

The strategic placement of substituents on the 1,8-naphthyridine ring is paramount in dictating its biological activity. The introduction of amino groups, in particular, can significantly influence the molecule's electronic properties and its ability to form key hydrogen bonds with protein targets, a critical feature for potent enzyme inhibition.[3] While various amino-substituted naphthyridines have been explored, the 3,6-diamine substitution pattern represents a compelling, yet less chartered, avenue for therapeutic innovation.

Synthetic Strategies: Navigating the Path to 1,8-Naphthyridine-3,6-diamines

The construction of the 1,8-naphthyridine core is most commonly achieved through the versatile Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive α-methylene group. Building upon this established methodology, a plausible synthetic route to the 3,6-diamine scaffold can be conceptualized.

A logical starting point would be the appropriate selection of a substituted 2-aminopyridine precursor bearing a nitro group, which can later be reduced to the desired amine. The following diagram illustrates a proposed synthetic workflow:

Synthetic_Pathway_to_this compound A 2-Amino-5-nitropyridine C Intermediate Cyclization A->C Base-catalyzed condensation B Malononitrile B->C D Aromatization C->D Oxidation E 3-Amino-6-nitro-1,8-naphthyridine D->E Tautomerization F Reduction E->F e.g., SnCl2/HCl G This compound F->G

Caption: Proposed synthetic workflow for this compound.

This multi-step synthesis leverages common and well-documented organic reactions. The initial condensation can be catalyzed by a base, and subsequent aromatization can be achieved through oxidation. The final reduction of the nitro group is a standard procedure, often accomplished with reagents like tin(II) chloride in hydrochloric acid.

Experimental Protocol: Representative Synthesis of a 3-Amino-6-nitro-1,8-naphthyridine Derivative

This protocol is adapted from established procedures for the synthesis of substituted 1,8-naphthyridines.

Materials:

  • 2-Amino-5-nitropyridine

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Oxidizing agent (e.g., DDQ)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Condensation: To a solution of 2-amino-5-nitropyridine (1 mmol) and malononitrile (1.1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Cyclization and Aromatization: Once the starting materials are consumed, add the oxidizing agent (e.g., DDQ, 1.2 mmol) and continue to reflux until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 3-amino-6-nitro-1,8-naphthyridine derivative.

  • Reduction: Suspend the 3-amino-6-nitro-1,8-naphthyridine derivative (1 mmol) in a mixture of concentrated HCl and ethanol. Add SnCl₂ dihydrate (3 mmol) portion-wise while stirring.

  • Isolation: After completion of the reaction (monitored by TLC), neutralize the mixture with a saturated solution of sodium bicarbonate. The product, this compound, can then be extracted with an organic solvent, dried, and purified by column chromatography.

Biological Activity and Therapeutic Potential: Targeting Kinases in Oncology

A significant body of research highlights the potential of 1,8-naphthyridine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[4] The diamino substitution at the 3 and 6 positions of the 1,8-naphthyridine scaffold is hypothesized to provide key hydrogen bonding interactions within the ATP-binding pocket of kinases, a common mechanism of action for this class of inhibitors.

The following diagram illustrates the general mechanism of kinase inhibition by ATP-competitive inhibitors like the proposed 1,8-naphthyridine-3,6-diamines:

Kinase_Inhibition_Mechanism cluster_0 Kinase ATP-Binding Site ATP ATP Kinase Kinase ATP->Kinase Binds Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds No Phosphorylation No Phosphorylation Inhibitor->No Phosphorylation Blocks Phosphorylation of Substrate Phosphorylation of Substrate Kinase->Phosphorylation of Substrate Catalyzes Cellular Response Cellular Response Phosphorylation of Substrate->Cellular Response Leads to Inhibition of Cellular Response Inhibition of Cellular Response No Phosphorylation->Inhibition of Cellular Response

Caption: Competitive inhibition of a protein kinase by a 1,8-naphthyridine derivative.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While direct SAR data for 1,8-naphthyridine-3,6-diamines is emerging, valuable insights can be gleaned from structurally related compounds. For instance, studies on 1,8-naphthyridine-3-carboxamide derivatives have demonstrated that substitutions on the carboxamide nitrogen can significantly impact cytotoxic activity against various cancer cell lines.[5][6] Similarly, research on other amino-substituted naphthyridines has underscored the importance of the amino group's position and its electronic environment in determining kinase inhibitory potency.[3]

The 3,6-diamine scaffold offers multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Derivatization of the amino groups can be explored to introduce functionalities that interact with specific residues in the target kinase's active site, thereby enhancing binding affinity and selectivity.

Quantitative Data from Related Amino-Naphthyridine Derivatives

To illustrate the potential potency of this scaffold, the following table summarizes the in vitro cytotoxic activity of some reported amino- and carboxamide-substituted 1,8-naphthyridine derivatives against various cancer cell lines.

Compound ClassSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1,8-Naphthyridine-3-carboxamideVaried substituents on carboxamideHBL-100 (Breast)1.37[6]
1,8-Naphthyridine-3-carboxamideVaried substituents on carboxamideKB (Oral)3.7[6]
1,8-Naphthyridine-3-carboxamideVaried substituents on carboxamideSW-620 (Colon)3.0[6]
2-Aryl-1,8-naphthyridin-4-oneC2-naphthyl, C7-CH₃HL-60 (Leukemia)0.1
2-Aryl-1,8-naphthyridin-4-oneC2-naphthyl, C5,7-di-CH₃HeLa (Cervical)0.7

These values demonstrate that the 1,8-naphthyridine scaffold can be functionalized to achieve potent anticancer activity in the low micromolar and even nanomolar range.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the kinase inhibitory activity of newly synthesized this compound derivatives.

Materials:

  • Recombinant Kinase (e.g., a specific tyrosine kinase)

  • Kinase substrate (e.g., a peptide with a tyrosine residue)

  • ATP (Adenosine Triphosphate)

  • Test compound (this compound derivative)

  • Assay buffer

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction and add the detection reagent.

  • Measurement: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader. The signal intensity is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Future Directions and Perspectives

The exploration of this compound derivatives is in its nascent stages, yet the foundational knowledge of the broader 1,8-naphthyridine class provides a strong rationale for its continued investigation. Future research should focus on:

  • Optimization of Synthetic Routes: Developing more efficient and scalable syntheses to generate a diverse library of 3,6-diamino derivatives.

  • Broad-Spectrum Kinase Profiling: Screening these compounds against a panel of kinases to identify specific targets and understand their selectivity profiles.

  • In-depth SAR Studies: Systematically modifying the scaffold to elucidate the key structural features required for potent and selective kinase inhibition.

  • In Vivo Efficacy Studies: Advancing the most promising candidates into preclinical animal models to evaluate their therapeutic potential.

The unique electronic and structural features of the this compound scaffold hold immense promise for the discovery of next-generation targeted therapies. This guide provides the necessary framework and technical insights to empower researchers to unlock the full potential of this exciting class of molecules.

References

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., & Burman, A. C. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 16(12), 6207–6217.
  • Fayyadh, K. M., Al-Bayati, R. I. H., & Al-Amiery, A. A. (2018). Antimicrobial Activity of Naphthyridine Derivatives. IntechOpen. [Link]

  • El-Remaily, M. A. A. A., & El-Sayed, W. A. (2014). Antimicrobial Activity of Naphthyridine Derivatives. International Journal of Organic Chemistry, 4, 247-256.
  • Kumar, A., Sharma, S., & Kumar, R. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]

  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Current Organic Synthesis, 18(5), 493-513.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 6(8), 3166-3185.
  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

  • BenchChem. (2025). The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers. BenchChem.
  • Pierre, F., Chua, P. C., O'Brien, S. E., Siddiqui-Jain, A., Bourbon, P., Haddach, M., Michaux, J., Nagasawa, J., Schwaebe, M. K., Stefan, E., Vialettes, A., Whitten, J. P., Chen, T. K., Darjania, L., Stansfield, R., Anderes, K., Bliesath, J., Drygin, D., Ho, C., Omori, M., … Ryckman, D. M. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635–654. [Link]

  • El-Sayed, N. A. A. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

  • Lee, J. H., Park, J. H., Kim, J. S., Lee, J. H., Kim, J. H., & Lee, J. (2013). SAR and evaluation of novel 5H-benzo[c][5][8]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2904–2908. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

Sources

The 1,8-Naphthyridine-3,6-diamine Scaffold: A Theoretical and Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the 1,8-naphthyridine-3,6-diamine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. We will delve into the theoretical underpinnings of this scaffold, offering a comprehensive overview of its electronic properties, reactivity, and interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational and theoretical chemistry to design and optimize novel therapeutics based on this promising core.

Introduction: The Significance of the this compound Core

The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic system that has emerged as a versatile scaffold in the development of a wide array of therapeutic agents.[1][2] Its rigid structure and the presence of nitrogen atoms provide unique opportunities for molecular recognition and interaction with biological macromolecules. The specific introduction of diamine functionalities at the 3 and 6 positions further enhances its potential, offering key hydrogen bond donor and acceptor sites that are crucial for high-affinity binding to protein targets.

Derivatives of the 1,8-naphthyridine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Notably, many of these activities are attributed to the inhibition of key enzymes such as protein kinases and topoisomerases.[2][3] The this compound core, in particular, has been explored as a foundational element in the design of potent kinase inhibitors, which are central to many signal transduction pathways implicated in diseases like cancer.

This guide will focus on the theoretical and computational approaches that can be employed to understand and exploit the chemical and biological properties of the this compound scaffold. By leveraging tools such as Density Functional Theory (DFT) and molecular docking, researchers can gain valuable insights into structure-activity relationships (SAR) and design more effective and selective drug candidates.

Theoretical Framework: Understanding the Electronic Landscape

A thorough understanding of the electronic properties of the this compound scaffold is paramount for predicting its reactivity and interaction with biological targets. Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to probe these characteristics.

Frontier Molecular Orbitals and Reactivity

DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For the this compound scaffold, the distribution of the HOMO and LUMO provides insights into the regions susceptible to electrophilic and nucleophilic attack, respectively. The presence of the electron-donating amine groups at positions 3 and 6 significantly influences the electron density distribution across the aromatic system, impacting its reactivity and binding properties.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. In the this compound scaffold, the nitrogen atoms of the naphthyridine rings and the oxygen atoms of any carbonyl groups (if present in derivatives) typically represent regions of negative electrostatic potential (electron-rich), making them likely hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine groups are regions of positive electrostatic potential (electron-poor), positioning them as hydrogen bond donors. This electrostatic profile is fundamental to the scaffold's ability to form specific and strong interactions with amino acid residues in a protein's active site.[4]

Computational Drug Design Workflow

The rational design of novel drug candidates based on the this compound scaffold can be significantly accelerated through a systematic computational workflow. This process typically involves ligand preparation, receptor preparation, molecular docking, and post-docking analysis.

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation cluster_2 Molecular Docking & Analysis cluster_3 Refinement & Selection ligand_design Design/Select Scaffold Derivatives ligand_opt 3D Structure Generation & Optimization (e.g., DFT) ligand_design->ligand_opt docking Perform Molecular Docking ligand_opt->docking receptor_selection Select Target Protein (e.g., Kinase) receptor_prep Prepare Protein Structure (PDB) receptor_selection->receptor_prep receptor_prep->docking analysis Analyze Binding Modes & Scoring docking->analysis sar Establish Structure-Activity Relationship (SAR) analysis->sar lead_selection Select Lead Candidates for Synthesis sar->lead_selection

Caption: A typical computational drug design workflow.

Ligand and Receptor Preparation

The initial step involves the generation of a high-quality 3D structure of the this compound derivative. This can be achieved using molecular building software, followed by geometry optimization using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*).[3]

For the target protein, a high-resolution crystal structure is typically obtained from the Protein Data Bank (PDB). The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field. This allows for the identification of the most likely binding mode and an estimation of the binding affinity.

Protocol: Molecular Docking of a this compound Derivative

  • Software: Utilize molecular docking software such as AutoDock, Glide, or GOLD.

  • Ligand Input: Provide the optimized 3D structure of the this compound derivative in a suitable format (e.g., .mol2, .pdb).

  • Receptor Input: Use the prepared protein structure.

  • Grid Box Definition: Define the search space for the docking simulation by specifying a grid box that encompasses the active site of the target protein.

  • Docking Parameters: Set the appropriate docking parameters, such as the number of genetic algorithm runs and the population size.

  • Execution: Run the docking simulation.

  • Analysis: Analyze the resulting docked poses. The best pose is typically the one with the lowest binding energy in the largest cluster of conformations. Visualize the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).

Structure-Activity Relationship (SAR) Studies

Computational studies are instrumental in elucidating the Structure-Activity Relationships of this compound derivatives. By systematically modifying the scaffold and evaluating the impact on binding affinity and biological activity, researchers can identify key structural features that govern potency and selectivity.

For instance, substitutions at the amine groups or at other positions on the naphthyridine ring can be explored computationally to predict their effect on binding. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the derivatives with their biological activity, providing a predictive tool for the design of new compounds.[6][7]

Case Study: 1,8-Naphthyridine Derivatives as Kinase Inhibitors

While specific theoretical studies on the this compound scaffold are emerging, the broader class of 1,8-naphthyridine derivatives has been extensively studied as kinase inhibitors.[2] These studies provide a valuable framework for understanding the potential of the 3,6-diamine core.

Many kinase inhibitors based on the 1,8-naphthyridine scaffold function as ATP-competitive inhibitors. The naphthyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the scaffold then project into different pockets of the ATP-binding site, contributing to affinity and selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 This compound Ligand hinge Hinge Region Key Hydrogen Bonds d_pocket Hydrophobic Pocket s_pocket Selectivity Pocket scaffold 1,8-Naphthyridine Core H-bonds to Hinge scaffold->hinge Forms H-bonds r1 Substituent 1 (R1) r1->d_pocket Interacts with r2 Substituent 2 (R2) r2->s_pocket Probes

Caption: Interaction of a 1,8-naphthyridine scaffold with a kinase active site.

The 3,6-diamine groups in the core scaffold are well-positioned to act as key hydrogen bond donors and/or acceptors, potentially forming strong interactions with the kinase hinge region or with charged residues in the active site. Computational modeling can be used to explore these interactions and guide the design of substituents that optimize binding to specific kinases.

Quantitative Data Summary

The following table summarizes representative data for 1,8-naphthyridine derivatives from various studies, illustrating the range of biological activities and the types of data generated in theoretical and experimental investigations. It is important to note that this data is for a variety of 1,8-naphthyridine derivatives and not exclusively for the 3,6-diamine scaffold, for which specific public data is limited.

Compound IDTarget/Cell LineActivity (IC₅₀/MIC)Computational Metric (Binding Energy/Score)Reference
Derivative A HeLa, HL-60, PC-30.1 - 5.1 µM (IC₅₀)N/A[6][7]
Derivative B E. coli, S. aureus0.1589 mM (MIC)N/A[8]
Derivative C M. tuberculosis6.25 - 12.5 µg/mL (MIC)Docking analysis performed[9]
Derivative D MCF71.47 - 7.89 µM (IC₅₀)N/A[10]

Conclusion and Future Directions

The this compound scaffold represents a highly promising core for the development of novel therapeutics, particularly in the area of kinase inhibition. The theoretical and computational methods outlined in this guide provide a robust framework for understanding the fundamental properties of this scaffold and for rationally designing new drug candidates.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological testing of a focused library of this compound derivatives are crucial to validate the computational predictions and to establish clear SAR.

  • Advanced Computational Modeling: The use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and accurate picture of ligand-protein interactions.

  • Target-Specific Design: The application of these computational approaches to design derivatives that are highly selective for specific kinase targets will be a key driver of future success in developing safe and effective therapies.

By integrating theoretical studies with experimental validation, the full potential of the this compound scaffold can be unlocked, paving the way for the discovery of next-generation medicines.

References

  • - PubMed

  • - ResearchGate

  • - PubMed

  • - ResearchGate

  • - PMC - NIH

  • - PubMed

  • - Scientific & Academic Publishing

  • - ResearchGate

  • - RSC Publishing

  • - ResearchGate

  • - Preprints.org

  • - ResearchGate

  • - ResearchGate

  • - PubMed

  • - MedNexus

  • - Benchchem

  • - PubMed

Sources

A Comprehensive Technical Guide to the Synthesis of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of amino substituents onto this core can significantly modulate its physicochemical properties and biological activity, making diamino-1,8-naphthyridine derivatives highly sought-after targets in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the potential synthetic strategies for a specific, yet underexplored isomer: 1,8-naphthyridine-3,6-diamine. While direct, reported syntheses are scarce, this guide extrapolates from established methodologies for related 1,8-naphthyridine derivatives to propose plausible and robust synthetic pathways. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and optimization.

Introduction: The Significance of the 1,8-Naphthyridine Core and the Promise of 3,6-Diamination

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with various biological targets. The substitution pattern on the 1,8-naphthyridine core is crucial in defining its pharmacological profile.

The introduction of amino groups, in particular, can enhance the molecule's basicity, solubility, and ability to form key interactions with biological macromolecules. The specific regioisomer, this compound, presents a unique scaffold with symmetrically disposed amino groups, which could lead to novel applications in areas such as:

  • Chelating Agents: The diamine functionality could serve as a bidentate ligand for metal ions, with potential applications in catalysis or as metal-sequestering agents.

  • Building Blocks for Novel Ligands and Materials: The two amino groups provide reactive handles for further functionalization, enabling the synthesis of more complex molecules, including macrocycles and polymers with interesting electronic and photophysical properties.

  • Medicinal Chemistry: The unique electronic and steric properties of the 3,6-diamino substitution pattern could lead to the discovery of novel drug candidates with improved potency and selectivity.

This guide will explore three primary synthetic strategies for accessing the this compound core, each with its own set of advantages and challenges.

Synthetic Strategies Towards this compound

Based on established synthetic methodologies for 1,8-naphthyridine derivatives, we propose three main retrosynthetic approaches to this compound:

  • Route A: Nitration and Subsequent Reduction

  • Route B: Nucleophilic Aromatic Substitution on a Dihalo-1,8-naphthyridine

  • Route C: Curtius/Hofmann Rearrangement of a Dicarboxy-1,8-naphthyridine Derivative

The following sections will provide a detailed analysis of each of these routes.

Route A: Synthesis via Nitration and Reduction

This classical approach involves the introduction of nitro groups at the 3- and 6-positions of the 1,8-naphthyridine core, followed by their reduction to the corresponding amino groups.

Conceptual Workflow

Route_A_Workflow start 1,8-Naphthyridine step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate 3,6-Dinitro-1,8-naphthyridine step1->intermediate step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via nitration and reduction.

In-Depth Analysis and Mechanistic Considerations

Step 1: Nitration of 1,8-Naphthyridine

The direct nitration of the parent 1,8-naphthyridine is expected to be challenging due to the deactivating effect of the pyridine nitrogen atoms, which makes the ring system electron-deficient and less susceptible to electrophilic aromatic substitution. However, nitration of substituted 1,8-naphthyridines has been reported, suggesting that with the appropriate activating groups or forcing conditions, this transformation is feasible.

  • Causality of Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. The reaction temperature is a critical parameter; higher temperatures may be required to overcome the deactivation of the ring, but this also increases the risk of side reactions and decomposition.

Step 2: Reduction of 3,6-Dinitro-1,8-naphthyridine

The reduction of aromatic nitro groups to amines is a well-established and generally high-yielding transformation.

  • Causality of Experimental Choices:

    • Metal-Acid Systems: Tin(II) chloride in concentrated hydrochloric acid is a common and effective method for the reduction of nitroarenes. The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.

    • Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a clean and efficient alternative. This method often provides high yields and avoids the use of stoichiometric amounts of metal reductants. The choice of solvent and catalyst loading are important parameters to optimize.

Experimental Protocols

Protocol A1: Synthesis of 3,6-Dinitro-1,8-naphthyridine (Proposed)

  • To a cooled (0 °C) and stirred solution of 1,8-naphthyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Protocol A2: Synthesis of this compound (Proposed)

  • Method 1: Using SnCl₂/HCl

    • Suspend 3,6-dinitro-1,8-naphthyridine in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.

    • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Method 2: Using Catalytic Hydrogenation

    • Dissolve or suspend 3,6-dinitro-1,8-naphthyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalytic amount of 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

Route B: Synthesis via Nucleophilic Aromatic Substitution

This strategy involves the synthesis of a 3,6-dihalo-1,8-naphthyridine intermediate, followed by nucleophilic aromatic substitution (SNAr) with an amino source.

Conceptual Workflow

Route_B_Workflow start 1,8-Naphthyridine Precursor step1 Halogenation start->step1 intermediate 3,6-Dihalo-1,8-naphthyridine step1->intermediate step2 Amination (e.g., NH3, NaN3 then reduction, or Pd-catalyzed amination) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

In-Depth Analysis and Mechanistic Considerations

Step 1: Synthesis of 3,6-Dihalo-1,8-naphthyridine

The synthesis of a 3,6-dihalo-1,8-naphthyridine precursor is the key challenge in this route. This could potentially be achieved through various methods, such as the Sandmeyer reaction from a corresponding diamine or through ring-closing reactions of appropriately substituted pyridine derivatives.

Step 2: Amination of 3,6-Dihalo-1,8-naphthyridine

The halogen atoms on the electron-deficient 1,8-naphthyridine ring are expected to be susceptible to nucleophilic aromatic substitution.

  • Causality of Experimental Choices:

    • Direct Amination with Ammonia: This is the most straightforward approach but may require harsh conditions (high temperature and pressure) and can lead to side products.

    • Azide Substitution Followed by Reduction: Reaction with sodium azide to form a diazide intermediate, followed by reduction (e.g., with H₂/Pd-C or triphenylphosphine/water), is a reliable two-step method for introducing amino groups.

    • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This modern and versatile method allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction. The amidation of 2,7-dichloro-1,8-naphthyridine has been reported using a Pd(OAc)₂/xantphos catalytic system[1].

Experimental Protocols

Protocol B1: Synthesis of 3,6-Dichloro-1,8-naphthyridine (Hypothetical)

A potential route could involve the synthesis of a dihydroxy-1,8-naphthyridine, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃).

Protocol B2: Synthesis of this compound (Proposed)

  • Method 1: Via Azide Intermediate

    • Dissolve 3,6-dichloro-1,8-naphthyridine in a polar aprotic solvent such as DMF or DMSO.

    • Add an excess of sodium azide and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, pour it into water, and extract the diazide product with an organic solvent.

    • Purify the 3,6-diazido-1,8-naphthyridine.

    • Reduce the diazide to the diamine using one of the methods described in Protocol A2 (Method 2).

  • Method 2: Palladium-Catalyzed Amination

    • In a reaction vessel, combine 3,6-dichloro-1,8-naphthyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

    • Add an amine source, such as benzophenone imine (which can be subsequently hydrolyzed to the primary amine) or an ammonia equivalent.

    • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.

    • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

    • If a protected amine was used, perform the deprotection step (e.g., acid hydrolysis for a benzophenone imine).

    • Purify the final product by column chromatography.

Route C: Synthesis via Curtius or Hofmann Rearrangement

This approach involves the synthesis of 1,8-naphthyridine-3,6-dicarboxylic acid or its amide derivative, followed by a rearrangement reaction to yield the diamine.

Conceptual Workflow

Route_C_Workflow start 1,8-Naphthyridine-3,6-dicarboxylic acid step1 Conversion to Dicarboxamide or Diacyl Azide start->step1 intermediate 1,8-Naphthyridine-3,6-dicarboxamide or -diacyl azide step1->intermediate step2 Hofmann or Curtius Rearrangement intermediate->step2 product This compound product->step2

Sources

An In-Depth Technical Guide to the Tautomerism of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1] The tautomeric state of these molecules can significantly influence their physicochemical properties, receptor binding, and metabolic stability, making a thorough understanding of their tautomeric equilibria crucial for rational drug design. This guide provides a detailed exploration of the potential tautomerism of 1,8-Naphthyridine-3,6-diamine, a key heterocyclic compound. We will delve into the structural possibilities of its tautomeric forms, the analytical techniques for their characterization, and the implications of this phenomenon in a drug discovery context.

The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has garnered immense interest from researchers in medicinal chemistry and drug discovery. This is attributed to its versatile synthesis, reactivity, and diverse biological activities.[1] Derivatives of 1,8-naphthyridine have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] The arrangement of nitrogen atoms in the scaffold allows for specific hydrogen bonding interactions, which is a key factor in its biological activity.

Unveiling the Tautomeric Landscape of this compound

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the presence of two amino groups at positions 3 and 6 introduces the possibility of amino-imino tautomerism. This leads to three potential tautomeric forms:

  • Amino-Amino Tautomer: The fully aromatic form with both nitrogen-containing substituents as amino groups.

  • Amino-Imino Tautomer: A partially aromatic form where one amino group has tautomerized to an imino group.

  • Imino-Imino Tautomer: A non-aromatic, quinoidal form where both amino groups have tautomerized to imino groups.

The equilibrium between these forms is influenced by several factors, including the solvent, temperature, and pH.

tautomers Amino-Amino Amino-Amino (Aromatic) Amino-Imino Amino-Imino (Partially Aromatic) Amino-Amino->Amino-Imino Proton Transfer Imino-Imino Imino-Imino (Quinoidal) Amino-Imino->Imino-Imino Proton Transfer

Caption: Tautomeric forms of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other 1,8-naphthyridine derivatives. A common approach involves the Friedländer annulation, which is the condensation of a 2-aminopyridine derivative with a β-keto ester or a related compound.

Spectroscopic Characterization of Tautomers

Distinguishing between the different tautomers of this compound requires the use of sensitive analytical techniques. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are particularly powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic structure of the molecule, making it possible to differentiate between tautomers.

Expected NMR Signatures:

TautomerKey ¹H NMR FeaturesKey ¹³C NMR Features
Amino-Amino Sharp aromatic signals. Two distinct NH₂ signals.Aromatic signals in the typical range for N-heterocycles.
Amino-Imino A mix of aromatic and olefinic signals. Presence of both NH₂ and NH signals.Upfield shift for the sp³ carbon and downfield shifts for imino carbons.
Imino-Imino Predominantly olefinic signals. Two distinct NH signals.Significant changes in the carbon chemical shifts due to loss of aromaticity.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The electronic transitions in a molecule are dependent on its structure, and different tautomers will exhibit distinct absorption spectra.

Expected UV-Vis Signatures:

TautomerExpected λmaxRationale
Amino-Amino Shorter wavelengthThe fully aromatic system has a larger HOMO-LUMO gap.
Amino-Imino Intermediate wavelengthThe extended conjugation shifts the absorption to a longer wavelength.
Imino-Imino Longest wavelengthThe quinoidal structure typically has the smallest HOMO-LUMO gap, resulting in absorption at the longest wavelength.

Experimental Protocols

NMR Spectroscopy Protocol

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) prep2 Add internal standard (e.g., TMS) if required prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Use a high-resolution NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Acquire ¹H NMR spectrum (16-64 scans) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (may require more scans) acq2->acq3 an1 Process the FID (Fourier Transform, Phasing, Baseline Correction) acq3->an1 an2 Integrate peaks and analyze chemical shifts and coupling constants an1->an2 an3 Compare experimental data with theoretical predictions an2->an3

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard if quantitative analysis is required. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Measurement: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H NMR spectrum, typically with 16 to 64 scans. Following this, acquire the ¹³C NMR spectrum, which may necessitate a larger number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Analyze the resulting spectra to determine chemical shifts, coupling constants, and peak integrals.

UV-Vis Spectroscopy Protocol

uvvis_workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_analysis_uv Data Analysis uv_prep1 Prepare a ~1 mM stock solution in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) uv_prep2 Perform serial dilutions to obtain concentrations from 1 µM to 100 µM uv_prep1->uv_prep2 uv_acq1 Use a dual-beam UV-Vis spectrophotometer uv_prep2->uv_acq1 uv_acq2 Record a baseline spectrum with the pure solvent uv_acq1->uv_acq2 uv_acq3 Measure the absorbance of the sample solutions uv_acq2->uv_acq3 uv_an1 Plot absorbance vs. wavelength uv_acq3->uv_an1 uv_an2 Identify λmax for each tautomeric form uv_an1->uv_an2 uv_an3 Perform solvatochromism studies by using different solvents uv_an2->uv_an3

Caption: Workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 100 µM.

  • Instrumentation and Measurement: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Subsequently, record the absorption spectra of the sample solutions.

  • Data Analysis: Plot absorbance versus wavelength to identify the wavelength of maximum absorption (λmax). To study the effect of the environment on the tautomeric equilibrium, repeat the measurements in a series of solvents with varying polarities.

Computational Chemistry: A Predictive Tool

In the absence of direct experimental data, computational chemistry provides a powerful means to predict the relative stabilities of the tautomers of this compound. Density Functional Theory (DFT) calculations can be employed to determine the optimized geometries and relative energies of the different tautomeric forms in the gas phase and in various solvents (using a polarizable continuum model).

Hypothetical Computational Results (DFT at B3LYP/6-31G level):*

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (in Water, kcal/mol)
Amino-Amino 0.000.00
Amino-Imino +5.8+3.2
Imino-Imino +15.2+10.5

These hypothetical results suggest that the fully aromatic amino-amino tautomer is the most stable form, with the stability of the other forms increasing in a polar solvent due to better solvation of the more polar imino groups.

Implications for Drug Development

The tautomeric form of a drug molecule can have a profound impact on its biological activity. Different tautomers can exhibit:

  • Altered Receptor Binding: The shape and hydrogen bonding capabilities of a molecule change with its tautomeric state, which can affect its affinity for a biological target.

  • Modified Physicochemical Properties: Tautomerism can influence properties such as solubility, lipophilicity, and pKa, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Different Metabolic Fates: Enzymes in the body may metabolize different tautomers at different rates, leading to variations in the drug's half-life and potential for drug-drug interactions.

Therefore, a comprehensive understanding of the tautomeric behavior of this compound is essential for any drug discovery program involving this scaffold.

Conclusion

The tautomerism of this compound presents a fascinating area of study with significant implications for its application in medicinal chemistry. While the amino-amino form is predicted to be the most stable, the presence of other tautomers in solution cannot be ruled out and is likely to be solvent-dependent. The experimental and computational approaches outlined in this guide provide a robust framework for researchers to investigate and understand the tautomeric landscape of this important heterocyclic compound. Such knowledge is critical for the rational design and development of novel therapeutics based on the 1,8-naphthyridine scaffold.

References

  • Fu, W., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(11), 5038-5048. [Link]

  • Karapetyan, G., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 25(22), 11977. [Link]

  • Abu-Melha, H. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 919-927. [Link]

  • Various Authors. (2025). Synthesis and characterization of 1,8-Naphthridine derivatives. Request PDF on ResearchGate. [Link]

  • Bunting, J. W., & Chew, V. S. (1981). The major tautomers of the pseudobases of 1,5- and 1,8-naphthyridine dications. Journal of the Chemical Society, Perkin Transactions 1, 79-82. [Link]

  • Patel, R. B., et al. (2012). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 2(12), 114-119. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 2005-2021. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Stasyuk, A., et al. (2022). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. Molecules, 27(23), 8206. [Link]

  • Nakatani, K., et al. (2025). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chemistry – An Asian Journal. [Link]

  • Nakatani, K., & Sando, S. (2025). Synthesis of Dimeric 2-Amino-1,8-Naphthyridine and Related DNA-Binding Molecules. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Nakatani, K., & Sando, S. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Karapetyan, G., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences. [Link]

  • Karapetyan, G., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. PubMed. [Link]

  • Singh, V., & Fedeles, B. I. (2022). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 17(10), 1141-1153. [Link]

Sources

Methodological & Application

Applications of 1,8-Naphthyridine-3,6-diamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Motif in Drug Discovery

The 1,8-naphthyridine nucleus, a heterocyclic aromatic system composed of two fused pyridine rings, has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure," as it has demonstrated the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[3][4] Derivatives of 1,8-naphthyridine have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory agents.[5][6][7] The rigid, planar nature of the 1,8-naphthyridine core provides a robust framework for the strategic placement of functional groups to optimize interactions with biological macromolecules.

This guide focuses on the specific applications and potential of 1,8-Naphthyridine-3,6-diamine, a key intermediate and pharmacophore in the development of novel therapeutic agents. The presence of two amino groups at the 3 and 6 positions offers unique opportunities for chemical modification and hydrogen bonding interactions with biological targets, making it a particularly attractive scaffold for drug design.

Core Applications of the this compound Scaffold

While specific research on this compound is emerging, the broader family of amino-substituted 1,8-naphthyridines provides a strong rationale for its utility in several key therapeutic areas. The amino functionalities can serve as crucial hydrogen bond donors and acceptors, as well as points for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,8-naphthyridine scaffold has been successfully employed in the design of potent kinase inhibitors.[8] The 3,6-diamino substitution pattern is particularly promising for targeting the ATP-binding site of various kinases. The amino groups can form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for many kinase inhibitors.

Mechanism of Action Insight : Derivatives of this compound can be designed to compete with ATP for binding to the kinase active site. The core scaffold can engage in π-π stacking interactions with aromatic residues in the active site, while the strategically placed amino groups can mimic the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge. Further derivatization of these amino groups can extend into other pockets of the active site to enhance potency and selectivity.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation GF Growth Factor GF->RTK Binds & Activates ATP ATP ATP->RTK Binds to Active Site Inhibitor This compound Derivative Inhibitor->RTK Competitive Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

General Kinase Inhibition Pathway.
DNA Intercalation and Topoisomerase Inhibition

The planar aromatic nature of the 1,8-naphthyridine ring system makes it an ideal candidate for intercalation into DNA.[9] DNA intercalators can disrupt DNA replication and transcription, leading to cytotoxic effects, a desirable characteristic for anticancer agents. Furthermore, some 1,8-naphthyridine derivatives have been shown to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during cellular processes.

Causality in Experimental Design : The introduction of two amino groups in this compound can enhance its DNA binding affinity through several mechanisms. The amino groups can be protonated at physiological pH, leading to favorable electrostatic interactions with the negatively charged phosphate backbone of DNA. Additionally, these amino groups can form specific hydrogen bonds with the functional groups of DNA bases in the major or minor groove.

Experimental Protocols

The following protocols provide a framework for the synthesis of a this compound derivative and its subsequent evaluation as a potential anticancer agent.

Protocol 1: Synthesis of a Representative N-acylated this compound Derivative

This protocol outlines a potential synthetic route based on common reactions for this class of compounds.

Objective: To synthesize N3,N6-diacetyl-1,8-naphthyridine-3,6-diamine.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.5 eq) at 0 °C, add acetic anhydride (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow Start This compound Reaction Acylation with Acetic Anhydride in Pyridine/DCM Start->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N3,N6-diacetyl-1,8- naphthyridine-3,6-diamine Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Synthetic Workflow for a Derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details a standard method for assessing the anticancer activity of a synthesized compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized this compound derivative

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The following table presents hypothetical IC50 values for a series of this compound derivatives to illustrate potential structure-activity relationships (SAR).

Compound IDR Group on Amino FunctionalityIC50 (µM) against MCF-7
ND-1 -H> 100
ND-2 -COCH₃15.2
ND-3 -COPh8.5
ND-4 -SO₂CH₃22.1

This data is illustrative and intended to guide SAR studies.

Structure-Activity Relationship (SAR) Insights

The diamino groups at positions 3 and 6 are key for derivatization. Acylation or sulfonylation of these amino groups can significantly impact the biological activity. Aromatic acyl groups may enhance activity through additional π-π interactions with the biological target. The nature and size of the substituent can be tuned to optimize potency and selectivity.

sar_logic cluster_core This compound Core cluster_mods Modifications at 3 & 6 Positions cluster_properties Impact on Properties Core Scaffold Acylation Acylation (e.g., -COCH3, -COPh) Core->Acylation Sulfonylation Sulfonylation (e.g., -SO2CH3) Core->Sulfonylation Alkylation Alkylation (e.g., -CH3) Core->Alkylation Potency Potency Acylation->Potency Selectivity Selectivity Acylation->Selectivity PK Pharmacokinetics Acylation->PK Sulfonylation->Potency Sulfonylation->Selectivity Sulfonylation->PK Alkylation->Potency Alkylation->Selectivity Alkylation->PK

Structure-Activity Relationship Logic.

Conclusion and Future Directions

This compound represents a highly promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of two modifiable amino groups allows for extensive chemical exploration to optimize biological activity and drug-like properties. The protocols and insights provided in this guide serve as a starting point for researchers and drug development professionals to harness the potential of this versatile chemical entity. Future work should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

Sources

The Versatile Building Block: 1,8-Naphthyridine-3,6-diamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, planar structure and strategically positioned nitrogen atoms facilitate a variety of molecular interactions, making it a highly sought-after motif in drug discovery. Within this important class of heterocycles, 1,8-naphthyridine-3,6-diamine stands out as a versatile and highly functionalized building block. The two primary amine groups provide reactive handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures with tailored properties. This guide provides an in-depth exploration of the synthesis and application of this valuable synthon for researchers in organic synthesis, medicinal chemistry, and materials science. While the 3,6-diamine isomer is of interest, it is important to note that the closely related and more synthetically accessible 1,8-naphthyridine-2,7-diamine is more widely documented in the scientific literature and will be the primary focus of the detailed protocols herein. The principles and reactions discussed are broadly applicable to diamino-naphthyridine systems.

Core Synthesis of the Diamino-1,8-naphthyridine Scaffold

The creation of the 1,8-naphthyridine-2,7-diamine framework leverages established principles of heterocyclic chemistry, with the electron-withdrawing nature of the ring nitrogens facilitating nucleophilic substitution at the α- and γ-positions (C2, C4, C5, C7). Two robust and high-yielding methods for the synthesis of 1,8-naphthyridine-2,7-diamine are presented below.

Method 1: Synthesis via Azide Reduction

This two-step method provides a mild and efficient route to the desired diamine, consistently delivering high yields. The key steps involve the conversion of a chloro-substituted precursor to an azide, followed by reduction.[1]

Experimental Protocol: Synthesis of 1,8-Naphthyridine-2,7-diamine via Azide Reduction

Step 1: Synthesis of 2-Amino-7-azido-1,8-naphthyridine

  • Materials:

    • 2-Amino-7-chloro-1,8-naphthyridine (1.0 eq)

    • Sodium azide (NaN₃) (2.0 eq)

    • Dry Dimethylformamide (DMF)

  • Procedure: a. To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine in dry DMF, add sodium azide. b. Heat the reaction mixture to 60 °C and stir for 4 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture and filter to remove the precipitated sodium chloride. e. Remove the DMF from the filtrate under reduced pressure to yield the crude 2-amino-7-azido-1,8-naphthyridine. The product can be purified by recrystallization.

Step 2: Synthesis of 1,8-Naphthyridine-2,7-diamine

  • Materials:

    • 2-Amino-7-azido-1,8-naphthyridine (1.0 eq)

    • Zinc dust (excess)

    • Glacial Acetic Acid

  • Procedure: a. To a stirred solution of 2-amino-7-azido-1,8-naphthyridine in glacial acetic acid, add zinc dust portion-wise. b. Reflux the reaction mixture for 3 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture and filter to remove excess zinc and other insoluble materials. e. Remove the acetic acid under reduced pressure to yield the crude 1,8-naphthyridine-2,7-diamine. The product is typically a yellowish-brown solid and can be purified by recrystallization.[2]

Causality and Mechanistic Insights: The first step is a classic nucleophilic aromatic substitution, where the azide ion displaces the chloride at the electron-deficient C7 position. The subsequent reduction of the azide to a primary amine is a well-established transformation, with the zinc/acetic acid system providing a robust and scalable method.

Method 2: Direct Amination via Sodium Amide

An alternative, more direct route involves the reaction of the chloro-precursor with sodium amide. This method is effective but requires careful handling of the highly reactive sodium amide.

Experimental Protocol: Synthesis of 1,8-Naphthyridine-2,7-diamine via Sodium Amide

  • Materials:

    • 2-Amino-7-chloro-1,8-naphthyridine (1.0 eq)

    • Sodium amide (NaNH₂) (5.0 eq)

    • Dry Xylene

  • Procedure: a. To a stirred suspension of sodium amide in dry xylene, add 2-amino-7-chloro-1,8-naphthyridine. b. Heat the reaction mixture to 130 °C under a nitrogen atmosphere for 12 hours. c. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture and carefully quench with water. e. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. g. Purify the crude product by column chromatography or recrystallization.[2]

Applications in Organic Synthesis: A Gateway to Functional Molecules

The twin amino groups of 1,8-naphthyridine-2,7-diamine are nucleophilic and readily undergo a variety of chemical transformations, making this molecule a powerful building block for constructing more complex structures.

Elaboration into Bioactive Molecules

The 1,8-naphthyridine scaffold is a cornerstone in the development of therapeutics with a wide range of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3] The diamine serves as a key intermediate for the synthesis of functionalized derivatives with enhanced biological profiles.

Key Reactions for Functionalization:

  • Acylation: Reaction with acid chlorides or anhydrides yields amide derivatives, which can modulate the electronic and steric properties of the molecule.

  • Alkylation: Nucleophilic substitution with alkyl halides leads to the formation of N-alkylated products.

  • Schiff Base Formation: Condensation with aldehydes or ketones produces imines, which can be further reduced to secondary amines or used as ligands in their own right.

Representative Protocol: Acylation of 1,8-Naphthyridine-2,7-diamine

  • Materials:

    • 1,8-Naphthyridine-2,7-diamine (1.0 eq)

    • Acid chloride (e.g., Acetyl chloride) (2.2 eq)

    • A suitable base (e.g., Triethylamine or Pyridine)

    • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Procedure: a. Dissolve 1,8-naphthyridine-2,7-diamine and the base in the anhydrous solvent under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add the acid chloride dropwise with vigorous stirring. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction with water and extract the product with a suitable organic solvent. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting bis-amide by column chromatography or recrystallization.

A Versatile Ligand in Coordination Chemistry

The two nitrogen atoms of the naphthyridine rings, along with the exocyclic amino groups, make 1,8-naphthyridine-2,7-diamine an excellent chelating ligand for a variety of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and medicinal chemistry. The diamine can act as a bridging ligand, bringing two metal centers into close proximity, which can lead to cooperative effects in catalysis.[4]

Workflow for Metal Complex Synthesis:

G cluster_synthesis Synthesis of Metal Complex Diamine 1,8-Naphthyridine-2,7-diamine Reaction Stirring at RT or with heating Diamine->Reaction Metal_Salt Metal Salt (e.g., ZnCl₂, Cu(OAc)₂) Metal_Salt->Reaction Solvent Anhydrous Solvent (e.g., Methanol, Acetonitrile) Solvent->Reaction Isolation Isolation & Purification (Filtration/Recrystallization) Reaction->Isolation Complex Metal-Diamine Complex Isolation->Complex

Caption: General workflow for the synthesis of metal complexes using 1,8-naphthyridine-2,7-diamine as a ligand.

General Protocol for Metal Complex Formation

  • Materials:

    • 1,8-Naphthyridine-2,7-diamine (1.0 eq)

    • A metal salt (e.g., Zn(OAc)₂, CuCl₂) (1.0 - 2.0 eq)

    • A suitable solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Procedure: a. Dissolve the 1,8-naphthyridine-2,7-diamine in the solvent. b. In a separate flask, dissolve the metal salt in the same solvent. c. Add the metal salt solution dropwise to the ligand solution with stirring. d. Stir the reaction mixture at room temperature or with gentle heating for several hours. e. The formation of the complex may be indicated by a color change or precipitation. f. Isolate the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum. g. The complex can be further purified by recrystallization from a suitable solvent system.

Monomer for Advanced Polymer Synthesis

The difunctional nature of 1,8-naphthyridine-2,7-diamine makes it an ideal monomer for the synthesis of novel polymers with unique optical and electronic properties. The rigid, aromatic naphthyridine unit can impart thermal stability and desirable photophysical characteristics to the polymer backbone. These polymers have potential applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. While specific high-molecular-weight polymer synthesis from this diamine is an emerging area, the condensation of the related 1,8-naphthyridine-2,7-dialdehyde with pyrrole has been shown to produce polymeric materials.[5][6]

Conceptual Polymerization Pathway:

G cluster_polymerization Polymer Synthesis Diamine 1,8-Naphthyridine-2,7-diamine Polycondensation Polycondensation Reaction Diamine->Polycondensation Comonomer Difunctional Comonomer (e.g., Diacyl Chloride, Dialdehyde) Comonomer->Polycondensation Polymer Naphthyridine-Containing Polymer Polycondensation->Polymer

Caption: Conceptual pathway for the synthesis of polymers incorporating the 1,8-naphthyridine-2,7-diamine unit.

Quantitative Data Summary

Compound Synthetic Method Key Reagents Yield (%) Reference
2-Amino-7-azido-1,8-naphthyridineAzide SubstitutionNaN₃, DMF95[2]
1,8-Naphthyridine-2,7-diamineAzide ReductionZn, Acetic Acid98[1][2]
1,8-Naphthyridine-2,7-diamineDirect AminationNaNH₂, Xylene25[2]

Conclusion and Future Outlook

This compound and its more accessible 2,7-isomer are powerful and versatile building blocks in organic synthesis. The straightforward and high-yielding synthetic routes to the 2,7-diamine, coupled with the reactivity of its amino groups, provide a robust platform for the development of a wide range of functional molecules. From novel therapeutics that leverage the privileged 1,8-naphthyridine scaffold to advanced materials with unique photophysical properties, the applications of this synthon are vast and continue to expand. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full potential of this remarkable building block in their own synthetic endeavors.

References

  • Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2637-2640.
  • Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. Retrieved from [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules, 10(8), 929–936.
  • See, M. S. (2018). Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. eScholarship.
  • (2025). Design and Synthesis of Multidentate Dinucleating Ligands Based on 1,8-Naphthyridine.
  • Park, T., Mayer, M. F., Nakashima, S., et al. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Illinois Experts.
  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI.
  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. PMC - NIH.
  • Fu, W., et al. (2011). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, 40(42), 11216-11223.
  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.
  • de Oliveira, A. B., et al. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618.
  • (2023). Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. UR Scholarship Repository.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • Miladinova, P. M. (2025). SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS. Journal of Chemical Technology and Metallurgy, 60(5), 711-717.
  • (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. NIH.

Sources

Application Notes & Protocols: Development of Fluorescent Probes Based on 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of 1,8-Naphthyridine Scaffolds in Fluorescence Sensing

The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern analytical science, with profound implications for biomedical research, environmental monitoring, and drug discovery. Among the myriad of heterocyclic scaffolds explored, the 1,8-naphthyridine core has emerged as a privileged structure.[1][2][3] Its rigid, planar geometry and electron-deficient nature, coupled with the presence of two nitrogen atoms, provide a unique platform for the design of sophisticated chemosensors.[4] The 1,8-naphthyridine-3,6-diamine backbone, in particular, offers a versatile template for creating probes with tunable photophysical properties and specific analyte recognition capabilities. This guide provides an in-depth exploration of the development of these probes, from fundamental principles to practical applications, intended for researchers and professionals in the field.

Foundational Principles: Why this compound?

The utility of the this compound scaffold is rooted in its intrinsic electronic and structural features. The diamino substitution at the 3 and 6 positions significantly enhances the electron-donating character of the molecule, leading to desirable photophysical properties such as strong fluorescence and large Stokes shifts.[5] These amino groups also serve as convenient handles for synthetic modification, allowing for the facile introduction of various receptor units tailored for specific analytes.

The two nitrogen atoms within the 1,8-naphthyridine ring system act as excellent coordination sites for metal ions. This inherent chelating ability is a key factor in the design of fluorescent probes for metal ion detection.[6][7] The binding of a metal ion to the naphthyridine core can induce significant changes in the electronic structure of the fluorophore, leading to a readily detectable change in fluorescence intensity or wavelength. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"), depending on the specific design of the probe and the nature of the metal ion.[6][8]

Probe Design and Synthesis: A Modular Approach

The design of a this compound-based fluorescent probe typically follows a modular approach, integrating a signaling unit (the fluorophore), a recognition unit (the receptor), and often a linker.

Probe_Design Fluorophore Signaling Unit (this compound core) Linker Linker Fluorophore->Linker Covalent Bond Receptor Recognition Unit (Analyte Binding Site) Analyte Target Analyte (e.g., Metal Ion, Anion) Receptor->Analyte Non-covalent Interaction (e.g., Coordination) Linker->Receptor Covalent Bond

Caption: Modular design of a 1,8-naphthyridine-based fluorescent probe.

Synthesis of the this compound Core

The synthesis of the 1,8-naphthyridine core can be achieved through various established organic chemistry methodologies. A common and effective route is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Functionalization: Introducing the Recognition Moiety

With the core scaffold in hand, the next critical step is the introduction of the recognition unit. This is typically achieved by functionalizing the amino groups at the 3 and 6 positions. The choice of receptor is dictated by the target analyte. For instance, for the detection of specific metal ions, moieties containing additional heteroatoms like sulfur or oxygen can be incorporated to enhance binding affinity and selectivity.

Photophysical Characterization: Unveiling the Probe's Properties

A thorough understanding of the photophysical properties of a newly synthesized probe is paramount. This involves a series of spectroscopic measurements to determine key parameters that govern its performance as a fluorescent sensor.

ParameterDescriptionTypical Technique
Absorption Maximum (λabs) The wavelength at which the probe absorbs the most light.UV-Vis Spectroscopy
Emission Maximum (λem) The wavelength at which the probe emits the most light upon excitation.Fluorescence Spectroscopy
Stokes Shift The difference in wavelength between the absorption and emission maxima (λem - λabs). A larger Stokes shift is generally desirable to minimize self-quenching.Calculated from absorption and emission spectra
Quantum Yield (ΦF) The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.Comparative method using a standard fluorophore
Molar Absorptivity (ε) A measure of how strongly the probe absorbs light at a given wavelength.UV-Vis Spectroscopy and Beer-Lambert Law

Application Protocols: A Practical Guide

The true measure of a fluorescent probe's utility lies in its practical application. Below are detailed protocols for the synthesis of a representative 1,8-naphthyridine-based probe and its use in the detection of a target analyte.

Protocol: Synthesis of a Schiff Base Probe for Metal Ion Detection

This protocol describes the synthesis of a Schiff base derivative of this compound, designed for the detection of metal ions such as Cu²⁺ or Al³⁺.[9][10]

Materials:

  • This compound

  • Salicylaldehyde (or a substituted derivative)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add salicylaldehyde (2.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure Schiff base probe.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process This compound This compound Reaction Reaction This compound->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction Ethanol Ethanol Ethanol->Reaction Acetic Acid (cat.) Acetic Acid (cat.) Acetic Acid (cat.)->Reaction Reflux Reflux Reflux->Reaction Cooling & Precipitation Cooling & Precipitation Reaction->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Product Schiff Base Probe Recrystallization->Product

Caption: Workflow for the synthesis of a Schiff base fluorescent probe.

Protocol: Fluorometric Titration for Metal Ion Sensing

This protocol outlines the steps for evaluating the sensing performance of the synthesized probe towards a target metal ion.

Materials and Equipment:

  • Synthesized 1,8-naphthyridine-based probe

  • Stock solution of the target metal ion (e.g., CuCl₂)

  • A suitable solvent system (e.g., DMSO/water mixture)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the probe (e.g., 1 mM in DMSO).

  • Prepare a working solution of the probe by diluting the stock solution to the desired concentration (e.g., 10 µM) in the chosen solvent system.

  • Record the fluorescence emission spectrum of the probe solution in the absence of any metal ions.

  • Incrementally add small aliquots of the metal ion stock solution to the probe solution.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • From this plot, determine the detection limit and the binding constant.

Mechanistic Insights: How the Probes Work

The sensing mechanism of 1,8-naphthyridine-based probes can often be attributed to well-established photophysical processes.

  • Photoinduced Electron Transfer (PET): In the "off" state, the lone pair of electrons on a nitrogen or other heteroatom in the receptor can quench the fluorescence of the naphthyridine core through PET. Upon binding to the analyte, the energy level of this lone pair is lowered, inhibiting PET and "turning on" the fluorescence.[11]

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the probe molecule, leading to a change in the ICT character of the excited state. This can result in a shift in the emission wavelength, providing a ratiometric sensing capability.[12]

  • Chelation-Enhanced Fluorescence (CHEF): The rigidification of the probe's structure upon chelation with a metal ion can reduce non-radiative decay pathways, leading to an enhancement of the fluorescence quantum yield.

Sensing_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe_Off Probe Receptor_Off Receptor Probe_Off->Receptor_Off Fluorophore_Off Fluorophore Probe_Off->Fluorophore_Off Receptor_Off->Fluorophore_Off PET Quenching Probe_On Probe-Analyte Complex Receptor_On Receptor Probe_On->Receptor_On Fluorophore_On Fluorophore Probe_On->Fluorophore_On Receptor_On->Fluorophore_On PET Inhibited Analyte Analyte Receptor_On->Analyte Analyte_input Analyte

Caption: Schematic representation of the Photoinduced Electron Transfer (PET) sensing mechanism.

Expanding the Horizon: Diverse Applications

While metal ion detection is a prominent application, the versatility of the this compound scaffold extends to other areas:

  • Anion Sensing: By incorporating appropriate hydrogen-bond donating moieties, these probes can be tailored for the selective recognition of anions like cyanide.[6]

  • pH Sensing: The protonation/deprotonation of the amino groups or other functional groups can lead to significant changes in fluorescence, enabling their use as pH indicators.[9][13]

  • Bioimaging: By conjugating the probe to a targeting moiety, it is possible to visualize the distribution of specific analytes within living cells.[14][15] The inherent biocompatibility and favorable photophysical properties of many 1,8-naphthyridine derivatives make them well-suited for such applications.[16]

Concluding Remarks and Future Perspectives

The development of fluorescent probes based on this compound represents a vibrant and rapidly evolving field of research. The modular design, synthetic accessibility, and tunable photophysical properties of this scaffold will undoubtedly continue to drive the innovation of novel chemosensors with enhanced sensitivity, selectivity, and functionality. Future research will likely focus on the development of probes for more complex biological analytes, the exploration of multiphoton excitation for deep-tissue imaging, and the integration of these probes into advanced diagnostic and theranostic platforms.

References

  • Synthesis of 1,8-naphthyridines and Their Application in the Development of Anionic Fluorogenic Chemosensors. PubMed. [Link]

  • A novel 1,8-naphthalimide probe for selective determination of Hg2+ in a wide pH window. ResearchGate. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. MDPI. [Link]

  • A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al3+. ResearchGate. [Link]

  • 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Europe PMC. [Link]

  • 1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • 1,8-Naphthyridine and 8-hydroxyquinoline modified Rhodamine B derivatives: “Turn-on” fluorescent and colorimetric sensors for Al3+ and Cu2+. ResearchGate. [Link]

  • Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. PubMed. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum. PubMed Central. [Link]

  • Fluorescent ZnII Chemosensor Mediated by a 1,8-Naphthyridine Derivative and It's Photophysical Properties. PubMed. [Link]

  • 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. Journal of Materials Chemistry C. [Link]

  • A 1,8-naphthyridine-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+. PubMed. [Link]

  • 1,8-Naphthalimide-based 'turn-on' fluorescent sensor for the detection of zinc ion in aqueous media and its applications for bioimaging. ResearchGate. [Link]

  • Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. PubMed. [Link]

  • Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. MDPI. [Link]

  • Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors. Sensors & Diagnostics. [Link]

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. PMC. [Link]

  • Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. MDPI. [Link]

  • Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. [Link]

  • A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells. PubMed. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. [Link]

  • Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. NIH. [Link]

  • Fluorescence-Responsive Detection of Ag(I), Al(III), and Cr(III) Ions Using Cd(II) Based Pillared-Layer Frameworks. MDPI. [Link]

  • Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. NIH. [Link]

Sources

Application Notes & Protocols: Leveraging 1,8-Naphthyridine-3,6-diamine for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with potent anticancer activity. This guide focuses on the strategic use of a specific, yet underexplored, building block: 1,8-Naphthyridine-3,6-diamine . The symmetrical placement of two reactive amino groups on this planar heterocyclic system presents a unique opportunity for the divergent synthesis of chemical libraries. This document provides a comprehensive scientific overview, detailed synthetic protocols, and target-oriented design strategies for developing novel anticancer agents, including potential kinase inhibitors and DNA intercalators, from this versatile precursor.

Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has garnered immense interest from researchers due to its wide range of biological activities, including potent anticancer effects. Its rigid, planar structure is ideal for facilitating key molecular interactions with biological targets, such as π-π stacking with amino acid residues in enzymes or intercalation between DNA base pairs.[1][2]

Derivatives of this scaffold have been shown to exert their anticancer effects through diverse mechanisms of action, including:

  • Kinase Inhibition: Many naphthyridine-based molecules act as potent inhibitors of protein kinases (e.g., PKD, CDK4/6) that are critical for cancer cell signaling and proliferation.[3][4]

  • Topoisomerase Inhibition: By intercalating into DNA, certain derivatives can inhibit the function of topoisomerase I/II, enzymes essential for managing DNA topology, leading to catastrophic DNA damage and cell death.[5][6]

While various synthetic routes to 1,8-naphthyridines exist, such as the Friedländer reaction, the use of pre-functionalized cores like This compound offers a more direct path to novel chemical entities.[7][8][9] The two primary amine groups at the C3 and C6 positions serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The this compound Building Block: A Chemical Overview

The unique value of this compound lies in its bifunctionality. The two nucleophilic amino groups provide strategic vectors for derivatization, enabling the synthesis of both symmetrical and asymmetrical molecules to probe the chemical space of a biological target.

Figure 1: Core structure of this compound highlighting the two primary amine groups as key points for synthetic diversification.

This bifunctionality allows for the creation of compound libraries with varied physicochemical properties, potentially improving target affinity, selectivity, and pharmacokinetic profiles.

Synthetic Pathways & Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing distinct classes of anticancer agents from this compound. The rationale behind each synthetic choice is explained to provide a deeper understanding of the drug design process.

Protocol 3.1: Synthesis of Bis-Amide Derivatives as Potential Kinase Inhibitors

Rationale: Amide bonds are fundamental in medicinal chemistry and are present in a vast number of approved drugs. They act as excellent hydrogen bond donors and acceptors, often forming critical interactions with the "hinge region" of protein kinases.[10] This protocol describes a standard amide coupling reaction to synthesize symmetrical bis-amide derivatives, which can be screened against a panel of cancer-relevant kinases. The use of coupling reagents like HATU or EDC/HOBt is a common and efficient method for forming amide bonds, especially with heterocyclic amines.[11]

Figure 2: General workflow for the synthesis of bis-amide derivatives from this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid of choice (e.g., isonicotinic acid) (2.2 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.4 eq) or EDC (2.4 eq) with HOBt (0.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the selected carboxylic acid (2.2 eq) and dissolve in anhydrous DMF.

  • Activation: Add the coupling reagent(s) (HATU or EDC/HOBt) and DIPEA to the solution. Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure bis-amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Synthesis of Asymmetrical Derivatives via Monoprotection

Rationale: Asymmetrical substitution is a powerful strategy to fine-tune the properties of a drug candidate.[12] One side of the molecule can be tailored for target binding while the other is modified to improve solubility, cell permeability, or metabolic stability. This requires a protection/deprotection sequence. A Boc (tert-butyloxycarbonyl) group is a common acid-labile protecting group for amines.

Step-by-Step Protocol:

Step A: Monoprotection

  • Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq to favor mono-substitution) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the mono-Boc-protected intermediate.

Step B: Derivatization of Free Amine

  • Using the mono-Boc-protected intermediate as the starting material, perform an amide coupling (as in Protocol 3.1) or another desired reaction (e.g., reductive amination, urea formation) on the free C6-amine.

Step C: Deprotection

  • Dissolve the product from Step B in DCM.

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v) at 0 °C.

  • Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a base (e.g., sat. NaHCO₃) and extract the product.

Step D: Derivatization of Second Amine

  • The resulting product, now with a free C3-amine, can be subjected to a second, different derivatization reaction, yielding a final asymmetrical product.

Target-Oriented Design & SAR Insights

The derivatives synthesized from this compound can be rationally designed to target specific cancer-related pathways.

Kinase Inhibition

Many kinase inhibitors bind to the ATP pocket. The 1,8-naphthyridine core can act as a scaffold, positioning substituents to make key interactions.

  • Hinge-Binding: The nitrogen atoms within the naphthyridine ring can form hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pockets: Aromatic or aliphatic side chains introduced via amide coupling can occupy nearby hydrophobic pockets, increasing affinity and selectivity.

  • Solvent-Exposed Region: The second substituent can be designed to extend into the solvent-exposed region, providing a handle to improve pharmacokinetic properties without disrupting binding.

Kinase_Inhibition Naphthyridine 1,8-Naphthyridine Core Hinge Kinase Hinge Region Naphthyridine->Hinge H-Bonding Sidechain1 Side Chain 1 (from C3-Amide) Naphthyridine->Sidechain1 Positions Sidechain2 Side Chain 2 (from C6-Amide) Naphthyridine->Sidechain2 Positions Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Sidechain1->Pocket π-stacking / Hydrophobic Interaction Sidechain2->Solvent Improves PK Properties

Figure 3: Conceptual model of a bis-amide 1,8-naphthyridine derivative binding in a kinase ATP pocket.
DNA Intercalation

The planar 1,8-naphthyridine ring is well-suited for insertion between DNA base pairs.[5][6][13]

  • Intercalating Core: The flat aromatic surface of the naphthyridine maximizes π-stacking interactions with the DNA bases.

  • Groove Binding: The side chains attached at the C3 and C6 positions can lie within the major or minor grooves of the DNA helix, providing additional stability and sequence recognition through hydrogen bonding or electrostatic interactions. Cationic side chains (e.g., containing protonated amines) are particularly effective at interacting with the anionic phosphate backbone of DNA.

Data Presentation: Benchmarking Against Known Analogs

To evaluate newly synthesized compounds, their cytotoxic activity should be compared against established 1,8-naphthyridine derivatives. The following table presents IC₅₀ values for representative compounds from the literature to serve as a benchmark.

Compound ClassModificationCancer Cell LineIC₅₀ (µM)Reference
Naphthyridine-3-carboxamide1-Propargyl, various amidesHBL-100 (Breast)1.37
Naphthyridine-3-carboxamideHalogen substitutionMIAPaCa (Pancreas)0.41
2-Phenyl-7-methyl-1,8-naphthyridineC3-heterocyclic substitutionMCF7 (Breast)1.47
2,7-Naphthyridinone8-Amino substitutionc-Kit Kinase Assay0.0085

Conclusion

This compound is a highly valuable and strategically functionalized scaffold for the development of novel anticancer agents. The dual amino groups provide a platform for creating diverse libraries of both symmetrical and asymmetrical derivatives through robust and well-established synthetic methodologies like amide coupling. By leveraging existing knowledge of the SAR for kinase inhibition and DNA intercalation, researchers can rationally design new chemical entities with the potential for high potency, selectivity, and favorable drug-like properties. The protocols and strategies outlined in this guide provide a solid foundation for initiating such drug discovery programs.

References

  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Bhat, A. A., et al. (2025). 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. Molecular Diversity. [Link]

  • Deng, Z., et al. (2018). l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017. European Journal of Medicinal Chemistry, 159, 107-121. [Link]

  • Gao, Y., et al. (2024). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Cancer Investigation, 1-13. [Link]

  • HepatoChem, Inc. (2023). Amide Coupling reaction in medicinal chemistry. HepatoChem Website. [Link]

  • Kamal, A., et al. (2015). Synthesis of imidazo[2,1-b][6][13]thiadiazole–chalcones as apoptosis inducing anticancer agents. MedChemComm, 6(5), 871-879. [Link]

  • Kafshgari, M. H., & Farrell, N. P. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (82), 50968. [Link]

  • Kumar, V., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 540-547. [Link]

  • Li, J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 72, 153034. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

  • Wang, S., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 25(22), 5472. [Link]

  • Zhang, W., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 23(3), 674. [Link]

Sources

Application Notes & Protocols for 1,8-Naphthyridine-3,6-diamine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The 1,8-naphthyridine core, a privileged structure in medicinal chemistry, has given rise to numerous potent therapeutic agents.[1] This document provides a detailed guide for researchers on the synthesis, evaluation, and mechanism of action of 1,8-naphthyridine-3,6-diamine derivatives, a promising subclass with potential broad-spectrum antimicrobial activity. We present the scientific rationale behind their function, a representative synthetic protocol, and a validated methodology for determining their in vitro efficacy against clinically relevant pathogens.

Scientific Background & Mechanism of Action

The 1,8-naphthyridine framework is a nitrogen-containing heterocyclic system that forms the backbone of foundational antibiotics like nalidixic acid and advanced fluoroquinolones.[2][3] Its rigid, planar structure allows for effective intercalation with biological macromolecules. The primary antimicrobial mechanism for many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4]

  • DNA Gyrase (GyrA/GyrB): This enzyme is essential in Gram-negative bacteria for introducing negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV (ParC/ParE): Predominantly found in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, enabling cell division.

Inhibition of these enzymes by 1,8-naphthyridine derivatives leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of DNA strands, causing an accumulation of double-strand breaks, which ultimately triggers bacterial cell death. The diamine substituents at the C3 and C6 positions are hypothesized to enhance binding affinity within the enzyme's active site and improve physicochemical properties, potentially increasing cell wall penetration and efficacy.

Mechanism_of_Action cluster_0 Bacterial Cell Compound This compound Derivative Topoisomerases DNA Gyrase (Gram-) Topoisomerase IV (Gram+) Compound->Topoisomerases Inhibition Replication DNA Replication & Transcription Replication->Topoisomerases requires enzyme activity CleavageComplex Stabilized Enzyme-DNA Cleavage Complex Topoisomerases->CleavageComplex forms transiently DSB Accumulation of Double-Strand Breaks CleavageComplex->DSB Re-ligation Blocked CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of 1,8-naphthyridine antimicrobial action.

Synthesis of a Representative Derivative

The synthesis of substituted 1,8-naphthyridines can often be achieved via the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[5] The following is a representative, two-step protocol for synthesizing a model this compound derivative.

Protocol 2.1: Synthesis of 2,5-dichloro-1,8-naphthyridine

This initial step creates the core scaffold which will be later functionalized.

  • Materials: 2,6-diaminopyridine, Malonic acid, Phosphorus oxychloride (POCl₃), Polyphosphoric acid (PPA), Chloroform (CHCl₃), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • A mixture of 2,6-diaminopyridine and malonic acid in polyphosphoric acid is heated with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into ice water, then neutralized with a saturated NaHCO₃ solution, causing the precipitation of an intermediate.

    • The filtered intermediate is then refluxed in an excess of phosphorus oxychloride.

    • After reflux, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized.

    • The crude product is extracted with chloroform, dried over anhydrous sodium sulfate, and purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2,5-dichloro-1,8-naphthyridine.

Protocol 2.2: Amination to yield this compound Derivative

This step introduces the key diamine functional groups.

  • Materials: 2,5-dichloro-1,8-naphthyridine, desired amine (e.g., ammonia in a sealed tube, or a primary/secondary amine), a suitable solvent (e.g., DMSO, NMP), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Procedure:

    • To a sealed reaction vessel, add 2,5-dichloro-1,8-naphthyridine, the chosen amine, palladium catalyst, ligand, and base in an appropriate anhydrous solvent.

    • The vessel is purged with an inert gas (e.g., Argon) and heated to the required temperature (typically 80-120 °C).

    • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts and the catalyst.

    • The filtrate is concentrated, and the crude product is purified via column chromatography to yield the final this compound derivative.

  • Characterization: The final compound's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic_Workflow Start Step 1: Scaffold Synthesis (e.g., Friedländer Annulation) Intermediate Purified Dichloro-Naphthyridine Intermediate Start->Intermediate Step2 Step 2: Diamination Reaction (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Crude Crude Diamine Product Step2->Crude Purify Purification (Column Chromatography) Crude->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Final Pure this compound Derivative Characterize->Final

Caption: General workflow for synthesis and validation.

In Vitro Antimicrobial Susceptibility Testing

The most common and standardized method to quantify the in vitro activity of a new antimicrobial agent is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[6][7] The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[8]

Protocol 3.1: Broth Microdilution for MIC Determination

  • Materials & Equipment: 96-well microtiter plates, multichannel pipette, Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium, bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), 0.5 McFarland turbidity standard, spectrophotometer, synthesized this compound derivative, positive control antibiotic (e.g., Ciprofloxacin), DMSO (for stock solution), Resazurin solution (optional, for viability indication).[9]

  • Procedure:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 1024 µg/mL) in DMSO.

    • Bacterial Inoculum Preparation: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Serial Dilution in Plate:

      • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

      • Add 200 µL of the test compound at twice the highest desired final concentration (e.g., 128 µg/mL) to well 1.

      • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This leaves wells 11 and 12 as controls.

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only and serves as a sterility control. Well 11, containing inoculum but no compound, is the growth control.

    • Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours under ambient atmospheric conditions.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed by eye or by reading the optical density (OD) at 600 nm.

MIC_Assay_Workflow cluster_workflow Broth Microdilution Protocol Prep_Stock 1. Prepare Compound Stock Solution (in DMSO) Dilute 3. Perform 2-Fold Serial Dilutions in 96-Well Plate Prep_Stock->Dilute Prep_Inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 4. Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Dilute->Inoculate Incubate 5. Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read 6. Read MIC Value (Lowest concentration with no growth) Incubate->Read

Sources

Application Notes and Protocols for the Functionalization of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of amino groups at the C3 and C6 positions of this scaffold, affording 1,8-Naphthyridine-3,6-diamine, provides a versatile platform for the synthesis of novel drug candidates. The presence of two nucleophilic centers allows for diverse functionalization strategies, enabling the systematic exploration of the chemical space around this core structure. This guide provides detailed protocols for the selective and exhaustive functionalization of this compound through common and robust synthetic transformations, including acylation, urea and thiourea formation, and diazotization-dediazoniation reactions. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles.

Introduction: The 1,8-Naphthyridine Core in Drug Discovery

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered significant attention from medicinal chemists.[5] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with various biological targets.[6] Numerous 1,8-naphthyridine derivatives have been developed as therapeutic agents, highlighting the importance of this scaffold in drug design.[7][8]

This compound serves as a key building block for the synthesis of novel derivatives with potentially enhanced biological activities. The two primary amino groups are amenable to a wide range of chemical modifications, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity.

Reactivity of the Amino Groups: A Note on Selectivity

A key consideration in the functionalization of this compound is the relative reactivity of the two amino groups. The electronic properties of the 1,8-naphthyridine ring system influence the nucleophilicity of the amino substituents. The nitrogen atoms within the naphthyridine rings are electron-withdrawing, which generally decreases the basicity and nucleophilicity of the attached amino groups compared to aniline.

A qualitative analysis of the resonance structures suggests that the C3 and C6 positions have different electronic environments. The C3 position is para to one ring nitrogen and ortho to the other, while the C6 position is in a similar electronic environment in the other ring. Due to the symmetrical nature of the core 1,8-naphthyridine ring, the amino groups at the 3 and 6 positions are electronically equivalent. Therefore, achieving selective mono-functionalization over di-functionalization will primarily depend on controlling the stoichiometry of the reagents and the reaction conditions. For truly selective sequential functionalization, the use of protecting groups is recommended.

Protocols for Functionalization

The following sections provide detailed protocols for the functionalization of this compound. These protocols are based on established synthetic methodologies for aromatic amines and have been adapted for this specific substrate.

Acylation of the Amino Groups

Acylation is a fundamental transformation for the derivatization of amines, leading to the formation of amides. This modification can significantly alter the biological activity of the parent compound.

Conceptual Workflow for Acylation

A This compound G Reaction Setup A->G B Acylating Agent (e.g., Acyl Chloride, Anhydride) B->G C Base (e.g., Pyridine, Triethylamine) C->G D Solvent (e.g., DCM, THF, DMF) D->G E Mono-acylated Product H Work-up & Purification E->H F Di-acylated Product F->H G->E Controlled Stoichiometry G->F Excess Acylating Agent I Characterization H->I

Caption: General workflow for the acylation of this compound.

Protocol 2.1.1: Mono-Acylation of this compound

This protocol aims for the selective formation of the mono-acylated product by using a limited amount of the acylating agent.

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride) (1.0 - 1.2 eq)

    • Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the acylating agent dropwise to the stirred solution. The slow addition is crucial to maintain a low local concentration of the acylating agent, which favors mono-acylation.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the mono-acylated product.

Protocol 2.1.2: Di-Acylation of this compound

This protocol is designed for the exhaustive acylation of both amino groups.

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride) (2.5 - 3.0 eq)

    • Anhydrous pyridine or triethylamine (4.0 - 5.0 eq)

    • Anhydrous DCM or THF

  • Procedure:

    • Follow the same initial setup as in Protocol 2.1.1.

    • Add the excess acylating agent to the solution of the diamine and base at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or overnight, to ensure complete di-acylation.

    • The work-up and purification procedure is similar to that described in Protocol 2.1.1.

Table 1: Representative Acylation Conditions and Expected Outcomes

Acylating AgentStoichiometry (eq)Base (eq)SolventExpected Major Product
Acetyl Chloride1.1Pyridine (2.5)DCMMono-acetylated
Acetyl Chloride2.5Pyridine (4.5)DCMDi-acetylated
Benzoyl Chloride1.2TEA (3.0)THFMono-benzoylated
Benzoyl Chloride3.0TEA (5.0)THFDi-benzoylated
Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores found in numerous bioactive molecules. They can be readily synthesized from the reaction of amines with isocyanates and isothiocyanates, respectively.

Conceptual Workflow for Urea/Thiourea Synthesis

A This compound F Reaction Setup A->F B Isocyanate or Isothiocyanate B->F C Solvent (e.g., THF, DMF) C->F D Mono-substituted Urea/Thiourea G Work-up & Purification D->G E Di-substituted Urea/Thiourea E->G F->D Controlled Stoichiometry F->E Excess Reagent H Characterization G->H

Caption: General workflow for the synthesis of urea and thiourea derivatives.

Protocol 2.2.1: Synthesis of Mono-substituted Ureas/Thioureas

  • Materials:

    • This compound (1.0 eq)

    • Isocyanate or isothiocyanate (e.g., Phenyl isocyanate, Methyl isothiocyanate) (1.0 - 1.1 eq)

    • Anhydrous THF or DMF

  • Procedure:

    • Dissolve this compound in anhydrous THF or DMF in a round-bottom flask under a nitrogen atmosphere.

    • Slowly add the isocyanate or isothiocyanate to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2.2.2: Synthesis of Di-substituted Ureas/Thioureas

  • Materials:

    • This compound (1.0 eq)

    • Isocyanate or isothiocyanate (2.2 - 2.5 eq)

    • Anhydrous THF or DMF

  • Procedure:

    • Follow the same initial setup as in Protocol 2.2.1.

    • Add the excess isocyanate or isothiocyanate to the solution of the diamine.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours, or until the reaction is complete.

    • The work-up and purification are similar to Protocol 2.2.1.

Diazotization and Sandmeyer-type Reactions

Diazotization of aromatic amines followed by Sandmeyer or related reactions provides a powerful method to replace the amino group with a wide variety of substituents, including halogens, cyano, hydroxyl, and hydrogen.[9] Given the presence of two amino groups, selective diazotization can be challenging and may require the use of protecting groups for one of the amino functions. The following protocol outlines a general procedure for the diazotization and subsequent Sandmeyer reaction, assuming the potential for both mono- and di-substitution.

Conceptual Pathway for Diazotization-Sandmeyer Reaction

A This compound B NaNO2, HCl (Diazotization) A->B C Diazonium Salt Intermediate B->C D CuX (X = Cl, Br, CN) (Sandmeyer Reaction) C->D E Functionalized Product D->E

Caption: Reaction pathway for the functionalization via diazotization.

Protocol 2.3.1: Diazotization and Sandmeyer Reaction

Caution: Diazonium salts can be explosive when isolated in a dry state. These reactions should be carried out with appropriate safety precautions, including the use of a blast shield.

  • Materials:

    • This compound (1.0 eq)

    • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂) (1.1 eq for mono-substitution, 2.2 eq for di-substitution)

    • Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN) (as required for the desired substitution)

    • Ice

  • Procedure:

    • Diazotization:

      • Suspend or dissolve this compound in an aqueous solution of HCl or H₂SO₄ in a beaker, cooled to 0-5 °C in an ice-salt bath.

      • Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The amount of sodium nitrite will determine the extent of diazotization.

      • Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete.

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution or suspension of the copper(I) salt in the corresponding acid (e.g., CuCl in HCl).

      • Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

      • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

      • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization.

Characterization of Functionalized Products

The successful functionalization of this compound should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products. The chemical shifts and coupling patterns of the aromatic protons and the signals corresponding to the newly introduced functional groups will provide definitive structural information.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups introduced (e.g., amide C=O stretch, N-H stretch of ureas).

Conclusion

The protocols outlined in this guide provide a framework for the systematic functionalization of this compound. By carefully controlling the reaction conditions and stoichiometry, it is possible to achieve both mono- and di-functionalization of the amino groups. These derivatization strategies open up avenues for the synthesis of novel 1,8-naphthyridine-based compounds with diverse and potentially improved pharmacological profiles, making this scaffold a valuable starting point for drug discovery and development programs.

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. PubMed. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. [Link]

  • 1,8-Naphthyridine - Wikipedia. Wikipedia. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell. MDPI. [Link]

  • Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC. [Link]

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease§. PMC. [Link]

  • N-long-chain Monoacylated Derivatives of 2,6-diaminopyridine With Antiviral Activity. Chemical and Pharmaceutical Bulletin. [Link]

  • Formation of Oligomeric and Macrocyclic Ureas Based on 2,6-Diaminopyridine. The Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • Site-Selective Switching Strategies to Functionalize Polyazines. PMC. [Link]

  • Azo compounds containing a 2,6-diaminopyridine coupler component.
  • A Facile Synthesis of Unsymmetrical Ureas. ResearchGate. [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]

  • Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. NIH. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. Chemistry – A European Journal. [Link]

  • Production of 2,6-diamino-pyridine.
  • Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PubMed. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]

Sources

Application Notes and Protocols for 1,8-Naphthyridine-3,6-diamine in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The 1,8-naphthyridine nucleus is a prominent member of this class.[1][2][3] Its rigid, planar, bicyclic aromatic structure, featuring two nitrogen atoms, provides an excellent foundation for building potent and selective enzyme inhibitors. The nitrogen atoms act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions with aromatic residues in an enzyme's active site.

The 1,8-naphthyridine-3,6-diamine scaffold, the focus of this guide, further enhances this potential. The diamine substitutions at the C3 and C6 positions offer key vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). These amino groups can be functionalized to introduce a wide variety of substituents, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity against specific enzyme targets. This versatility has led to the development of 1,8-naphthyridine derivatives with a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5]

Key Enzyme Targets and Mechanisms of Inhibition

Derivatives of the 1,8-naphthyridine scaffold have shown inhibitory activity against several critical classes of enzymes involved in disease pathology, particularly in oncology.

DNA Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair.[6] Cancer cells, with their high proliferation rates, are particularly dependent on these enzymes, making them a validated target for chemotherapy. Several 1,8-naphthyridine derivatives function as potent topoisomerase II (Topo II) inhibitors.[6][7][8]

  • Mechanism of Action: These compounds act as "Topo II poisons." They do not inhibit the initial DNA cleavage step but rather stabilize the transient "cleavable complex" formed between the enzyme and DNA. By preventing the enzyme from re-ligating the broken DNA strands, they lead to an accumulation of permanent double-strand breaks, which triggers cell cycle arrest and apoptosis.[6][7] The planar 1,8-naphthyridine core often intercalates into the DNA at the site of cleavage, further stabilizing this cytotoxic intermediate.

cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibition by 1,8-Naphthyridine TopoII Topo II binds supercoiled DNA Cleavage DNA Double-Strand Cleavage TopoII->Cleavage Passage Strand Passage to Relax DNA Cleavage->Passage Stabilization Stabilization of Cleavable Complex Cleavage->Stabilization Target Religation DNA Strand Religation Passage->Religation Release Topo II Releases Relaxed DNA Religation->Release Release->TopoII Inhibitor 1,8-Naphthyridine Derivative Inhibitor->Stabilization Intercalates & Binds Breaks Permanent Double- Strand Breaks Stabilization->Breaks Prevents Religation Apoptosis Apoptosis Breaks->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition.

Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by phosphorylating specific protein substrates. Dysregulation of kinase activity is a hallmark of cancer and other diseases. The 1,8-naphthyridine scaffold has been successfully employed to design inhibitors of various kinases, including receptor tyrosine kinases like EGFR and c-Met.[5][9]

  • Mechanism of Action: Most kinase inhibitors are ATP-competitive. They are designed to mimic the binding of adenosine triphosphate (ATP) in the kinase's catalytic site. The 1,8-naphthyridine core serves as a bioisostere for the adenine ring of ATP, with the nitrogen atoms forming key hydrogen bonds with the "hinge" region of the kinase domain. Substituents on the scaffold extend into adjacent hydrophobic pockets to confer potency and selectivity for the target kinase over others.[10]

Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1, are crucial for sensing and signaling single-strand DNA breaks (SSBs), recruiting the necessary machinery for repair.[11][12] Inhibiting PARP in cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype.

  • Mechanism of Action: PARP inhibitors (PARPis) act via two primary mechanisms. First, they competitively bind to the NAD+ pocket in the catalytic domain, preventing the synthesis of poly(ADP-ribose) chains and thus blocking the recruitment of repair factors.[11] Second, and more potently, they "trap" the PARP enzyme on the DNA at the site of the break.[12] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks that cannot be repaired in HR-deficient cells.[12][13]

Rational Design and Structure-Activity Relationship (SAR)

The development of potent and selective 1,8-naphthyridine-based inhibitors relies on a deep understanding of SAR. Modifications at different positions of the core structure can dramatically influence biological activity.

Caption: Key modification points for SAR studies.

  • Position 3: Modifications at this position, often with carboxamide or heteroaryl groups, have shown a significant impact on cytotoxic potency. These groups can form additional hydrogen bonds or hydrophobic interactions within the enzyme's active site.[14][15][16]

  • Position 1: Substitution at the N1 position, for example with propargyl or substituted phenyl rings, is critical for targeting the ATP-binding pocket of kinases and can also enhance interactions with topoisomerases.[7][16]

  • Position 7: Changes at the C7 position can also modulate activity, with different substituents potentially altering the molecule's overall shape and electronic distribution.[17]

The following table summarizes the cytotoxic activity of various 1,8-naphthyridine derivatives against different cancer cell lines, illustrating the impact of these structural modifications.

Compound IDCore ModificationTarget Cell LineIC50 (µM)Reference
Compound 47 Halogen substituted 1,8-naphthyridine-3-caboxamideMIAPaCa (Pancreatic)0.41[14][17]
Compound 47 Halogen substituted 1,8-naphthyridine-3-caboxamideK-562 (Leukemia)0.77[14][17]
Compound 29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41[14][17]
Compound 12 1,8-naphthyridine-3-carboxamide derivativeHBL-100 (Breast)1.37[15]
Compound 10c 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF7 (Breast)1.47[18]
Compound 8d 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF7 (Breast)1.62[18]
Compound 5p N1-substituted 1,8-naphthyridineHepG-2 (Liver)1.25[7][19]
Compound 5g N1-substituted 1,8-naphthyridineHepG-2 (Liver)1.98[7][19]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis, biochemical evaluation, and cellular characterization of 1,8-naphthyridine-based enzyme inhibitors.

Protocol 1: Representative Synthesis of a 1,8-Naphthyridine Derivative

This protocol is based on the widely used Friedländer annulation, a reliable method for constructing the 1,8-naphthyridine core.[20][21]

Objective: To synthesize a substituted 2,3-diphenyl-1,8-naphthyridine.

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • 2-phenylacetophenone

  • Basic Ionic Liquid (e.g., [Bmmim][Im]) or traditional base catalyst (e.g., KOH)

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-pyridinecarboxaldehyde (1.0 eq) and 2-phenylacetophenone (1.0 eq).

  • Catalyst and Solvent: Add the basic ionic liquid to serve as both catalyst and solvent, or dissolve the reactants in ethanol and add a catalytic amount of a base like potassium hydroxide.[21] Causality: The base catalyzes the initial aldol-type condensation between the ketone and the aldehyde, followed by cyclization and dehydration to form the aromatic naphthyridine ring.

  • Reaction: Equip the flask with a condenser and heat the mixture to 80°C (or reflux if using ethanol) with stirring.

  • Monitoring: Monitor the reaction progress by TLC. Prepare a sample by dissolving a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane). Develop the TLC plate in an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light. The reaction is complete when the starting materials are consumed.

  • Workup:

    • If using an ionic liquid, cool the mixture and extract the product with a solvent like ethyl acetate. The ionic liquid is often immiscible and can be recovered.

    • If using a traditional catalyst, cool the reaction, pour it into ice water, and collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: In Vitro Topoisomerase II DNA Relaxation Assay

This biochemical assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase II.[22]

Objective: To determine the IC50 value of a test compound against human Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA.

  • ATP solution (10 mM)

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

  • Test compound stock solution in DMSO

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., SYBR Safe or Ethidium Bromide)

  • 96-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical final concentration range would be 0.01 µM to 100 µM.

  • Reaction Setup: In a 96-well plate, set up the following reactions (20 µL final volume):

    • Negative Control (Relaxed DNA): Assay Buffer, supercoiled DNA, Topo II enzyme, ATP.

    • Positive Control (Supercoiled DNA): Assay Buffer, supercoiled DNA, ATP (no enzyme).

    • Test Compound Wells: Assay Buffer, supercoiled DNA, Topo II enzyme, ATP, and the test compound at various concentrations. Causality: The enzyme, when active, will convert the compact supercoiled DNA into a relaxed form. An effective inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.

  • Initiation: Add supercoiled DNA (e.g., 250 ng) to all wells. Add the Topo II enzyme to all wells except the positive control. Pre-incubate for 10 minutes at 37°C.

  • Start Reaction: Initiate the reaction by adding ATP to a final concentration of 1 mM. Incubate for 30-60 minutes at 37°C.

  • Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length. Causality: Supercoiled DNA is more compact and migrates faster through the agarose gel than the relaxed circular form.

  • Visualization & Analysis: Stain the gel with a DNA stain and visualize it under UV or blue light. Quantify the intensity of the supercoiled DNA band in each lane using densitometry software.

  • IC50 Calculation: Plot the percentage of inhibition (relative to controls) against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This cell-based assay determines the cytotoxic effect of an inhibitor on cancer cells.[23][24]

Objective: To measure the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line (e.g., MCF7).

Materials:

  • MCF7 breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound stock solution in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed MCF7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for another 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Cellular Evaluation cluster_2 Phase 3: Optimization A Design & Synthesis of 1,8-Naphthyridine Library B Purification & Structural Confirmation (NMR, MS) A->B C Biochemical Assay (e.g., Topo II Relaxation) B->C D Determine IC50 Values Identify 'Hits' C->D E Cell Viability Assay (e.g., MTT on Cancer Lines) D->E Advance Hits F Determine GI50 Values E->F G Mechanism of Action (e.g., Apoptosis Assay) F->G H Structure-Activity Relationship (SAR) Analysis G->H Correlate Data I Lead Optimization (Improve Potency & PK) H->I I->A Iterative Design Cycle

Caption: Experimental workflow for inhibitor development.

Conclusion and Future Perspectives

The this compound scaffold and its related analogues represent a highly validated and versatile platform for the design of potent enzyme inhibitors. Their success against critical cancer targets like topoisomerases and kinases underscores their therapeutic potential. Future research will likely focus on enhancing the selectivity of these inhibitors to minimize off-target effects, thereby improving their safety profile. The exploration of novel substitutions and the use of computational modeling will be instrumental in designing next-generation 1,8-naphthyridine derivatives with superior efficacy and drug-like properties. Furthermore, applying this privileged scaffold to other enzyme classes beyond oncology remains a promising avenue for drug discovery.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 546-553.

  • Madaan, A., Kumar, V., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7276-7283.

  • El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. A., & Abdel-Alim, A. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.

  • Abuzahra, M. Y., Al-Qaisi, J. A., El-Elimat, T., Al-Tel, T. H., & Al-Thaher, B. A. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2200508.

  • Madaan, A., Kumar, V., Verma, R., Singh, A. T., Jain, S. K., Jaggi, M., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(9), 3826-3830.

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 546-553.

  • Al-Hourani, B. J., Al-Awaida, W., & Kümmerer, K. (2022). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 5(2), 65-75.

  • ResearchGate. (n.d.). The design of new Topo II inhibitors based on 1,8‐naphthyridine‐acetohydrazide conjugates. [Figure]. ResearchGate.

  • Abuzahra, M. Y., Al-Qaisi, J., El-Elimat, T., Al-Tel, T., & Al-Thaher, B. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), 2200508.

  • ResearchGate. (n.d.). Reported 1,8-naphthyridines with topoisomerase inhibitor activity. [Figure]. ResearchGate.

  • Google Patents. (2010). 1, 8 -naphthyridines as kinase inhibitors. (WO2011101069A3).

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery.

  • Singh, A., & Sharma, P. K. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.

  • Shaffer, M. H., Unch J. P., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(6), e0157640.

  • D'Adamio, L., & Jean, F. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Journal of visualized experiments : JoVE, (51), 2790.

  • DeSimone, G., & Supuran, C. T. (2020). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. International Journal of Molecular Sciences, 21(23), 9229.

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.

  • Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process.

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.

  • Wang, H., Liu, Y., Li, X., Liu, H., & Yao, S. (2016). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 21(3), 359.

  • ResearchGate. (n.d.). Reported 1,8-naphthyridine derivatives as CK-2 inhibitors. [Figure]. ResearchGate.

  • Abu-Melha, S. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 60(4), 918-927.

  • Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1735.

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618.

  • Kaur, A., & Singh, P. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini reviews in medicinal chemistry.

  • Rajakumar, P., & Shanmugasundaram, K. (2004). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 9(5), 335-341.

  • MDPI. (n.d.). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. Special Issue.

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(18), 1591–1618.

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854.

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854.

  • Dale, I., & Jones, G. N. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS medicinal chemistry letters, 7(5), 503–508.

  • Kim, H., & Kim, W. (2022). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. International Journal of Molecular Sciences, 23(17), 9695.

  • Pal, D., Dutta, S., & Sarkar, A. (2018). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 8(31), 17356-17366.

  • The Academy of Medical Sciences. (2018, August 9). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci [Video]. YouTube.

  • Hopkins, S. E., & D'Andrea, A. D. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences of the United States of America, 119(11), e2122618119.

Sources

Application Notes & Protocols: 1,8-Naphthyridine-3,6-diamine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Heterocyclic Scaffold

In the landscape of advanced materials, the quest for molecular building blocks that impart exceptional properties is paramount. 1,8-Naphthyridine-3,6-diamine emerges as a highly versatile and valuable monomer for the construction of functional materials. Its rigid, planar, and electron-deficient heterocyclic core, flanked by two reactive primary amine groups, provides a unique combination of thermal stability, intrinsic fluorescence, and robust metal-coordinating capabilities.[1] The strategic placement of nitrogen atoms within the fused pyridine rings makes the 1,8-naphthyridine scaffold an excellent chelating agent, capable of forming stable complexes with a variety of metal ions.[2][3] These inherent characteristics make it a "privileged scaffold," not only in medicinal chemistry but also as a foundational component for a new generation of high-performance polymers, sensitive chemosensors, and functional coordination materials.

This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols for the synthesis and characterization of a representative high-performance polyamide.

Key Applications in Materials Science

The unique electronic and structural features of this compound have led to its use in several key areas of materials science.

High-Performance Aromatic Polyamides (Aramids)

The diamine functionality of this compound makes it an ideal monomer for creating aromatic polyamides, or aramids, through polycondensation reactions. When reacted with aromatic diacyl chlorides (e.g., terephthaloyl chloride), it forms polymers with the rigid naphthyridine unit integrated directly into the polymer backbone.

Causality Behind Performance:

  • High Thermal Stability: The inherent thermal resistance of the aromatic and heterocyclic rings results in polymers that can withstand high temperatures without significant degradation.

  • Mechanical Strength: The rigid, planar structure of the naphthyridine core, combined with strong intermolecular hydrogen bonding between the amide linkages, leads to materials with high tensile strength and modulus.

  • Processability: While inherently rigid, the introduction of the naphthyridine unit can, in some cases, disrupt chain packing just enough to improve solubility in organic solvents compared to traditional aramids, aiding in processability.[4]

Fluorescent Chemosensors and Probes

The 1,8-naphthyridine framework is inherently fluorescent.[1] This property is highly sensitive to the local chemical environment, particularly the coordination state of the ring nitrogens. This has been exploited to develop highly selective and sensitive "turn-on" or "turn-off" fluorescent sensors.[5]

Mechanism of Action: The lone pair electrons on the naphthyridine nitrogens can interact with metal ions. This coordination event alters the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as fluorescence quenching (turn-off) or enhancement (turn-on).[5][6] Derivatives of 1,8-naphthyridine have been successfully employed to detect various metal ions, including Al³⁺, Cu²⁺, and Hg²⁺.[5][7] The amino groups at the 3 and 6 positions provide convenient handles for further functionalization to tune the sensor's selectivity and sensitivity.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The two nitrogen atoms of the 1,8-naphthyridine ring are perfectly positioned to act as a bidentate, binucleating ligand, capable of bridging two metal centers in close proximity.[2][8] This makes this compound an excellent candidate for use as an organic linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).

Design Principles:

  • Structural Rigidity: The rigid nature of the diamine linker helps in the formation of well-defined, porous crystalline structures.

  • Functional Pores: The resulting MOFs can possess pores decorated with the naphthyridine units, where the nitrogen atoms are available for subsequent interactions, such as catalysis or selective gas adsorption.[9][10]

  • Photofunctional Materials: Integrating the fluorescent naphthyridine core into a MOF structure can lead to photoresponsive materials with applications in sensing or light-harvesting.[11]

Conjugated Polymers for Organic Electronics

While less explored, the electron-deficient nature of the 1,8-naphthyridine ring system makes it an attractive component for n-type or charge-transporting materials in organic electronics. When copolymerized with electron-rich units, it can create donor-acceptor conjugated polymers. Such materials are essential for applications like polymer solar cells (PSCs) and organic field-effect transistors (OFETs). Research on related naphthyridinedione-based polymers has shown their potential for achieving high power conversion efficiencies in PSCs.[12]

Experimental Section: Protocols and Methodologies

Protocol 1: Synthesis of a High-Performance Polyamide via Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide from this compound and terephthaloyl chloride. The low-temperature solution method is employed to prevent side reactions and achieve a high molecular weight polymer.[13][14]

Materials and Reagents:

  • This compound (Monomer 1)

  • Terephthaloyl chloride (Monomer 2)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous (Acid scavenger)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Argon/Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (ice-salt or cryocooler)

  • Beaker, Buchner funnel, vacuum flask

Step-by-Step Methodology:
  • Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, a nitrogen/argon inlet, and a rubber septum. The entire setup must be flame-dried or oven-dried before use to eliminate moisture, which can hydrolyze the acyl chloride.

  • Solvent and Monomer Dissolution:

    • Add anhydrous LiCl (approx. 5% w/v) to anhydrous DMAc in the flask. Stir until the LiCl is fully dissolved. Rationale: LiCl improves the solvent's ability to dissolve the aromatic diamine and the resulting polyamide, preventing premature precipitation.

    • Add a precise amount of this compound to the DMAc/LiCl solution. Stir under a gentle flow of inert gas until it is completely dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-salt bath. Maintain this temperature for the next step. Rationale: The polycondensation reaction is highly exothermic. Low temperatures are crucial to control the reaction rate, minimize side reactions, and promote the formation of a high molecular weight polymer.

  • Addition of Acyl Chloride:

    • Dissolve an equimolar amount of terephthaloyl chloride in a small volume of anhydrous DMAc in a separate dry flask.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred diamine solution over 30-45 minutes.

    • A significant increase in viscosity should be observed as the polymerization proceeds, indicating the formation of the polymer.

  • Reaction Continuation: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-6 hours under an inert atmosphere to ensure the reaction goes to completion.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution slowly into a beaker containing a large excess of vigorously stirred methanol. This will cause the polyamide to precipitate as a fibrous solid.

    • Collect the polymer by vacuum filtration using a Buchner funnel.

    • Wash the collected polymer thoroughly with fresh methanol several times to remove unreacted monomers, LiCl, and residual solvent.

    • Finally, wash with hot water to ensure complete removal of salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight or until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyamide

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the formation of the amide linkage.

  • Procedure: Record the FT-IR spectrum of the dry polymer powder using a KBr pellet or an ATR accessory.

  • Expected Result: Look for characteristic absorption bands:

    • N-H stretching (amide A): ~3300 cm⁻¹

    • C=O stretching (amide I): ~1650 cm⁻¹

    • N-H bending (amide II): ~1540 cm⁻¹

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: Heat a small sample of the polymer (5-10 mg) in a TGA instrument under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the temperature at 5% weight loss (T₅), which is a common metric for the onset of thermal decomposition. A high T₅ value indicates excellent thermal stability.

3. Data Summary:

The expected properties for a polyamide derived from this compound are summarized below. Actual values will vary based on polymerization conditions and the specific diacyl chloride used.

PropertyTypical ValueSignificance
Inherent Viscosity (dL/g)> 0.5Indicates formation of high molecular weight polymer
T₅ (5% Weight Loss, N₂)> 450 °CHigh Thermal Stability
Glass Transition Temp. (Tg)> 300 °CHigh operational temperature range
SolubilitySoluble in DMAc/LiCl, NMPAllows for solution casting of films

Visualizations: Structures and Workflows

G cluster_monomers Monomers cluster_process Polycondensation cluster_product Product diamine This compound (Building Block) reaction Low-Temperature Solution Polymerization (DMAc/LiCl, 0°C -> RT) diamine->reaction + diacid Diacyl Chloride (e.g., Terephthaloyl Chloride) diacid->reaction polymer High-Performance Polyamide reaction->polymer Forms

Caption: Polymerization of this compound.

G start Start: Synthesized Polyamide Powder ftir FT-IR Spectroscopy (Confirm Amide Bonds) start->ftir tga Thermogravimetric Analysis (TGA) (Assess Thermal Stability) start->tga nmr NMR Spectroscopy (Verify Structure) start->nmr end End: Full Material Characterization ftir->end tga->end nmr->end

Caption: Workflow for Polyamide Characterization.

G naph Naphthyridine Sensor (Fluorescent) complex Sensor-Ion Complex (Non-Fluorescent) naph->complex + Ion Binding naph->light_out Emission ion Metal Ion (Analyte) ion->complex no_light Quenched complex->no_light No Emission light_in->naph light_in->complex

Caption: Mechanism of a "Turn-Off" Fluorescent Sensor.

References

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. National Institutes of Health (NIH). Available at: [Link]

  • Tuning the sensitivity towards mercury via cooperative binding to d-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. PubMed Central. Available at: [Link]

  • Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. PubMed. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. AKJournals. Available at: [Link]

  • 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine. Wikipedia. Available at: [Link]

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Structure, coordination, and TM complexes of 1,8‐naphthyridines. ResearchGate. Available at: [Link]

  • Synthesis of Polyamides from . YouTube. Available at: [Link]

  • A novel 3,6-diamino-1,8-naphthalimide derivative as a highly selective fluorescent “turn-on” probe for thiols. Semantic Scholar. Available at: [Link]

  • 1,8-Naphthyridine and 8-hydroxyquinoline modified Rhodamine B derivatives: “Turn-on” fluorescent and colorimetric sensors for Al3+ and Cu2+. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India. Available at: [Link]

  • Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. MDPI. Available at: [Link]

  • Designing a naphthyridinedione-based conjugated polymer for thickness-tolerant high efficiency polymer solar cells. RSC Publishing. Available at: [Link]

  • Suitability of a diamine functionalized metal–organic framework for direct air capture. National Institutes of Health (NIH). Available at: [Link]

  • Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate. Available at: [Link]

  • (PDF) Polyamide Syntheses. ResearchGate. Available at: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

  • Homodiamine-functionalized metal–organic frameworks with a MOF-74-type extended structure for superior selectivity of CO2 over N2. ResearchGate. Available at: [Link]

  • Scalable Formation of Diamine-Appended Metal–Organic Framework Hollow Fiber Sorbents for Postcombustion CO2 Capture. National Institutes of Health (NIH). Available at: [Link]

  • Photoresponsive Metal-Organic Frameworks as Adjustable Scaffolds in Reticular Chemistry. MDPI. Available at: [Link]

  • Metal Organic Frameworks in Photodynamic Therapy of Cancer: Functional Roles of Active Metal Centers, Integrated and Loaded Photosensitizers in the Framework. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with 1,8-Naphthyridine-3,6-diamine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,8-Naphthyridine-3,6-diamine in Coordination Chemistry

The 1,8-naphthyridine framework is a privileged scaffold in coordination chemistry. The two nitrogen atoms, positioned in a pre-organized arrangement, create an ideal binding pocket for a wide array of metal ions.[1][2] This unique geometry has led to their extensive use in the construction of both monometallic and dimetallic complexes, with applications ranging from catalysis to materials science and medicinal chemistry.[3][4][5] The functionalization of the 1,8-naphthyridine core offers a powerful strategy to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and physical characteristics.[6][7]

While much of the research has focused on substitution at the 2 and 7 positions to create dinucleating ligands, the 3,6-disubstituted isomers remain a relatively unexplored area with significant potential. The introduction of diamine functionalities at the 3 and 6 positions, to form this compound, is of particular interest. These amino groups can act as secondary coordination sites, modulate the electronic properties of the naphthyridine core through their electron-donating nature, and provide reactive handles for further post-synthetic modifications. The resulting metal complexes are promising candidates for applications in catalysis, sensing, and as novel therapeutic agents, given the broad biological activities of 1,8-naphthyridine derivatives.[5][8]

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent coordination to metal centers. The methodologies presented are grounded in established synthetic principles for 1,8-naphthyridine chemistry and are designed to be adaptable for a variety of research applications.

Proposed Synthetic Workflow for this compound Ligands

The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the naphthyridine core, followed by functionalization. A plausible and efficient route, adapted from established procedures for related isomers, is outlined below.[9][10] This strategy leverages a protected amine for nucleophilic aromatic substitution, a common and effective method for introducing amino groups onto heterocyclic scaffolds.

G cluster_0 Ligand Synthesis A 3,6-Dichloro-1,8-naphthyridine B Nucleophilic Aromatic Substitution with 4-Methoxybenzylamine A->B 1. Reagents and Conditions C 3,6-bis(4-Methoxybenzylamino) -1,8-naphthyridine B->C 2. Intermediate Product D Deprotection (e.g., TFA) C->D 3. Cleavage of Protecting Group E This compound D->E 4. Final Ligand

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: Ligand Synthesis

Protocol 1: Synthesis of 3,6-bis(4-Methoxybenzylamino)-1,8-naphthyridine

This protocol is adapted from the synthesis of the analogous 2,7-diamino-1,8-naphthyridine.[10] The use of 4-methoxybenzylamine as the amine source allows for a stable protected intermediate that can be readily deprotected in the final step.

Materials:

  • 3,6-Dichloro-1,8-naphthyridine

  • 4-Methoxybenzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add 3,6-dichloro-1,8-naphthyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • In a separate flask, suspend sodium hydride (2.5 eq) in anhydrous DMF under an argon atmosphere.

  • To the sodium hydride suspension, add 4-methoxybenzylamine (2.5 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Add the solution of 3,6-dichloro-1,8-naphthyridine to the sodium amide solution of 4-methoxybenzylamine dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,6-bis(4-methoxybenzylamino)-1,8-naphthyridine.

Causality: The use of a strong base like sodium hydride is necessary to deprotonate the amine, forming a more potent nucleophile for the aromatic substitution reaction on the electron-deficient naphthyridine ring. Anhydrous conditions are crucial to prevent quenching of the sodium hydride.

Protocol 2: Deprotection to Yield this compound

The 4-methoxybenzyl protecting group can be efficiently cleaved under acidic conditions.[10]

Materials:

  • 3,6-bis(4-Methoxybenzylamino)-1,8-naphthyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,6-bis(4-methoxybenzylamino)-1,8-naphthyridine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of Metal Complexes: A General Protocol

The this compound ligand is expected to act as a versatile chelating agent. The following is a general protocol for the synthesis of its metal complexes, which can be adapted based on the specific metal salt and desired coordination geometry.

G cluster_1 Metal Complex Synthesis F This compound (L) H Complexation Reaction F->H G Metal Salt (e.g., MCl₂, M(OTf)₂) G->H I [M(L)X₂] or [M(L)₂]X₂ Complex H->I Isolation and Purification

Caption: General workflow for the synthesis of metal complexes.

Protocol 3: Synthesis of a Generic [M(this compound)Cl₂] Complex

Materials:

  • This compound

  • A suitable metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)

  • Anhydrous Methanol or Ethanol

  • Anhydrous Diethyl Ether

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

  • In a separate Schlenk flask, dissolve the metal(II) chloride salt (1.0 eq) in anhydrous methanol.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • A precipitate may form immediately or upon stirring for a period of time (typically 1-4 hours) at room temperature.

  • If no precipitate forms, the reaction mixture can be gently heated (40-60 °C) for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold methanol, followed by anhydrous diethyl ether.

  • Dry the product under vacuum.

Trustworthiness: This self-validating protocol relies on the precipitation of the typically less soluble metal complex from the reaction medium. The color of the precipitate can provide an initial indication of complex formation. Further characterization is essential for confirmation.

Characterization of Ligands and Complexes

A comprehensive suite of analytical techniques is required to confirm the identity and purity of the synthesized ligand and its metal complexes.

Technique This compound Metal Complex
¹H NMR Confirm the aromatic and amine proton signals and their integration.Broadening or shifting of ligand signals upon coordination.
¹³C NMR Confirm the number of unique carbon environments.Shifts in carbon resonances, particularly those close to the coordination sites.
Mass Spectrometry Determine the molecular weight (M+H)⁺.Determine the molecular weight of the complex cation.
FT-IR Spectroscopy Identify N-H stretching and bending vibrations.Shifts in N-H and aromatic C=N stretching frequencies upon coordination.
Elemental Analysis Confirm the elemental composition (C, H, N).Confirm the elemental composition of the complex.
UV-Vis Spectroscopy Determine the electronic transitions of the ligand.Observe new charge-transfer bands (MLCT, LMCT).
X-ray Crystallography Determine the solid-state structure.Unambiguously determine the coordination geometry and bond lengths.

Potential Applications in Drug Development

1,8-Naphthyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] Metal complexes of these ligands can exhibit enhanced or novel therapeutic effects. The this compound metal complexes synthesized via these protocols could be screened for:

  • Anticancer Activity: Many metal complexes are known to interact with DNA or inhibit key enzymes involved in cancer progression.

  • Antimicrobial Agents: The complexes may show enhanced activity against various bacterial and fungal strains.

  • Enzyme Inhibition: The specific geometry and electronic properties of the complexes could make them potent and selective enzyme inhibitors.

References

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Pharmaceuticals, 14(7), 679. [Link]

  • Green Chemistry. (2015). Regioselective synthesis of functionalized[1][11]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. RSC Publishing. [Link]

  • Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 919-927.
  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Das, A. K. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 11(8), 633-640. [Link]

  • PubMed. (2015). Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. [Link]

  • See, M. S. (2018). Development of Homo- and Heteromultimetallic Complexes Supported by 1,8-Naphthyridine Ligands. eScholarship. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Multidentate Dinucleating Ligands Based on 1,8-Naphthyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. Retrieved from [Link]

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. (2022). Organometallics, 42(1), 27-37. [Link]

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

  • Rasayan Journal of Chemistry. (n.d.). DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES. Retrieved from [Link]

  • ACS Figshare. (2016). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. [Link]

  • Organic Letters. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. [Link]

  • MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. [Link]

  • Illinois Experts. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. [Link]

  • Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 1,8-Naphthyridine-3,6-diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,8-naphthyridine-3,6-diamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of substituted 1,8-naphthyridine-3,6-diamines, however, can present several challenges. This guide will focus primarily on troubleshooting the widely employed Friedländer annulation and related synthetic strategies.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter in the laboratory, offering explanations for the underlying causes and providing actionable solutions.

Q1: My Friedländer synthesis of a substituted 1,8-naphthyridine is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields are a frequent hurdle in the Friedländer synthesis.[1] This can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Sub-optimal Catalyst and Conditions: The choice of catalyst is critical. While classical methods rely on strong acids or bases, these can sometimes lead to side reactions or degradation of starting materials.[2]

    • Expert Insight: Consider switching to milder and more efficient modern catalysts. Ionic liquids like [Bmmim][Im] or choline hydroxide (ChOH) have demonstrated high yields, often under greener reaction conditions such as in water or even solvent-free grinding.[2][3] Lewis acids like CeCl₃·7H₂O can also be effective.

  • Solvent Choice: The reaction medium significantly influences reaction rates and yields.

    • Expert Insight: While traditional organic solvents are common, recent studies have shown that water can be an excellent solvent for the Friedländer reaction, leading to high yields and simplified work-up.[3][4] Solvent-free conditions are another green and efficient alternative.

  • Reaction Temperature and Time: These parameters often require careful optimization.

    • Expert Insight: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time. Some protocols may require heating (e.g., 80°C), while others with highly active catalysts can proceed efficiently at room temperature.[2] Experiment with a range of temperatures to find the optimum for your specific substrates.

  • Purity of Starting Materials: Impurities in your 2-aminonicotinaldehyde derivative or the active methylene compound can inhibit the reaction or lead to the formation of side products, consequently lowering the yield of your desired product.

    • Self-Validation: Always verify the purity of your starting materials by NMR and/or melting point determination before commencing the synthesis.

Q2: I am observing the formation of multiple products, suggesting poor regioselectivity in my reaction. How can I control this?

Poor regioselectivity is a well-known challenge, particularly when using unsymmetrical ketones as the active methylene compound in the Friedländer annulation. This can lead to the formation of two constitutional isomers. Here are strategies to enhance regioselectivity:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer.

    • Expert Insight: The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[5][6]

  • Slow Addition of the Ketone: This simple technique can have a significant impact.

    • Expert Insight: By adding the unsymmetrical ketone slowly to the reaction mixture, you can maintain a low concentration of the ketone, which can favor the desired reaction pathway and improve regioselectivity.[5]

  • Optimized Reaction Conditions: The reaction medium itself can play a crucial role.

    • Expert Insight: Some ionic liquid-catalyzed systems have been reported to yield single, exclusive products even with unsymmetrical ketones, highlighting the importance of the choice of solvent and catalyst system in directing regioselectivity.[2][7]

Table 1: Troubleshooting Summary for Low Yield and Poor Regioselectivity

Problem Potential Cause Recommended Solution Key Considerations
Low Yield Sub-optimal catalystSwitch to a modern catalyst (e.g., ionic liquid, Lewis acid).[2]Catalyst loading and reaction conditions may need re-optimization.
Inappropriate solventTry water as a solvent or solvent-free conditions.[3][4]Solubility of starting materials in water should be considered.
Non-optimal temperature/timeMonitor reaction by TLC and adjust temperature and duration accordingly.Prolonged heating can sometimes lead to degradation.
Impure starting materialsPurify starting materials before use.Confirm purity by analytical methods (NMR, MP).
Poor Regioselectivity Use of unsymmetrical ketoneEmploy a regioselective catalyst like TABO.[5][6]Catalyst may not be commercially available and require synthesis.
High concentration of ketoneUse slow addition of the ketone to the reaction mixture.[5]May increase overall reaction time.
Inadequate reaction mediumUtilize an ionic liquid system known for high regioselectivity.[2][7]Ionic liquids can be expensive and require specific work-up procedures.
Q3: I am struggling with the purification of my substituted 1,8-naphthyridine-3,6-diamine derivative. What are some effective purification strategies?

The purification of 1,8-naphthyridine derivatives can be challenging due to their often polar nature and potential for co-elution with starting materials or byproducts.

  • Column Chromatography: This is the most common purification method.

    • Expert Insight: A mixture of petroleum ether and ethyl acetate is a common eluent system. The polarity of the solvent system should be carefully optimized using TLC to achieve good separation. For highly polar diamine derivatives, consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, possibly with a small amount of triethylamine to reduce tailing on silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification.

    • Expert Insight: Experiment with a range of solvents (e.g., ethanol, methanol, acetonitrile, or solvent mixtures) to find suitable conditions for recrystallization.

  • Acid-Base Extraction: The basic nature of the diamine allows for purification via acid-base extraction.

    • Expert Insight: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated diamine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of substituted 1,8-naphthyridine-3,6-diamines.

Q1: What are the most common starting materials for the synthesis of the 1,8-naphthyridine core?

The most common precursor for the 1,8-naphthyridine skeleton via the Friedländer synthesis is a 2-aminonicotinaldehyde or a related derivative. This is then condensed with a compound containing a reactive α-methylene group, such as a ketone, aldehyde, or β-ketoester.

Q2: What is the general mechanism of the Friedländer synthesis for 1,8-naphthyridines?

The reaction proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.

Friedlander_Mechanism Start 2-Aminonicotinaldehyde + Active Methylene Compound Intermediate1 Aldol Condensation Intermediate Start->Intermediate1 Condensation Catalyst Base or Acid Catalyst Catalyst->Start Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted 1,8-Naphthyridine Intermediate2->Product Aromatization Dehydration Dehydration (-H2O) Intermediate2->Dehydration Dehydration->Product

Caption: General mechanism of the Friedländer synthesis.

Q3: Are there any "green" or environmentally friendly methods for synthesizing 1,8-naphthyridines?

Yes, significant progress has been made in developing greener synthetic routes. These include:

  • Using water as a solvent: This avoids the use of volatile organic compounds.[3][4]

  • Solvent-free reactions: Reactions can be carried out by grinding the reactants together, often with a solid catalyst.

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[8]

  • Use of reusable catalysts: Ionic liquids and solid-supported catalysts can often be recovered and reused, reducing waste.[2]

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a green synthesis of a substituted 1,8-naphthyridine derivative.

Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a literature procedure demonstrating a green and efficient synthesis.[3]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in water)

  • Water (deionized)

  • Ethyl acetate

  • Nitrogen gas supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of deionized water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[3]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by TLC using a 10% methanol/dichloromethane eluent.

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.

  • Extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol_Workflow Start 1. Mix Reactants in Water Add_Catalyst 2. Add Choline Hydroxide Catalyst Start->Add_Catalyst Reaction 3. Heat under Nitrogen Atmosphere (50°C) Add_Catalyst->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Workup 5. Cool and Perform Aqueous Workup Monitor->Workup Reaction Complete Extraction 6. Extract with Ethyl Acetate Workup->Extraction Concentration 7. Concentrate Organic Layer Extraction->Concentration Purification 8. Purify Crude Product Concentration->Purification Final_Product Final Product Purification->Final_Product If necessary

Caption: Workflow for the green synthesis of 2-methyl-1,8-naphthyridine.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. BenchChem.
  • Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(49), 6655-6658.
  • BenchChem. (2025). Head-to-head comparison of different synthetic routes to 1,8-naphthyridin-2(1H)-ones. BenchChem.
  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28067–28076.
  • Ashok, A., et al. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Journal of the Iranian Chemical Society, 20, 1031–1043.
  • Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 71(25), 9508–9511.
  • Zografos, A. L., et al. (2016). Chemoselective Cyclization of Aminonicotinic Acid Derivatives to 1,8-Naphthyridin-2-ones via a Potential Intramolecular Azadiene-Ketene Electrocyclization Reaction. The Journal of Organic Chemistry, 81(17), 7524–7534.
  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Jana, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18925–18934.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem.
  • BenchChem. (n.d.). Strategies to avoid byproduct formation in 1,8-naphthyridine synthesis. BenchChem.

Sources

Optimization of reaction conditions for 1,8-Naphthyridine-3,6-diamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,8-Naphthyridine-3,6-diamine. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic scaffold. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2]

The synthesis of specifically substituted diamino-1,8-naphthyridines, such as the 3,6-diamine isomer, presents unique challenges due to the electronic nature of the bicyclic system. This guide provides a comprehensive resource structured around a proposed synthetic pathway, addressing common experimental issues through a detailed FAQ and troubleshooting section. Our approach is grounded in established chemical principles and analogous procedures reported in peer-reviewed literature to ensure scientific integrity and practical utility.

Proposed Synthetic Pathway Overview

Direct synthesis of this compound is not extensively documented in a single, optimized procedure. Therefore, we propose a logical and robust three-stage synthetic strategy based on fundamental organic reactions commonly applied to heteroaromatic systems. This pathway involves the initial construction of the core scaffold, followed by regioselective functionalization and final reduction.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Dinitration cluster_2 Stage 3: Reduction A 2-Aminopyridine Derivative + Carbonyl Compound B Friedländer Annulation A->B Base or Acid Catalyst Heat C 1,8-Naphthyridine Core B->C D Electrophilic Nitration C->D HNO₃ / H₂SO₄ Careful Temp. Control E 3,6-Dinitro-1,8-naphthyridine D->E F Reduction of Nitro Groups E->F e.g., SnCl₂/HCl or H₂/Pd-C G This compound (Target Molecule) F->G

Caption: Proposed three-stage synthesis workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is formatted to directly address specific challenges you may encounter at each stage of the proposed synthesis.

Part 1: Synthesis of the 1,8-Naphthyridine Core

Q1: What is a reliable and versatile method for synthesizing the parent 1,8-naphthyridine scaffold?

A1: The Friedländer annulation is arguably the most common and effective method for constructing the 1,8-naphthyridine core.[3] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a compound containing an α-methylene group adjacent to a carbonyl. The choice of catalyst (acid or base) and solvent can be adapted for various substrates.[3][4] More recent developments have focused on greener methods, even using water as a solvent or employing ionic liquids as both catalyst and solvent.[3][4]

Q2: My Friedländer reaction is giving a very low yield. What are the key parameters to optimize?

A2: Low yields in the Friedländer synthesis are a common problem. Here is a systematic approach to optimization:

  • Purity of Starting Materials: Ensure your 2-aminopyridine-3-carbaldehyde and the active methylene compound are pure. Impurities can lead to side reactions and inhibit catalysis.

  • Catalyst Choice: The reaction is typically catalyzed by either a base (like KOH, piperidine) or an acid. The optimal catalyst depends on your specific substrates. Some modern protocols use specialized catalysts like the bicyclic amine TABO for high reactivity and regioselectivity.[5]

  • Temperature: While many procedures call for heating (e.g., 80-100 °C), the optimal temperature can vary significantly.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures. Some highly active catalyst systems can even work at room temperature.

  • Solvent: The solvent choice is critical. While traditional methods use organic solvents, high yields have been reported in water or even under solvent-free conditions, which can also simplify the workup process.

  • Reaction Time: Ensure the reaction has run to completion. Use TLC to track the consumption of starting materials before stopping the reaction.

ParameterRecommendationRationale & Reference
Catalyst Screen both base (KOH, piperidine) and acid (p-TsOH) catalysts.Substrate electronics determine the most effective catalyst type.[3]
Solvent Consider ethanol, water, or ionic liquids like [Bmmim][Im].Greener solvents can improve yields and simplify purification.[3][4]
Temperature Start at a moderate temperature (e.g., 80 °C) and adjust based on TLC.Balances reaction rate against potential for side-product formation or decomposition.
Monitoring Use TLC with an appropriate solvent system (e.g., Ethyl Acetate/Hexane).Prevents premature workup or unnecessary heating, maximizing yield.
Part 2: Dinitration of the 1,8-Naphthyridine Core

Q3: Nitration of the 1,8-naphthyridine core is not working. What is the underlying chemical reason and how can I overcome it?

A3: This is a significant challenge. The 1,8-naphthyridine system consists of two pyridine rings. Pyridine itself is highly electron-deficient and is often compared to nitrobenzene in its reactivity towards electrophilic aromatic substitution. The two ring nitrogens strongly deactivate the aromatic system, making electrophilic substitution like nitration very difficult. It requires harsh conditions, which can also lead to decomposition.

To achieve dinitration, you will likely need a potent nitrating agent, such as a mixture of concentrated nitric acid and fuming sulfuric acid (oleum), and carefully controlled heating. The regioselectivity will be governed by the deactivating effect of the ring nitrogens, which generally directs electrophiles to the 3- and 6- positions (meta to each nitrogen).

Q4: I am observing a complex mixture of mono- and di-nitrated products with poor regioselectivity. How can I improve the outcome?

A4: Achieving clean, selective dinitration is difficult. Consider the following strategies:

  • Temperature Control: This is the most critical parameter. Start the reaction at a low temperature (e.g., 0 °C) during the addition of the naphthyridine core to the nitrating mixture. Then, very slowly and carefully raise the temperature. A difference of 10-20 °C can dramatically change the product distribution.

  • Stoichiometry of Nitrating Agent: Use a significant excess of the nitrating agent to favor dinitration over mononitration. However, be aware that this also increases the risk of oxidative decomposition.

  • Stepwise Nitration: It may be more effective to first perform a controlled mononitration, isolate and purify the major product (likely 3-nitro-1,8-naphthyridine), and then subject this purified intermediate to a second, harsher nitration step to introduce the second nitro group. This provides better control over the synthesis.

  • Characterization: Confirming the substitution pattern is essential. Use 2D NMR techniques like HMBC and NOESY to unambiguously determine the positions of the nitro groups on the naphthyridine scaffold.

Part 3: Reduction to this compound

Q5: What is the most reliable method for reducing the dinitro-1,8-naphthyridine intermediate to the target diamine?

A5: The reduction of aromatic nitro groups is a well-established transformation, but the best method depends on the overall stability of your molecule and the desired purity. For a heteroaromatic system like this, two methods are highly recommended:

  • Tin(II) Chloride (SnCl₂) in HCl/Ethanol: This is a classic, robust, and often high-yielding method for reducing nitroarenes. It is tolerant of many functional groups and is generally straightforward to perform. The workup involves basification to precipitate tin salts, which are then filtered off.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method that often yields a product requiring minimal purification. The reaction is typically run in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere (from a balloon to a high-pressure Parr shaker) with a palladium on carbon catalyst. A key concern can be catalyst poisoning by the nitrogen heterocycle, so catalyst loading may need to be optimized.

Reducing AgentAdvantagesDisadvantages & Troubleshooting
SnCl₂ / HCl High yield, reliable, tolerant of many functional groups.Workup can be tedious (filtration of tin salts). Ensure complete basification to precipitate all tin hydroxides.
H₂ / Pd-C Very clean reaction, product often pure after filtration and solvent removal.Potential for catalyst poisoning. May require higher catalyst loading or specific catalyst types (e.g., PtO₂). Incomplete reduction can occur.
Fe / HCl or NH₄Cl Inexpensive and effective.Can require heat; workup involves filtering large amounts of iron salts.

Q6: My final product, this compound, seems to be degrading or is difficult to purify. What are the best practices for handling and purification?

A6: Aromatic amines, especially diamines, can be sensitive and challenging to handle.

  • Purification:

    • Column Chromatography: This is the most common method. Due to the basic nature of the amines, the compound may streak on standard silica gel. To prevent this, you can either use alumina as the stationary phase or add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent (e.g., Dichloromethane/Methanol/Triethylamine).

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Handling and Storage:

    • Air Sensitivity: Aromatic amines are susceptible to air oxidation, which often results in the formation of colored impurities. Handle the purified compound quickly and store it under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a freezer to slow decomposition.

    • Light Sensitivity: Keep the compound protected from light by storing it in an amber vial or wrapping the vial in foil.

Workflow & Troubleshooting Logic

G cluster_stage1 Stage 1: Friedländer Annulation cluster_stage2 Stage 2: Dinitration cluster_stage3 Stage 3: Reduction start Start Synthesis s1_check Check Yield & Purity start->s1_check s1_ok Proceed to Nitration s1_check->s1_ok OK s1_troubleshoot Low Yield? - Check Reagent Purity - Optimize Temp/Catalyst - Monitor by TLC s1_check->s1_troubleshoot Issue s2_check Check Reaction (NMR Analysis) s1_ok->s2_check s1_troubleshoot->s1_check Re-run s2_ok Proceed to Reduction s2_check->s2_ok OK s2_troubleshoot No/Partial Reaction? - Use Harsher Conditions - Control Temp Strictly - Consider Stepwise Route s2_check->s2_troubleshoot Issue s3_check Check Purity & Stability s2_ok->s3_check s2_troubleshoot->s2_check Re-run s3_ok Final Product Isolated s3_check->s3_ok OK s3_troubleshoot Impure/Decomposing? - Use N₂ Atmosphere - Purify via Column (Base-washed silica) - Store Cold & Dark s3_check->s3_troubleshoot Issue s3_troubleshoot->s3_check Re-purify

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Proposed Experimental Protocols

Disclaimer: These are proposed protocols based on analogous reactions. Researchers should first perform these reactions on a small scale and optimize conditions for safety and efficiency.

Protocol 1: Synthesis of 1,8-Naphthyridine via Friedländer Annulation (General Procedure)

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add the active methylene carbonyl compound (1.1 eq).

  • Add a catalytic amount of potassium hydroxide (0.2 eq).

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using TLC.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,8-naphthyridine core.

Protocol 2: Dinitration of 1,8-Naphthyridine

  • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid while maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared, add the 1,8-naphthyridine core portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly allow the mixture to warm to room temperature, then carefully heat to 50-60 °C.

  • Hold at this temperature for several hours, monitoring by TLC (if possible, by quenching a small aliquot).

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum. Purify by column chromatography or recrystallization.

Protocol 3: Reduction of 3,6-Dinitro-1,8-naphthyridine using SnCl₂

  • Suspend the 3,6-dinitro-1,8-naphthyridine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5-6 eq) in ethanol dropwise. The reaction is exothermic.

  • After the addition, heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath. Carefully basify the solution with 10 M NaOH until the pH is >10. A thick white precipitate of tin(IV) hydroxide will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Separate the organic layer from the filtrate, and extract the aqueous layer several times with the same organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify as described in Q6.

References

  • [Regioselective synthesis of functionalized[1][6]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing).]([Link])

Sources

Technical Support Center: Synthesis of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-Naphthyridine-3,6-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. 1,8-Naphthyridine derivatives are privileged structures in medicinal chemistry, appearing in numerous therapeutic agents due to their unique electronic and steric properties.[1]

The synthesis of this compound, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will focus on a common and robust synthetic strategy: the construction of a dihalo-naphthyridine intermediate followed by a double palladium-catalyzed amination.

Proposed Synthetic Pathway

A reliable route to this compound involves the initial formation of a 1,8-naphthyridine-3,6-dione core, which is subsequently chlorinated and then aminated. This multi-step process allows for purification of key intermediates and targeted optimization of the critical C-N bond-forming final step.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Diamination A Pyridine Starting Materials B 1,8-Naphthyridine-3,6-dione A->B Cyclization (e.g., Doebner Reaction) Ref: [17] C 3,6-Dichloro-1,8-naphthyridine B->C Chlorination (e.g., POCl₃, PCl₅) D This compound (Target Molecule) C->D Double Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Ref: [6, 12] E Ammonia Source (e.g., NH₃, Benzophenone Imine) E->D

Caption: Proposed synthetic route to this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by the key stages of the synthesis, addressing common problems and providing actionable solutions.

Part A: Synthesis of 3,6-Dichloro-1,8-naphthyridine Intermediate
Q1: My yield for the 1,8-naphthyridine-3,6-dione core is low. What are the common challenges with the initial cyclization?

A1: Low yields in the formation of the naphthyridine core, often via reactions like the Friedländer or Doebner synthesis, typically stem from three main issues: starting material purity, incorrect reaction conditions, or side reactions.[2][3]

  • Causality: The Friedländer annulation, a common method for building the naphthyridine core, involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound.[2][4] The reaction is sensitive to the electronic nature of the substituents. Electron-releasing groups on the 2-aminopyridine ring are generally required to activate the C-3 position for effective cyclization.[3]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your 2-aminopyridine and dicarbonyl starting materials are pure and dry. Impurities can inhibit the catalyst or lead to undesired side products.

    • Optimize Catalyst and Solvent: While classic methods use harsh acid or base catalysts, modern protocols achieve excellent yields under milder conditions. Consider using an ionic liquid like [Bmmim][Im] as both catalyst and solvent, which can enhance reaction rates and simplify workup.[2][5] Greener methods using water as a solvent with a choline hydroxide catalyst have also proven highly effective, often yielding >90% of the desired product.[4]

    • Temperature Control: Monitor and optimize the reaction temperature. While some protocols require heating (e.g., 80-100 °C), others proceed efficiently at room temperature.[2][6] Run small-scale trials at different temperatures to find the optimal balance between reaction rate and byproduct formation.

Q2: The chlorination of my 1,8-naphthyridine-3,6-dione is incomplete or results in decomposition.

A2: The conversion of the dione (or its tautomeric dihydroxy form) to the dichloro intermediate using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be aggressive. Incomplete reactions or decomposition are common.

  • Causality: The nitrogen atoms in the naphthyridine ring can be quaternized by the chlorinating agent, leading to side products or decomposition at high temperatures. The reaction often requires forcing conditions to achieve full conversion of both hydroxyl groups.

  • Troubleshooting Steps:

    • Control Temperature: Add the chlorinating agent at a low temperature (e.g., 0 °C) and then slowly warm the reaction to reflux. This minimizes initial decomposition.

    • Use of Additives: The addition of a catalytic amount of a tertiary amine base like N,N-dimethylaniline can sometimes facilitate the reaction at lower temperatures.

    • Alternative Reagents: For sensitive substrates, consider alternative chlorinating agents. While POCl₃ is standard, a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) can sometimes provide a milder route to the dichloro product.

    • Workup Procedure: Ensure a careful aqueous quench of the reaction mixture, typically by pouring it slowly onto crushed ice. This hydrolyzes excess chlorinating agent and prevents violent exothermic reactions.

Part B: Double Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling is the most critical and complex step in the synthesis.[7] Its success hinges on the careful selection of catalyst, ligand, base, and solvent.

Q3: My amination reaction shows low conversion, with significant starting material remaining. How can I improve the yield?

A3: Low conversion in a Buchwald-Hartwig amination is the most common issue. It points to a suboptimal combination of reaction parameters that fails to efficiently drive the catalytic cycle. The key is to systematically optimize the variables that influence the rate-determining steps: oxidative addition and reductive elimination.[6][7]

  • Causality: The catalytic cycle can be inhibited by several factors: inefficient generation of the active Pd(0) catalyst, slow oxidative addition of the aryl chloride to the palladium center, or a slow reductive elimination step to form the C-N bond.[6][8] Aryl chlorides are notoriously less reactive than bromides or iodides, making ligand choice paramount.

  • Primary Optimization Strategy: A systematic screening of catalyst, ligand, base, and solvent is the most effective approach.

ParameterKey Consideration & RationaleRecommended Starting PointsPotential Issues
Pd Source Modern palladacycle precatalysts (e.g., G3, G4) are superior to traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and reliably upon exposure to base.[6]XPhos Pd G3, BrettPhos Pd G3 (2-5 mol%)Inefficient reduction of Pd(II) to Pd(0) if using older sources.
Ligand For challenging aryl chlorides, bulky, electron-rich biaryl phosphine ligands are essential. They stabilize the Pd center and accelerate both oxidative addition and reductive elimination.[9]BrettPhos: Excellent for primary amines.[8] RuPhos: Good for secondary amines. XPhos: A robust, general-purpose ligand.Ligand degradation at high temperatures; poor choice can lead to catalyst deactivation.
Base A strong, non-nucleophilic base is required to deprotonate the amine. The choice must balance reactivity with substrate stability.NaOtBu, KOtBu: Highly reactive, often the best choice.[6] LHMDS: Useful for protic functional groups.[8] Cs₂CO₃, K₃PO₄: Weaker bases for sensitive substrates, may require higher temperatures.Strong bases can decompose sensitive functional groups.[6][8] Physical properties (clumping) can affect reproducibility.
Solvent The solvent must solubilize all components and be stable at the reaction temperature. Aprotic solvents are standard.Toluene, Dioxane: Common, effective choices.[6][8] t-BuOH: Can be beneficial, sometimes used as a co-solvent.Chlorinated solvents, acetonitrile, and pyridine can inhibit the catalyst and should be avoided.[6]
Temperature Most reactions require elevated temperatures (80-110 °C) to drive the coupling of less reactive aryl chlorides.[6][10]Start at 100 °C.Too high: Catalyst/ligand decomposition, side reactions. Too low: Incomplete conversion.
Q4: I am observing a significant amount of mono-aminated product. How can I drive the reaction to form the diamine?

A4: The formation of the mono-aminated intermediate is expected. The challenge is that the electronic properties of the naphthyridine ring change after the first amination, making the second C-Cl bond less reactive.

  • Causality: The first amino group is an electron-donating group, which deactivates the second chlorine atom towards oxidative addition, slowing down the second coupling reaction relative to the first.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: For double aminations, a higher catalyst loading (e.g., 5-10 mol%) may be necessary to ensure enough active catalyst is available to drive the more difficult second amination to completion.

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If you see the mono-adduct accumulating, extend the reaction time. A modest increase in temperature (e.g., from 100 °C to 110 °C) can also help overcome the higher activation energy of the second step.[10]

    • Use an Ammonia Equivalent: Direct use of ammonia gas can be challenging. A common strategy is to use an "ammonia equivalent" like benzophenone imine, followed by acidic hydrolysis to reveal the primary amine.[11] Alternatively, lithium bis(trimethylsilyl)amide (LiHMDS) can serve as an effective ammonia source.[12]

Q5: My reaction is producing dark tars and several side products. What is causing this and how can I fix it?

A5: Tar formation and multiple side products indicate catalyst decomposition or undesired side reactions, such as hydrodehalogenation or ligand degradation.

  • Causality: The primary cause is often oxygen contamination, which can irreversibly oxidize the active Pd(0) catalyst. High temperatures can also degrade the phosphine ligands. Furthermore, a common side reaction is hydrodehalogenation, where the aryl halide is reduced to an arene, consuming starting material.[7]

  • Troubleshooting Flowchart:

G Start High levels of tar and side products observed Q1 Is the reaction rigorously deoxygenated? Start->Q1 Sol1 Degas solvent thoroughly (e.g., 3x freeze-pump-thaw cycles). Maintain positive pressure of inert gas (Ar or N₂). Q1->Sol1 No Q2 Is the reaction temperature too high? Q1->Q2 Yes End Re-run optimized reaction Sol1->End Sol2 Reduce temperature by 10-20 °C. Screen for a more thermally stable ligand if necessary. Q2->Sol2 Yes Q3 Is hydrodehalogenation a major byproduct? Q2->Q3 No Sol2->End Sol3 Ensure anhydrous conditions. Consider a different base (e.g., Cs₂CO₃). Use a pre-catalyst to avoid side reactions during Pd(0) formation. Q3->Sol3 Yes Q3->End No Sol3->End Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_side Common Pitfalls A L-Pd(0) Active Catalyst B Oxidative Addition Complex A->B  Ar-X Side1 Catalyst Decomposition (e.g., via O₂) A->Side1 C Amine Coordination & Deprotonation B->C  R₂NH, Base D Reductive Elimination Complex C->D Side2 Hydrodehalogenation (Ar-H byproduct) C->Side2 β-Hydride Elimination D->A  Ar-NR₂

Sources

Technical Support Center: Purification of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,8-Naphthyridine-3,6-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important heterocyclic compound.

Introduction to Purification Challenges

This compound is a polar, aromatic compound with two basic amino groups. These structural features, while key to its function, present specific challenges during purification. The amino groups can interact strongly with silica gel, leading to tailing and poor separation in column chromatography. The compound's polarity also dictates its solubility, which is a critical factor in selecting an appropriate recrystallization solvent. Furthermore, the synthesis of this diamine may result in various impurities, including starting materials, partially reacted intermediates, and byproducts from side reactions. Effective purification requires a well-chosen strategy to selectively remove these contaminants.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.

Problem 1: My compound is streaking badly on the TLC plate.

Cause: The basic amino groups on your this compound are interacting strongly with the acidic silica gel on the TLC plate. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a defined spot.

Solution:

  • Add a basic modifier to your mobile phase. A small amount of a basic solvent, such as triethylamine (typically 0.1-1%) or ammonia in methanol, will neutralize the acidic sites on the silica gel. This minimizes the strong interaction with your basic compound, allowing it to travel up the plate as a more compact spot.

  • Use a different stationary phase. If a basic modifier is not effective or is incompatible with your subsequent steps, consider using a different TLC plate, such as alumina (neutral or basic) or reverse-phase (C18) plates.

Pro-Tip: Before running a column, always develop a TLC solvent system that gives your desired compound a retention factor (Rf) of approximately 0.2-0.4 and shows good separation from impurities.

Problem 2: I'm getting very low recovery from my silica gel column.

Cause: Similar to the TLC issue, your polar diamino compound is likely irreversibly adsorbing to the acidic silica gel. The multiple hydrogen bond donors and acceptors in the molecule can lead to very strong binding.

Solutions:

  • Deactivate the silica gel. Before packing your column, you can slurry the silica gel in your mobile phase containing a small amount of a base like triethylamine. This pre-treatment neutralizes the most acidic sites.

  • Use a modified mobile phase. Incorporate a polar, basic solvent in your eluent system. A common choice is a gradient of methanol in dichloromethane (DCM) or chloroform, with a constant small percentage (e.g., 0.5%) of triethylamine or ammonium hydroxide.

  • Consider an alternative stationary phase. For highly polar and basic compounds, alumina (neutral or basic) can be a better choice than silica gel. Reverse-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water, possibly with a buffer, is another effective option.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

The optimal purification method depends on the nature and quantity of the impurities. Here is a decision-making workflow:

Purification_Decision_Tree start Crude this compound check_purity Assess Purity (TLC, NMR) start->check_purity is_solid Is the crude material a solid? check_purity->is_solid high_purity High Purity (>90%)? is_solid->high_purity Yes column Column Chromatography is_solid->column No (oily) low_purity Low Purity (<90%)? high_purity->low_purity No recrystallization Recrystallization high_purity->recrystallization Yes low_purity->column Major Impurities acid_base Acid-Base Extraction low_purity->acid_base Non-basic Impurities final_product Pure Product recrystallization->final_product column->final_product acid_base->final_product

Caption: Decision tree for selecting a purification method.

  • For relatively high purity crude material (>90%): Recrystallization is often the most efficient method.

  • For mixtures with significant impurities: Column chromatography is generally necessary for separating components with different polarities.

  • To remove non-basic impurities: An acid-base extraction can be a very effective initial purification step.

Q2: What are good solvent systems for the recrystallization of this compound?

Finding the right recrystallization solvent is often a matter of trial and error. Based on the polar and hydrogen-bonding nature of the molecule, here are some recommended solvent systems to try:

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can help induce crystallization upon cooling.
Methanol/Diethyl Ether This system has been reported for the purification of the isomeric 2,7-diamino-1,8-naphthyridine[1]. Dissolve in a minimum of hot methanol and add diethyl ether until the solution becomes cloudy, then allow to cool slowly.
Dioxane Dioxane is a good solvent for many polar heterocyclic compounds and can be a suitable choice for recrystallization[2].
Isopropanol A good general solvent for recrystallizing polar compounds.

Experimental Protocol: Recrystallization

  • Solvent Screening: In separate small test tubes, add a small amount of your crude product. Add a few drops of a single solvent and heat to boiling. If it dissolves, it's a potential recrystallization solvent. If it doesn't dissolve, it might be the "cold" solvent in a two-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen "hot" solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to highly colored impurities, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Q3: Can you provide a starting point for developing a column chromatography method?

Yes, a good starting point for purifying this compound by column chromatography is as follows:

ParameterRecommendation
Stationary Phase Silica gel (deactivated with triethylamine) or neutral alumina.
Mobile Phase A gradient of 0-10% Methanol in Chloroform or Dichloromethane, with 0.5% triethylamine added to the mobile phase throughout the run[3].
TLC Monitoring Use the same solvent system for TLC to monitor the column fractions.

Experimental Protocol: Column Chromatography

Column_Chromatography_Workflow start Prepare Slurry of Stationary Phase (with 0.5% Triethylamine) pack_column Pack the Column start->pack_column load_sample Load Crude Sample (adsorbed onto silica or dissolved in minimal mobile phase) pack_column->load_sample elute Elute with Mobile Phase Gradient (e.g., 0-10% MeOH in DCM + 0.5% Et3N) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for column chromatography purification.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Chloroform with 0.5% triethylamine). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Q4: How can I use acid-base extraction for purification?

Acid-base extraction is an excellent technique for separating basic compounds like this compound from neutral or acidic impurities[3].

Scientific Principle: The basic amino groups will be protonated in an acidic solution (e.g., dilute HCl), forming a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated. After separation, the aqueous layer is basified (e.g., with NaOH or NH4OH), deprotonating the diamine and causing it to precipitate out of the aqueous solution as the pure, free base.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or concentrated ammonium hydroxide) with stirring until the solution is basic (pH > 10). The pure this compound should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if it doesn't precipitate well, you can extract the basified aqueous solution with an organic solvent like DCM, dry the organic layer over sodium sulfate, and evaporate the solvent.

References

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955. Available from: [Link]

  • Chilin, A., et al. (2009). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 14(11), 4844-4856. Available from: [Link]

  • Ghosh, H., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Arkivoc, 2005(11), 145-154. Available from: [Link]

  • Hesse, S., et al. (1999). Fluorescent 2,7-Dialkylamino-[4][5]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 4(4), 264-273. Available from: [Link]

  • Shaaban, M. R., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org, 2023051777. Available from: [Link]

Sources

Technical Support Center: Navigating the Solubility Labyrinth of 1,8-Naphthyridine-3,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,8-Naphthyridine-3,6-diamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experimental work with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying rationale to empower you to make informed decisions in the lab. The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. However, their often rigid and planar structure can lead to significant solubility hurdles. This guide will equip you with the knowledge and techniques to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with a this compound derivative. What's the best way to prepare a stock solution?

A1: The initial dissolution of your compound is a critical first step. For many poorly soluble heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions for in vitro studies.

Underlying Principle: DMSO is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces in the crystal lattice of many organic molecules that are poorly soluble in water[3].

Recommended Protocol:

  • Solvent Selection: Use anhydrous, high-purity DMSO to prepare your stock solution. The presence of water can sometimes promote the formation of less soluble hydrates.

  • Concentration: Aim for a high but manageable concentration, typically in the range of 10-50 mM. This allows for minimal addition of DMSO to your final assay, reducing potential solvent-induced artifacts.

  • Dissolution Method:

    • Add the appropriate volume of DMSO to your weighed compound.

    • Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Most 1,8-naphthyridine derivatives will readily dissolve in DMSO with this treatment.

  • Storage: Store your DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: My this compound derivative dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a very common and frustrating issue known as "precipitation upon dilution." It occurs because the compound, which is stable in the organic solvent, crashes out of solution when introduced to the predominantly aqueous environment of your buffer.

Causality: The aqueous buffer has a much lower solubilizing capacity for your hydrophobic compound compared to DMSO. When the DMSO concentration is drastically lowered upon dilution, the compound is no longer soluble and precipitates.

Here is a troubleshooting workflow to address this:

start Precipitation in Aqueous Buffer step1 Reduce Final Concentration start->step1 Is the final concentration as low as possible? step2 Modify Dilution Technique step1->step2 Yes, still precipitates end Compound Solubilized step1->end Lower concentration solves the issue step3 Introduce a Co-solvent step2->step3 Yes, still precipitates step2->end Improved dilution solves the issue step4 Adjust Buffer pH step3->step4 Co-solvent interferes with assay or still precipitates step3->end Co-solvent works step5 Advanced Formulation step4->step5 pH adjustment not effective or not feasible step4->end pH adjustment works step5->end

Caption: Troubleshooting workflow for precipitation in aqueous buffer.

Troubleshooting Strategies:

  • Reduce Final Concentration: The simplest solution is often to lower the final concentration of your compound in the assay. Determine the lowest effective concentration to minimize the amount of compound that needs to be solubilized.

  • Modify Dilution Technique:

    • Rapid Mixing: Add the DMSO stock solution to your aqueous buffer while vigorously vortexing. This rapid dispersion can sometimes prevent the formation of localized high concentrations that initiate precipitation.

    • Pre-warming: Gently warming the aqueous buffer before adding the stock solution can transiently increase solubility.

  • Introduce a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent in your final assay buffer can significantly improve solubility.

    • Common Co-solvents: Ethanol, polyethylene glycol (PEG 400), or propylene glycol are often used.

    • Important Consideration: Always include a "vehicle control" in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself on your biological system. Start with a low concentration (e.g., 0.5-1% v/v) and increase cautiously.

  • Adjust Buffer pH: The two amino groups on the this compound core are basic. Therefore, the solubility of these derivatives is likely to be pH-dependent.

    • Principle: At a lower pH, the amino groups will become protonated (ionized), which generally increases aqueous solubility.

    • Action: Try lowering the pH of your assay buffer (e.g., from 7.4 to 6.8 or lower) to see if this improves solubility. Be mindful that changing the pH can affect your biological assay, so this must be tested and controlled for.

Q3: I've tried the basic troubleshooting steps, but my compound is still not soluble enough for my in vivo studies. What are the more advanced options?

A3: For more challenging solubility issues, especially for in vivo applications where high concentrations may be needed and the use of high levels of organic solvents is not feasible, advanced formulation strategies are necessary.

Advanced Formulation Strategies:

StrategyPrincipleAdvantagesDisadvantages
Solid Dispersion The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state. This avoids the need to overcome the crystal lattice energy for dissolution.[4][5]Significant increase in dissolution rate and apparent solubility.Can be physically unstable over time (recrystallization). Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).
Nanosuspension The drug is milled into nanoparticles (typically < 1 µm) and stabilized with surfactants. The increased surface area enhances the dissolution rate.[6]Applicable to a wide range of poorly soluble drugs. Can be used for oral, parenteral, and other routes of administration.Requires specialized equipment (e.g., high-pressure homogenizer, media mill). Physical stability (particle growth) can be a concern.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[7][8]Can significantly increase aqueous solubility. Can also improve stability.The large size of the complex may limit drug loading. Not suitable for all molecules, as a good fit within the cyclodextrin cavity is required.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This is a lab-scale method to prepare a solid dispersion, which can then be used for in vitro or in vivo testing.

  • Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a cellulose derivative (e.g., HPMC).

  • Solvent Selection: Select a volatile organic solvent in which both your this compound derivative and the polymer are soluble (e.g., methanol, ethanol, or a mixture).

  • Dissolution:

    • Dissolve a specific ratio of your compound and the polymer (e.g., 1:1, 1:5, 1:10 by weight) in the chosen solvent.

    • Ensure complete dissolution, using gentle warming and sonication if necessary.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The goal is to form a thin film of the solid dispersion on the wall of the flask.

  • Drying and Collection:

    • Dry the resulting solid under vacuum to remove any residual solvent.

    • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterization (Optional but Recommended):

    • Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.

    • Perform dissolution studies to compare the dissolution rate of the solid dispersion to the pure drug.

cluster_0 Solid Dispersion Preparation step1 Dissolve Drug and Polymer in a Common Solvent step2 Evaporate Solvent step1->step2 step3 Dry Solid Dispersion step2->step3 step4 Collect and Characterize step3->step4

Caption: Workflow for preparing a solid dispersion.

Data Summary Table (Template)

Since specific solubility data for novel this compound derivatives are often proprietary or not publicly available, we provide this template for you to record your own experimental findings. This will help you build a solubility profile for your specific compound.

Solvent/Buffer SystemTemperature (°C)Maximum Solubility (mg/mL or µM)Observations (e.g., precipitation, color change)
Water25
PBS (pH 7.4)25
Acetate Buffer (pH 5.0)25
DMSO25
Ethanol25
Methanol25
PBS + 1% DMSO25
PBS + 5% Ethanol25

By systematically applying these troubleshooting strategies and advanced formulation techniques, you can overcome the solubility challenges associated with this compound derivatives and advance your research with greater confidence and reproducibility.

References

  • Cheméo. (n.d.). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4). [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]

  • Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847–865. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. [Link]

  • Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,8-Naphthyridine. PubChem Compound Database. [Link]

  • Wang, J., Zhang, Y., & Wang, W. (2018). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 63(8), 2931–2939. [Link]

  • Kumar, D., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • El-Sayed, Y. S., et al. (2020). Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. Molecules. [Link]

  • Brown, C., et al. (2004). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Kumar, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Reddy, P. S. N., & Reddy, K. V. (2000). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 5(9), 1069-1074. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]

  • Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. [Link]

  • Pérez-Pertejo, Y., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules. [Link]

  • Tyson, D. S., et al. (2001). Design and study of Bi[6]naphthyridine ligands as potential photooxidation mediators in Ru(II) polypyridyl aquo complexes. Inorganic Chemistry, 40(17), 4209-4220. [Link]

  • Rajkumar, R., et al. (2021). THREE-COMPONENT ONE-POT SYNTHESIS OF FUNCTIONALIZED BENZO[6] NAPHTHYRIDINES CATALYSED BY BRONSTED BASES IN PROTIC SOLVENT MEDIA. Indian Journal of Heterocyclic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,8-naphthyridine-1,6-diamine. PubChem Compound Database. [Link]

  • de Oliveira, A. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Patel, R. B., et al. (2021). Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,8-Naphthyridine-2,7-diamine. PubChem Compound Database. [Link]

  • Al-Ramadhany, T. R. (2013). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Journal of Baghdad for Science. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Kamal, A., et al. (2011). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5345-5350. [Link]

  • Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences. [Link]

  • Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. [Link]

Sources

Navigating the Synthesis of 1,8-Naphthyridine-3,6-diamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-Naphthyridine-3,6-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the challenges and nuances of this synthesis, with a focus on anticipating and mitigating side reactions. Our goal is to equip you with the knowledge to not only troubleshoot experiments but to design robust and successful synthetic strategies from the outset.

I. Conceptual Overview: The Synthetic Challenge

The synthesis of this compound is not a trivial undertaking. The introduction of two amino groups onto the naphthyridine core at specific positions requires careful strategic planning. Direct methods are often elusive, and multi-step sequences are typically necessary. A common and logical approach involves the dinitration of the 1,8-naphthyridine core followed by the reduction of the nitro groups. This strategy, while sound in principle, is fraught with potential side reactions, primarily concerning regioselectivity during the nitration step and incomplete conversion during the reduction.

This guide will focus on a plausible and instructive synthetic pathway: the dinitration of a 1,8-naphthyridine precursor and subsequent reduction to the desired diamine. We will explore the critical control points and the mechanistic underpinnings of potential side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

A. Nitration Step: Regioselectivity and Byproduct Formation

Question 1: My nitration of 1,8-naphthyridine resulted in a complex mixture of products with a low yield of the desired 3,6-dinitro-1,8-naphthyridine. What is happening and how can I improve the selectivity?

Answer:

This is a very common and expected challenge. The regioselectivity of electrophilic aromatic substitution (in this case, nitration) on the 1,8-naphthyridine ring is complex. The two nitrogen atoms are electron-withdrawing, deactivating the ring towards electrophilic attack. However, they direct incoming electrophiles to specific positions. The nitration of the parent 1,8-naphthyridine is known to be a difficult reaction, often requiring harsh conditions which can lead to degradation and the formation of multiple isomers.

Causality and Mechanistic Insights:

The pyridine rings in 1,8-naphthyridine are electron-deficient. The nitrogen atoms deactivate the ring towards electrophilic attack, making nitration more difficult than for benzene. The positions least deactivated (or most activated) are the β-positions (3 and 6) and the γ-positions (4 and 5). The outcome of the nitration is a delicate balance of electronic effects, steric hindrance, and reaction conditions. You are likely forming a mixture of mono- and di-nitro isomers, including the 3-nitro, 4-nitro, 3,5-dinitro, and 3,6-dinitro products.

Troubleshooting Protocol:

  • Control the Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Start the reaction at 0°C or even lower and allow it to slowly warm to room temperature. This will favor the kinetically controlled product.

  • Choice of Nitrating Agent: The choice of nitrating agent is critical. Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using a milder nitrating agent. A well-regarded alternative is the use of potassium nitrate (KNO₃) in concentrated sulfuric acid. This often provides better control and improved yields of the desired isomer.

  • Stepwise Nitration: Attempt a stepwise dinitration. First, perform a mononitration under carefully controlled conditions. Isolate and purify the major mononitro isomer. Then, subject the purified mononitro-1,8-naphthyridine to a second nitration. The directing effect of the first nitro group will influence the position of the second, potentially leading to a cleaner product profile.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. While sulfuric acid is the most common medium, exploring other strong acids or solvent systems may alter the regioselectivity.

Data Summary: Hypothetical Isomer Distribution under Different Conditions

ConditionTemperatureNitrating AgentPredominant IsomersDesired 3,6-Dinitro Isomer Yield
A100°CHNO₃/H₂SO₄Complex mixture, significant tar< 10%
B0°C to RTHNO₃/H₂SO₄Mixture of mono- and di-nitro~20-30%
C0°C to RTKNO₃/H₂SO₄Cleaner mixture, mainly dinitro~40-50%
B. Reduction Step: Incomplete Conversion and Side Products

Question 2: The reduction of my 3,6-dinitro-1,8-naphthyridine is not going to completion, and I am seeing multiple spots on my TLC. What are these byproducts and how can I achieve a complete reduction?

Answer:

Incomplete reduction of dinitro aromatic compounds is a frequent issue. The reduction proceeds in a stepwise manner, and it is possible to isolate intermediates if the reaction is not driven to completion. The additional spots on your TLC are likely mono-amino-nitro-1,8-naphthyridine isomers and potentially other partially reduced species like nitroso or hydroxylamine intermediates.

Causality and Mechanistic Insights:

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates (nitroso, hydroxylamine). If the reducing agent is not potent enough or is used in insufficient quantity, the reaction can stall at these intermediate stages. Furthermore, the two nitro groups may have slightly different reactivities due to the electronic environment of the heterocyclic ring.

Troubleshooting Protocol:

  • Choice of Reducing Agent: A common and effective method for the reduction of aromatic nitro groups is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate. Another robust method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting dinitro compound and any intermediates is crucial.

  • Sufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. For metal/acid reductions, use a significant excess of the metal.

  • Elevated Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture can help drive it to completion. However, be cautious of potential side reactions at higher temperatures.

Experimental Protocol: Reduction of 3,6-Dinitro-1,8-naphthyridine with SnCl₂

  • To a stirred solution of 3,6-dinitro-1,8-naphthyridine (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (10.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

While there is no single "best" starting material, a logical and often successful approach is to start with the parent 1,8-naphthyridine and introduce the functionality through electrophilic nitration followed by reduction. An alternative, though potentially more complex route, would be to start with a pre-functionalized pyridine derivative, such as 2,5-diaminopyridine, and construct the second ring through a cyclization reaction like the Skraup synthesis. However, the Skraup reaction is known for its harsh conditions and potential for low yields and polymerization, especially with di-substituted anilines (or in this case, diaminopyridines).[1][2]

Q2: How can I effectively purify the final this compound from isomeric impurities?

The separation of isomeric diamino-1,8-naphthyridines can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity, can often achieve separation. It is crucial to carefully monitor the fractions by TLC. In some cases, derivatization of the amino groups to, for example, acetamides, can alter the chromatographic behavior and facilitate separation, followed by deprotection.

Q3: Are there any safety concerns I should be aware of during this synthesis?

Yes, several safety precautions are essential.

  • Nitration: Nitrating mixtures (especially nitric acid/sulfuric acid) are highly corrosive and strong oxidizing agents. Reactions can be highly exothermic and should be performed with caution, especially on a larger scale. Always add the nitrating agent slowly and with efficient cooling.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition.

  • Metal/Acid Reductions: These reactions can generate significant heat and hydrogen gas. Perform them in a well-ventilated fume hood and add reagents cautiously.

IV. Visualizing the Process

Workflow and Decision Making

The following diagram illustrates the key decision points and troubleshooting loops in the synthesis of this compound.

Synthesis_Workflow cluster_0 Nitration Stage cluster_1 Reduction Stage Start Start: 1,8-Naphthyridine Nitration Dinitration (e.g., KNO3/H2SO4) Start->Nitration Analysis1 TLC/NMR Analysis of Crude Product Nitration->Analysis1 Isomer_Mix Complex Mixture of Isomers Analysis1->Isomer_Mix Poor Selectivity Good_Selectivity Good Selectivity for 3,6-Dinitro Isomer Analysis1->Good_Selectivity Good Selectivity Optimize_Nitration Troubleshoot Nitration: - Lower Temperature - Change Nitrating Agent - Stepwise Nitration Isomer_Mix->Optimize_Nitration Purify_Dinitro Purification of 3,6-Dinitro Isomer (Chromatography/Recrystallization) Good_Selectivity->Purify_Dinitro Optimize_Nitration->Nitration Start_Reduction Purified 3,6-Dinitro-1,8-naphthyridine Purify_Dinitro->Start_Reduction Proceed to Reduction Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start_Reduction->Reduction Analysis2 TLC/NMR Analysis of Crude Product Reduction->Analysis2 Incomplete_Reduction Incomplete Reaction/ Side Products Analysis2->Incomplete_Reduction Impurities Present Complete_Reduction Clean Conversion to Diamine Analysis2->Complete_Reduction Clean Product Optimize_Reduction Troubleshoot Reduction: - Stronger Reducing Agent - Increase Stoichiometry - Adjust Temperature Incomplete_Reduction->Optimize_Reduction Purify_Diamine Final Purification of This compound Complete_Reduction->Purify_Diamine Optimize_Reduction->Reduction Final_Product Final Product: This compound Purify_Diamine->Final_Product

Sources

Technical Support Center: Scale-up Synthesis of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, 1,8-Naphthyridine-3,6-diamine is a critical building block for developing novel drug candidates for preclinical evaluation. However, transitioning a small-scale laboratory synthesis to a multi-gram or kilogram scale suitable for preclinical studies presents significant challenges. These can include issues with reaction kinetics, impurity profiles, product isolation, and overall process robustness.

This technical support guide provides researchers, scientists, and drug development professionals with practical, field-tested insights into troubleshooting the scale-up synthesis of this key intermediate. The content is structured in a question-and-answer format to directly address common problems encountered during process development and scale-up operations.

Proposed Synthetic Workflow

A common and effective method for constructing the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive carbonyl and an adjacent α-methylene group.[4] For the synthesis of this compound, a plausible and efficient route starts from 2,5-diaminopyridine and malononitrile.

Synthetic_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Purification cluster_2 Step 3: Quality Control 2,5-Diaminopyridine 2,5-Diaminopyridine Intermediate Crude this compound 2,5-Diaminopyridine->Intermediate 1. Malononitrile 2. Base Catalyst (e.g., Piperidine) 3. High-Temperature Solvent (e.g., DMF, NMP) Malononitrile Malononitrile Malononitrile->Intermediate Purified_Product Purified this compound Intermediate->Purified_Product Crystallization or Column Chromatography Final_QC Preclinical Grade Material (>98% Purity) Purified_Product->Final_QC NMR, LC-MS, HPLC, EA

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up synthesis.

Q1: My Friedländer condensation reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the primary causes and how can I fix this?

A1: This is a classic scale-up challenge. The drop in yield is typically due to issues with mass and heat transfer, which are not as apparent on a small scale. Here’s a systematic approach to troubleshooting:

  • Inadequate Mixing: On a larger scale, magnetic stirring is often insufficient to maintain a homogeneous reaction mixture, especially if solids are present. This leads to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Switch to overhead mechanical stirring. Use an appropriately sized impeller (e.g., anchor or pitched-blade turbine) to ensure vigorous agitation and maintain a uniform slurry or solution.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases upon scale-up, making it harder to dissipate or apply heat evenly. An exothermic condensation can run away, while an endothermic reaction may stall in cooler regions of the reactor.

    • Solution: Use a jacketed reactor with a circulating thermal fluid for precise temperature control. Monitor the internal reaction temperature with a probe, not just the jacket temperature. For exothermic reactions, control the rate of addition of one of the reactants to manage heat evolution.

  • Catalyst Concentration and Activity: The relative concentration of the catalyst can be impacted by inefficient mixing. Some base catalysts, like piperidine or choline hydroxide, can degrade at high temperatures over long reaction times.[4]

    • Solution: Re-optimize the catalyst loading for the larger scale; sometimes a slightly higher loading (e.g., from 10 mol% to 12 mol%) is needed. Consider adding the catalyst in portions over the course of the reaction to maintain its activity.

  • Solvent Choice: A solvent that works well on a small scale might be problematic for a large-scale reaction due to its boiling point or ability to dissolve all components at higher concentrations.

    • Solution: Consider a higher-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to allow for a higher reaction temperature, which can improve reaction rates and solubility. Ensure the chosen solvent allows for straightforward product isolation. Recent green chemistry approaches have also shown high yields in water, which can simplify workup.[5]

Q2: My crude product is a dark, tarry solid instead of the expected powder. What are these impurities and how can I prevent their formation?

A2: Dark, insoluble materials are often polymeric byproducts or degradation products. Aromatic amines, especially diamines, are susceptible to oxidation, which can be accelerated by heat and trace metals.[6][7]

  • Oxidation of the Product: The amino groups on the 1,8-naphthyridine ring are electron-donating, making the molecule sensitive to air oxidation, particularly at the high temperatures required for the condensation.

    • Solution: Run the reaction under a strict inert atmosphere (Nitrogen or Argon). Degas the solvent before use by sparging with nitrogen for 30-60 minutes. Ensure all starting materials are pure and free from metal contaminants.

  • Side Reactions of Malononitrile: Malononitrile is highly reactive and can self-polymerize or participate in undesired side reactions under strong basic conditions or high heat.

    • Solution: Add the malononitrile slowly to the heated solution of 2,5-diaminopyridine and the catalyst. This maintains a low instantaneous concentration of malononitrile, favoring the desired bimolecular reaction over polymerization.

  • Thermal Degradation: Extended reaction times at very high temperatures (>150 °C) can lead to the decomposition of both starting materials and the product.

    • Solution: Optimize the reaction for the shortest possible time. Monitor progress closely using an in-process control (IPC) like HPLC or TLC every 1-2 hours. Once the reaction is complete (e.g., <1% starting material remaining), begin the workup immediately.

Troubleshooting_Impurity Start Dark, Tarry Impurities Observed Inert_Check Was reaction run under inert atmosphere? Start->Inert_Check Addition_Check Was malononitrile added slowly? Inert_Check->Addition_Check Yes Sol_Inert Implement N2/Ar blanket. Degas solvent before use. Inert_Check->Sol_Inert No Time_Temp_Check Was reaction time/temp minimized? Addition_Check->Time_Temp_Check Yes Sol_Addition Use an addition funnel to add malononitrile over 1-2 hours. Addition_Check->Sol_Addition No Sol_Time_Temp Establish reaction endpoint via IPC. Work up immediately upon completion. Time_Temp_Check->Sol_Time_Temp No Re-evaluate starting material purity Re-evaluate starting material purity Time_Temp_Check->Re-evaluate starting material purity Yes Sol_Inert->Addition_Check Sol_Addition->Time_Temp_Check

Caption: Decision workflow for troubleshooting impurity formation.

Q3: Purifying the final product is proving difficult. Column chromatography is not scalable and gives poor recovery. What are better methods for preclinical scale?

A3: This is a frequent issue with polar, nitrogen-containing heterocyclic compounds. Standard silica gel chromatography can lead to significant product loss due to irreversible adsorption.

  • Crystallization: This is the most effective and scalable method for purifying solid compounds.

    • Protocol:

      • Solvent Screen: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) at room temperature and at reflux. A good crystallization solvent will dissolve the product when hot but not when cold.

      • Develop a Protocol: Dissolve the crude material in a minimal amount of the hot solvent. If the solution is colored, you can perform a charcoal treatment (add 1-2 wt% activated carbon, stir for 15 min, and filter hot through celite).

      • Cool Slowly: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

      • Isolate and Wash: Collect the crystals by filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual impurities. Dry the product under vacuum.

  • Salt Formation: If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride, sulfate) can dramatically improve its crystallinity.

    • Protocol: Dissolve the crude freebase in a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of a strong acid (e.g., HCl in isopropanol). The salt will often precipitate directly. This precipitate can then be recrystallized as described above. The pure salt can be used directly or neutralized back to the freebase if required.[8]

  • Trituration/Slurry: If a full crystallization is not feasible, suspending the crude solid in a solvent where the product is poorly soluble but the impurities are soluble can be effective.

    • Protocol: Stir the crude solid as a slurry in a chosen solvent (e.g., diethyl ether, ethyl acetate) for several hours at room temperature. Filter, wash the solid with fresh solvent, and dry. This "washes" the impurities away from the solid product.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for this synthesis?

A1: The principle of "garbage in, garbage out" is paramount in scale-up synthesis.

  • 2,5-Diaminopyridine: Purity should be >98% by HPLC. Pay close attention to isomeric impurities (e.g., 2,3- or 3,4-diaminopyridine), which would lead to the formation of undesired naphthyridine regioisomers. Confirm identity by ¹H NMR and melting point.

  • Malononitrile: Should be a colorless solid. A yellow or brown color indicates impurities that can interfere with the reaction. Purity should be >99%. It is also highly toxic and should be handled with appropriate care.

  • Solvent: Use high-purity, dry solvents. Water content can be detrimental in some condensation reactions. For scale-up, it is often best to use fresh, unopened drums of solvent.

Q2: What analytical methods are essential for monitoring the reaction and ensuring the final product quality for preclinical studies?

A2: A robust analytical package is non-negotiable for preclinical materials.

Analysis Type Purpose Acceptance Criteria (Typical)
HPLC (High-Performance Liquid Chromatography) In-process control (IPC) to monitor reaction completion. Final product purity analysis.IPC: <1% starting material. Final: >98.0% area by UV detection.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirm mass of the desired product and identify masses of any impurities.[M+H]⁺ peak should match the calculated exact mass ± 5 ppm.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Unambiguous structural confirmation of the final product.Spectrum must be consistent with the proposed structure of this compound. No significant unassigned signals.
Elemental Analysis (CHN) Confirms the elemental composition and provides strong evidence of purity.Measured %C, %H, %N should be within ±0.4% of the calculated values.
Melting Point A sharp melting point range is a good indicator of high purity.A narrow range, e.g., 2-3 °C.

Q3: What are the key safety considerations when running this process at a 100g+ scale?

A3:

  • Malononitrile Toxicity: Malononitrile is highly toxic by inhalation, ingestion, and skin contact. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a quench solution (e.g., bleach) available for any spills.

  • High Temperatures: Reactions run at high temperatures in solvents like DMF or NMP pose a risk of severe burns. Ensure the reactor is properly assembled and operated by trained personnel.

  • Pressure Build-up: Never run a high-temperature reaction in a completely sealed vessel. Ensure the reactor is equipped with a condenser and a gas outlet (e.g., a nitrogen bubbler) to vent any pressure that may build up.

  • Exothermic Reactions: As discussed, be prepared for heat evolution. Have a cooling bath on standby and ensure controlled addition of reagents to manage the exotherm.

References

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591–1618. [Link]

  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Semantic Scholar. [Link]

  • Bhamuni, M. R., & Jayapradha, S. R. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18975–18984. [Link]

  • OUCI. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine derivatives: A review of multiple biological activities. Archiv der Pharmazie, 348(12), 837–863. [Link]

  • Nakatan, M. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Reddy, T. J., & Rao, V. J. (2000). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 5(9), 1099-1106. [Link]

  • Allen, C. F. H., & Magder, F. (1947). The Preparation of 1:8-Naphthyridines from 2:6-Diaminopyridine. Journal of the Chemical Society, 1407-1410. [Link]

  • Park, T., Mayer, M. F., Nakashima, S., et al. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Illinois Experts. [Link]

  • Zhang, Q., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 23(11), 2947. [Link]

  • Bhamuni, M. R., & Jayapradha, S. R. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • NIH. (2023). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

  • Carey, F. (n.d.). The Formation of Heterocyclic Aromatic Amines. Longdom Publishing. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

Sources

Technical Support Center: Spectroscopic Characterization of Diamino-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic characterization of diamino-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of nitrogen-rich heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during NMR, mass spectrometry, and optical spectroscopy experiments. Our approach is rooted in explaining the causality behind experimental observations and providing robust, self-validating protocols.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges researchers face when working with diamino-naphthyridines.

Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the aromatic and amine protons. What's causing this?

A1: Peak broadening in the NMR spectra of diamino-naphthyridines can stem from several factors, often related to the unique chemical nature of the scaffold:

  • Chemical Exchange: The amine protons (-NH₂) can undergo rapid chemical exchange with trace amounts of water or acid in your deuterated solvent. This exchange process occurs on the NMR timescale and leads to significant broadening of the NH₂ signals and sometimes adjacent aromatic C-H protons.

  • Protonation Equilibria: The two basic nitrogen atoms of the naphthyridine core and the two exocyclic amino groups can exist in various protonation states, especially if the sample or solvent is not strictly neutral. Rapid equilibrium between these states can cause peak broadening. The pH of your sample solution is a critical parameter.[1]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can lead to broadening of signals from protons directly attached or in close proximity (e.g., NH₂ and adjacent aromatic protons).

  • Aggregation: At higher concentrations, the planar, hydrogen-bond-donating-and-accepting nature of diamino-naphthyridines can lead to intermolecular stacking or aggregation. This can restrict molecular tumbling, leading to broader lines.

Troubleshooting Steps:

  • Dry Your Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or drying the solvent over molecular sieves is recommended.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peaks are due to exchangeable NH₂ protons, they will diminish or disappear.

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature can slow down exchange processes, potentially sharpening the signals. Conversely, increasing the temperature might coalesce exchanging signals into a sharper, averaged peak.

  • Adjust Concentration: Prepare a more dilute sample to check for concentration-dependent aggregation effects.

Q2: I'm struggling to get a clear molecular ion peak in my mass spectrum. Why is that, and what can I do?

A2: Obtaining a clear molecular ion is crucial for confirming the identity of your compound. Difficulties can arise from the choice of ionization technique or the inherent properties of the molecule.

  • Ionization Technique: Hard ionization techniques like Electron Ionization (EI) can impart too much energy, causing extensive fragmentation and a weak or absent molecular ion peak.

  • Protonation State: Diamino-naphthyridines are basic. In soft ionization techniques like Electrospray Ionization (ESI), the molecule is readily protonated. You should primarily look for the protonated molecule [M+H]⁺ in positive ion mode. Depending on the solvent and additives, you might also see adducts like [M+Na]⁺ or [M+K]⁺.

  • In-Source Fragmentation: Even with ESI, if the instrument parameters (e.g., cone voltage) are too harsh, the molecule can fragment in the ion source before it reaches the mass analyzer.

Troubleshooting Steps:

  • Use a Soft Ionization Technique: ESI is the recommended method for these compounds as it is a soft ionization technique that typically results in minimal fragmentation.[2]

  • Optimize ESI Parameters: Reduce the cone or fragmentor voltage to minimize in-source fragmentation.

  • Check for Adducts: Look for peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The mass difference between these peaks can help confirm your molecular weight.

  • Apply the Nitrogen Rule: Remember that a molecule with an even number of nitrogen atoms (like diamino-naphthyridines, which have four) will have an even nominal molecular weight. Consequently, the [M+H]⁺ ion will have an odd mass-to-charge ratio (m/z). This is a quick and powerful check to identify your molecular ion peak.

Q3: The fluorescence intensity of my diamino-naphthyridine sample is inconsistent between measurements. What could be the issue?

A3: Inconsistent fluorescence can be frustrating and is often linked to environmental factors or sample properties.

  • Solvent Effects (Solvatochromism): The fluorescence properties of many dyes, including naphthyridine derivatives, are highly dependent on the polarity of the solvent.[3] Small changes in solvent composition (e.g., absorption of water) can alter the emission wavelength and intensity.

  • pH Sensitivity: Since the naphthyridine core and amino groups can be protonated, the fluorescence can be highly pH-dependent. The protonated and neutral forms of the molecule will likely have different fluorescence quantum yields.[1]

  • Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted light, leading to an artificially low fluorescence reading and a distortion of the emission spectrum.

  • Photobleaching: Prolonged exposure to the excitation light can cause photochemical degradation of the fluorophore, leading to a decrease in signal over time.

Troubleshooting Steps:

  • Control the Solvent and pH: Use high-purity, spectroscopic-grade solvents and consider using a buffer if you need to control the pH precisely.

  • Check Absorbance: Measure the UV-Vis absorbance of your sample in the fluorescence cuvette. To avoid the inner filter effect, the absorbance at the excitation wavelength should ideally be below 0.1.

  • Minimize Light Exposure: Keep the shutter closed when not acquiring data and reduce the excitation slit width or use neutral density filters to minimize the risk of photobleaching.

  • Use a Quantum Yield Standard: To verify instrument performance and obtain reproducible quantitative data, measure the fluorescence of a known standard, such as quinine sulfate or acridine orange, under the same conditions.[4]

II. Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

This section provides a deeper dive into specific problems encountered during the NMR analysis of diamino-naphthyridines, using 2,7-diamino-1,8-naphthyridine as a representative example.

Case Study: 2,7-Diamino-1,8-naphthyridine
Parameter Value Source
Molecular Formula C₈H₈N₄[5]
Molecular Weight 160.18 g/mol [5]
¹H NMR (DMSO-d₆) δ 7.67 (d, 2H), 6.53 (d, 2H), 7.25 (bs, 4H, NH₂)[5]
Problem 1: Ambiguous Aromatic Signals and Coupling

Issue: The aromatic region of the ¹H NMR spectrum shows two doublets, but the coupling constants are not as expected, or the peaks are broader than typical aromatic signals.

Causality and Explanation: The symmetrical structure of 2,7-diamino-1,8-naphthyridine should give a simple AA'XX' spin system in the aromatic region. However, factors like solvent interactions, protonation, and the quadrupolar influence of the adjacent nitrogen atoms can complicate this. The broad singlet for the amine protons at 7.25 ppm in DMSO-d₆ indicates that they are undergoing exchange, but slowly enough to be observed. This exchange can also affect the line shape of the adjacent aromatic protons.

Troubleshooting Workflow:

G start Broad or Unclear Aromatic Signals check_solvent Is the solvent protic (e.g., MeOD) or aprotic (DMSO-d₆)? start->check_solvent protic Protic Solvent: Exchange is fast. NH₂ may not be visible. Aromatic signals might be sharper. check_solvent->protic Protic aprotic Aprotic Solvent: Exchange is slower. NH₂ is visible but broad. Consider trace water. check_solvent->aprotic Aprotic add_d2o Add a drop of D₂O aprotic->add_d2o d2o_result NH₂ peak disappears. Do aromatic peaks sharpen? add_d2o->d2o_result yes_sharp Yes: Exchange with residual H₂O was contributing to broadening. d2o_result->yes_sharp Yes no_sharp No: Broadening has other causes. (e.g., quadrupolar effects, aggregation). d2o_result->no_sharp No change_temp Run a VT-NMR experiment (e.g., 25°C -> 80°C) no_sharp->change_temp temp_result Do signals sharpen or coalesce? change_temp->temp_result yes_temp Yes: Dynamic process (exchange, tautomerism) is present. temp_result->yes_temp no_temp No: Broadening is likely static (quadrupolar, sample prep). temp_result->no_temp check_conc Prepare a more dilute sample no_temp->check_conc conc_result Do signals sharpen? check_conc->conc_result yes_conc Yes: Aggregation was occurring. conc_result->yes_conc no_conc No: Issue is likely intrinsic to the molecule. conc_result->no_conc

Caption: Troubleshooting workflow for broad aromatic NMR signals.

Problem 2: Missing or Incorrect ¹³C NMR Signals

Issue: The ¹³C NMR spectrum has fewer signals than expected, or the quaternary carbon signals are very weak.

Causality and Explanation: For 2,7-diamino-1,8-naphthyridine, symmetry dictates there should be 4 unique carbon signals. Quaternary carbons (those without attached protons) often have long relaxation times (T₁) and can be very weak or even absent in a standard ¹³C NMR experiment, especially with a short relaxation delay. Furthermore, carbons adjacent to the ¹⁴N atoms can be broadened due to quadrupolar relaxation, sometimes to the point of being lost in the baseline.

Expected ¹³C Chemical Shifts (based on derivatives): While specific data for 2,7-diamino-1,8-naphthyridine is scarce, data from substituted derivatives suggests the following approximate ranges:

  • C2/C7 (bearing NH₂): ~159-161 ppm

  • C3/C6: ~110-112 ppm

  • C4/C5: ~133-135 ppm

  • C4a/C8a (quaternary): ~157-158 ppm

Troubleshooting Steps:

  • Increase Number of Scans: This is the simplest way to improve the signal-to-noise ratio for all carbons.

  • Increase Relaxation Delay: For weak quaternary carbons, increase the relaxation delay (d1) between scans to 5-10 seconds to allow for full relaxation.

  • Use a Different Pulse Program: Consider using a pulse program with a different flip angle (e.g., 30° or 45° instead of 90°) which can help with signals that have long T₁ values.

  • Perform a 2D Experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment will show correlations for all protonated carbons, helping to assign C3/C6 and C4/C5. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can help identify the quaternary carbons through their long-range couplings to protons.

III. Troubleshooting Guide: Mass Spectrometry (MS)

This section focuses on the interpretation and common issues in the mass spectrometric analysis of diamino-naphthyridines.

Problem 1: Interpreting the Fragmentation Pattern

Issue: The ESI-MS/MS spectrum is complex, and it's unclear what the major fragments correspond to.

Causality and Explanation: In ESI-MS, we start by analyzing the protonated molecule, [M+H]⁺. The fragmentation of the naphthyridine core is predictable. For 2,7-naphthyridine derivatives, fragmentation typically begins at the substituent, followed by the cleavage of the heterocyclic ring system. A common pathway for the naphthyridine ring itself involves the sequential loss of hydrogen cyanide (HCN) and acetylene (C₂H₂).[6]

Proposed Fragmentation Pathway for [M+H]⁺ of 2,7-Diamino-1,8-naphthyridine (m/z 161):

G M [M+H]⁺ m/z 161 frag1 Loss of NH₃ m/z 144 M->frag1 - NH₃ frag2 Loss of HCN m/z 134 M->frag2 - HCN frag3 Loss of HCN from m/z 134 m/z 107 frag2->frag3 - HCN frag4 Loss of C₂H₂ from m/z 107 m/z 81 frag3->frag4 - C₂H₂

Caption: Proposed ESI-MS/MS fragmentation of 2,7-diamino-1,8-naphthyridine.

  • Initial Loss: The most likely initial losses from the protonated molecule would be ammonia (NH₃, 17 Da) from one of the amino groups or hydrogen cyanide (HCN, 27 Da) involving an amino group and an adjacent ring carbon.

  • Ring Cleavage: Following an initial loss, the remaining ring structure will fragment, often by losing another molecule of HCN or acetylene (C₂H₂). Fragments with m/z values like 134, 107, and 81 would be indicative of this process.

Problem 2: Unexpected Peaks and Adducts

Issue: The spectrum shows peaks that do not correspond to the [M+H]⁺ ion or expected fragments.

Causality and Explanation:

  • Salt Adducts: ESI is very sensitive to the presence of alkali metal salts. Even trace amounts of sodium or potassium in your sample, solvent, or glassware can lead to prominent [M+Na]⁺ (M+23) and [M+K]⁺ (M+39) peaks.

  • Solvent Adducts: In some cases, adducts with solvent molecules (e.g., [M+H+CH₃CN]⁺) can be observed, especially with high analyte or solvent concentrations.

  • Dimer Formation: Due to strong hydrogen bonding capabilities, it is possible to observe a protonated dimer, [2M+H]⁺, especially at higher sample concentrations. For 2,7-diamino-1,8-naphthyridine, this would appear at m/z 321.

  • Impurities: Peaks could simply be from residual starting materials, reagents (e.g., triethylamine), or byproducts from the synthesis.

Troubleshooting Steps:

  • Calculate Expected Adducts: Check for peaks at M+23 and M+39 relative to your M+1 peak. Their presence can actually help confirm your molecular weight.

  • Improve Sample Purity: Ensure the sample is thoroughly purified via chromatography or recrystallization to remove synthetic impurities.

  • Use High-Purity Solvents: Use HPLC- or LC-MS-grade solvents to minimize salt and other contaminants.

  • Dilute the Sample: Reducing the concentration can decrease the relative intensity of dimer and solvent adduct peaks.

IV. Troubleshooting Guide: Optical Spectroscopy (UV-Vis & Fluorescence)

This section covers the practical challenges in obtaining reliable UV-Vis absorption and fluorescence emission data.

Problem 1: Inaccurate Molar Absorptivity (ε) from UV-Vis

Issue: The calculated molar absorptivity value is much lower than expected or varies between experiments.

Causality and Explanation: Accurate determination of ε relies on precise knowledge of the sample concentration and path length, governed by the Beer-Lambert Law (A = εcl).

  • Weighing Errors: Inaccuracies in weighing a small amount of solid sample are a major source of error in preparing the stock solution.

  • Incomplete Dissolution: If the compound is not fully dissolved, the effective concentration in solution will be lower than calculated. Diamino-naphthyridines can have limited solubility in some organic solvents.

  • pH Effects: The absorption spectrum of diamino-naphthyridines can be pH-dependent due to protonation of the nitrogen atoms.[1] If the pH is not controlled, the equilibrium between different absorbing species can shift, affecting the measured absorbance at a specific wavelength.

Protocol: Accurate Molar Absorptivity Determination

  • Prepare Stock Solution: Accurately weigh a sufficient amount of the compound (e.g., 5-10 mg) using a calibrated analytical balance. Dissolve it in a Class A volumetric flask using a high-purity, spectroscopic-grade solvent in which the compound is highly soluble (e.g., DMSO or Methanol). Ensure complete dissolution by vortexing or brief sonication.

  • Prepare Dilutions: Make a series of at least five dilutions from the stock solution using Class A volumetric pipettes and flasks. The final concentrations should yield absorbance values between 0.1 and 1.0.

  • Acquire Spectra: Record the UV-Vis spectrum for each dilution in a 1 cm path length quartz cuvette against a solvent blank.

  • Create Beer's Law Plot: Identify the wavelength of maximum absorption (λₘₐₓ). Plot the absorbance at λₘₐₓ versus concentration for your series of dilutions.

  • Calculate ε: Perform a linear regression on the data points. The slope of the line is the molar absorptivity (ε). The R² value should be >0.99 for a reliable measurement.

Problem 2: Low or No Fluorescence Signal

Issue: The compound is expected to be fluorescent, but the spectrofluorometer detects a very weak or no signal.

Causality and Explanation:

  • Quenching: The fluorescence can be quenched by various species in the solution. Dissolved oxygen is a common collisional (dynamic) quencher. Impurities from the synthesis, particularly those containing heavy atoms (e.g., residual palladium catalyst) or paramagnetic metals, can also act as quenchers.

  • Incorrect Excitation Wavelength: The excitation wavelength must correspond to an absorption band of the molecule. Using a wavelength where the molecule does not absorb light will result in no fluorescence.

  • Solvent Effects: In some solvents, particularly highly polar or protic ones, non-radiative decay pathways can become more efficient, leading to a lower fluorescence quantum yield.[3]

  • Instrument Settings: Incorrect instrument settings, such as very narrow slit widths, low detector voltage, or disabled spectral correction, can lead to an apparent lack of signal.

Troubleshooting Workflow:

G start Low or No Fluorescence Signal check_uvvis 1. Confirm λₘₐₓ with UV-Vis. Is excitation set to λₘₐₓ? start->check_uvvis check_settings 2. Check Instrument Settings: - Slit widths (e.g., 5 nm) - Detector voltage - Shutter is open check_uvvis->check_settings Yes check_conc 3. Check Sample Concentration. Is Abs @ λₑₓ > 0.01? check_settings->check_conc Settings OK check_solvent 4. Try a Different Solvent. (e.g., from Methanol to Dioxane) check_conc->check_solvent Yes solvent_result Does signal appear/improve? check_solvent->solvent_result yes_solvent Yes: Strong solvent-dependent non-radiative decay. solvent_result->yes_solvent no_solvent No: Issue is likely quenching or intrinsic property. solvent_result->no_solvent check_quenching 5. Consider Quenching: - Degas solvent (N₂ bubble) - Check for impurities (metals) no_solvent->check_quenching quenching_result Does signal improve? check_quenching->quenching_result yes_quenching Yes: Quencher was present. quenching_result->yes_quenching no_quenching No: Compound may have an intrinsically low quantum yield. quenching_result->no_quenching

Caption: Troubleshooting workflow for low fluorescence signal.

V. References

  • Seidel, C. A. M.; Böhmer, M. Fluorescent 2,7-Dialkylamino-[4][6]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules1999 , 4(8), 264-273.

  • Goswami, S.; Mukherjee, R.; Mukherjee, R.; Jana, S.; Maity, A. C.; Adak, A. K. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules2005 , 10(8), 929-936.

  • Okamoto, A.; Tainaka, K.; Fujimoto, K.; Saito, I. 2,6-Diaminonaphthyridine derivatives bind to a single nucleotide bulge in DNA. Nucleic Acids Research Supplement2003 , (3), 139-140.

  • Seidel, C. A. M.; Böhmer, M. Yield, R f -Values and Quantum Yield of Fluorescence Φ. ResearchGate. Available online: [Link] (accessed on 15 December 2023).

  • Goswami, S.; Mukherjee, R.; Mukherjee, R.; Jana, S.; Maity, A. C.; Adak, A. K. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Available online: [Link] (accessed on 15 December 2023).

  • Dan, A.; Sirbu, D.; Barbu, E.; Wolff, J. J.; Cuiban, F. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences2024 , 25(22), 11977.

  • Barbu, E.; Wolff, J. J.; Bolocan, I.; Cuiban, F. Spectral Characteristics of 2,7-Naphthyridines. Molecules2005 , 10(8), 956-963.

  • Barbu, E.; Caira, M. R.; Wolff, J. J.; Bolocan, I.; Cuiban, F. ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][4][6]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][4][6]. Revue Roumaine de Chimie2005 , 50(7-8), 633-638.

  • Fila, K.; Grochowicz, M.; Podkościelna, B. 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. ResearchGate. Available online: [Link] (accessed on 15 December 2023).

  • Tobil, O. A.; Tanimowo, Z. O.; Onanuga, A. A. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Analytical Chemistry2011 , 2011, 894732.

  • Seidel, C. A. M.; Böhmer, M. Fluorescent 2,7-Dialkylamino-[4][6]-Naphthyridines: Preparation and Spectroscopic Properties. SciSpace. Available online: [Link] (accessed on 15 December 2023).

  • Okamoto, H.; Segawa, H.; Inouye, M. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences2018 , 17(6), 737-744.

  • Kobori, A.; Nakatani, K. Dimer of 2,7-diamino-1,8-naphthyridine for the detection of mismatches formed by pyrimidine nucleotide bases. Bioorganic & Medicinal Chemistry2008 , 16(24), 10338-10344.

  • Grante, I.; Ciekure, J.; Bumbure, G.; Erts, R.; Augustovska, B. Protonation effects on the UV/Vis absorption spectra of imatinib: A theoretical and experimental study. ResearchGate. Available online: [Link] (accessed on 15 December 2023).

  • El-Mekkawy, D.; El-Gammal, B.; El-Daly, M. Effect of conformation on UV-Vis absorption spectra of disazo reactive red dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2012 , 96, 975-982.

  • Czarnecka, K.; et al. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals2023 , 16(11), 1541.

  • Hartl, M.; Scheib, M.; Schneider, S.; Giera, M. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules2019 , 24(14), 2595.

  • Amado, D. F. R.; et al. The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. Molecules2022 , 27(19), 6296.

Sources

Technical Support Center: Enhancing the Stability of 1,8-Naphthyridine-3,6-diamine-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1,8-Naphthyridine-3,6-diamine and its derivatives. This guide provides in-depth technical assistance in a question-and-answer format to address common stability challenges encountered during experimental work. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate degradation, ensuring the integrity and reliability of your research.

Introduction: The Stability Challenge of Aromatic Diamines

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of amino groups, as in this compound, can significantly enhance these activities but also introduces inherent instability. Aromatic amines are susceptible to oxidative and photolytic degradation, which can lead to loss of potency, altered biological activity, and the formation of potentially toxic impurities. Understanding and controlling these degradation pathways is paramount for successful drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing a color change (e.g., turning yellow or brown) upon storage. What is the likely cause?

A1: A color change in your compound is a strong indicator of degradation, most commonly due to oxidation. Aromatic amines are electron-rich and can be easily oxidized, especially in the presence of oxygen, light, and trace metal ions. This oxidation can lead to the formation of colored quinone-imine or polymeric species.

To troubleshoot this, consider the following:

  • Atmosphere: Are you storing the compound under an inert atmosphere (e.g., nitrogen or argon)? Oxygen in the air is a primary driver of oxidation.

  • Light Exposure: Is the compound protected from light? Photodegradation can initiate or accelerate oxidative processes.[3]

  • Purity: Are there any residual metal catalysts from the synthesis? Transition metals can catalyze oxidation.

  • Storage Temperature: While lower temperatures are generally better, ensure the compound is stored at a consistent, appropriate temperature as recommended.

Q2: I'm observing new, unexpected peaks in the HPLC analysis of my aged this compound sample. How can I identify these degradation products?

A2: The appearance of new peaks strongly suggests chemical degradation. Identifying these degradants is crucial for understanding the stability of your compound. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Here is a general workflow for identifying unknown degradation products:

  • Forced Degradation Studies: Intentionally degrade your compound under controlled stress conditions (e.g., acid, base, oxidation, heat, and light) to generate a sufficient amount of the degradation products for analysis.[3][6][7][8] This will also help in developing a stability-indicating analytical method.

  • LC-MS Analysis: Analyze the stressed samples using LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and the new peaks.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the degradation product peaks. The fragmentation pattern will provide structural information about the molecule.

  • Structure Elucidation: Based on the mass and fragmentation data, you can propose potential structures for the degradation products. Common degradation pathways for aromatic amines include oxidation of the amino groups, hydroxylation of the aromatic ring, and dimerization or polymerization.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Oxidative Degradation

Oxidative degradation is a primary concern for this compound-based compounds. This guide will walk you through identifying and preventing oxidation.

Symptoms of Oxidative Degradation:

  • Appearance of color in a previously colorless or pale-colored sample.

  • Formation of insoluble particulates.

  • Emergence of new peaks in your chromatogram, often with higher molecular weights (dimers, oligomers) or the addition of oxygen atoms.

Workflow for Troubleshooting Oxidation:

Caption: Troubleshooting workflow for oxidative degradation.

Detailed Protocol: Forced Oxidation Study

To understand the oxidative susceptibility of your compound, a forced degradation study is essential.

Materials:

  • Your this compound compound

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Acetonitrile or other suitable solvent

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Add a small volume of H₂O₂ solution to initiate oxidation. The amount may need to be optimized to achieve 5-20% degradation.[3]

  • Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.

  • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a scavenger like sodium bisulfite).

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to monitor the decrease in the parent compound and the formation of degradation products.

Interpreting the Results:

The chromatograms will show the formation of new peaks corresponding to oxidation products. The mass spectrometry data will help in proposing their structures. Common oxidative modifications include the formation of N-oxides, hydroxylated derivatives, and quinone-imines.

Preventative Measures:

  • Inert Atmosphere: Always handle and store the compound under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Antioxidants: For formulations, consider the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E. These act as free radical scavengers.

  • Chelating Agents: If trace metal contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidation.

Guide 2: Assessing and Preventing Photodegradation

Compounds with aromatic systems and electron-donating groups, such as this compound, are often susceptible to degradation upon exposure to light.

Symptoms of Photodegradation:

  • Similar to oxidation, color change is a common indicator.

  • Significant decrease in the parent compound peak area in HPLC after exposure to light.

  • Appearance of new peaks in the chromatogram.

Workflow for Photostability Testing:

Caption: Workflow for conducting photostability studies.

Detailed Protocol: Confirmatory Photostability Study (ICH Q1B)

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[9][10]

Materials:

  • Your this compound compound (solid and in solution)

  • Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz or other UV-transparent sample containers.

  • Aluminum foil for dark controls.

  • HPLC or LC-MS system.

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable container.

    • Solution State: Prepare a solution of the compound in a suitable solvent in a quartz container.

  • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to protect them from light.

  • Exposure: Place both the test and dark control samples in the photostability chamber. Expose them to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[6]

  • Analysis: After the exposure is complete, analyze both the exposed and dark control samples using a validated stability-indicating HPLC or LC-MS method.

Data Comparison and Interpretation:

SampleParent Compound Assay (%)Total Impurities (%)Observations
Initial (Time 0) 100< 0.1Colorless solution
Dark Control 99.50.5No color change
Exposed Sample 85.214.8Yellowing of solution

Interpretation:

In the example table above, the significant decrease in the parent compound assay and the increase in total impurities in the exposed sample, compared to the minimal change in the dark control, clearly indicate that the compound is photolabile.

Photoprotective Strategies:

  • Packaging: Store the compound in amber glass vials or opaque containers to block UV and visible light.[11]

  • Formulation: For liquid formulations, consider the use of excipients that act as UV absorbers.

  • Handling: Conduct all experimental work under low-light conditions or using light sources with wavelengths outside the absorption spectrum of the compound.[12]

Conclusion

The stability of this compound-based compounds is a critical factor in their successful development as therapeutic agents. By understanding the primary degradation pathways of oxidation and photolysis, and by systematically applying the troubleshooting and preventative strategies outlined in this guide, researchers can significantly enhance the stability and reliability of their compounds. Proactive stability assessment through forced degradation studies is not just a regulatory requirement but a fundamental aspect of good scientific practice that informs formulation development and ensures the quality of the final product.

References

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 8(1).
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • MedCrave. (2016).
  • Pharmaguideline. (2022).
  • MDPI. (2020). Comprehensive Study on Environmental Behaviour and Degradation by Photolytic/Photocatalytic Oxidation Processes of Pharmaceutical Memantine.
  • PubMed. (2008).
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines.
  • ACS Publications. (2021).
  • PubMed. (2009).
  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • PubMed. (2010).
  • PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • MDPI. (2021).
  • PubMed. (2013).
  • ResearchGate. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions.
  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.
  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • PubMed Central. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • PubMed Central. (2021).

Sources

Validation & Comparative

A Comparative Guide to 1,8-Naphthyridine-3,6-diamine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,8-naphthyridine core is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for a variety of interactions with biological targets, making it a cornerstone for the development of novel therapeutics. This guide focuses on a specific, yet underexplored, class of these compounds: the 1,8-naphthyridine-3,6-diamine analogues. While extensive research has been conducted on derivatives with substitutions at other positions, the 3,6-diamine configuration holds unique potential due to its capacity for forming multiple hydrogen bonds, a critical feature for potent and selective enzyme inhibition.

This document serves as an in-depth comparative analysis for researchers, scientists, and drug development professionals. We will objectively dissect the performance of various 1,8-naphthyridine analogues, supported by experimental data, and provide detailed protocols for the replication of key assays. Our exploration will primarily focus on their anticancer and antimicrobial activities, highlighting structure-activity relationships (SAR) and elucidating the underlying mechanisms of action.

Synthetic Strategies: Building the Core

The synthesis of the 1,8-naphthyridine scaffold is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-amino-pyridine carbaldehyde or ketone and a compound containing a reactive α-methylene group. This method is lauded for its simplicity and relatively high yields. The subsequent introduction of diamine functionalities at the 3 and 6 positions can be accomplished through various synthetic routes, often involving nucleophilic aromatic substitution reactions on halogenated or otherwise activated 1,8-naphthyridine intermediates.

Below is a generalized workflow for the synthesis and evaluation of this compound analogues.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Starting Materials (e.g., 2,6-diaminopyridine) B Friedländer Annulation to form 1,8-naphthyridine core A->B C Functionalization (e.g., Halogenation) B->C D Nucleophilic Substitution to introduce 3,6-diamines C->D E Chromatography D->E F Spectroscopy (NMR, MS) E->F G In vitro Cytotoxicity Assays (e.g., MTT Assay) F->G H Kinase Inhibition Assays F->H I Antimicrobial Assays (e.g., MIC Determination) F->I J SAR Analysis & Lead Optimization G->J H->J I->J

Caption: Generalized workflow from synthesis to biological evaluation.

Comparative Analysis 1: Anticancer Activity

A significant body of research has highlighted the potent anticancer activities of 1,8-naphthyridine derivatives.[2][3][4] These compounds often exert their effects through the inhibition of key cellular enzymes like topoisomerases or protein kinases, leading to cell cycle arrest and apoptosis.

While direct comparative data for a series of this compound analogues is nascent, we can infer their potential by examining closely related structures. A study on 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C3 position provides valuable insights into the SAR of this scaffold against the MCF-7 human breast cancer cell line.[5]

Compound IDC3-SubstitutionIC50 (µM) vs. MCF-7[5]
10c Pyrimidine-2,4,6-trione1.47
8d 3,5-dimethyl-1H-pyrazole1.62
4d 4-(4-methoxyphenyl)pyridine1.68
10f N-phenyl-pyrimidine-2,4,6-trione2.30
8b 3,5-diphenyl-1H-pyrazole3.19
Staurosporine (Ref.) -4.51

This data underscores the critical role of the substituent at the C3 position. The presence of heterocyclic rings capable of engaging in hydrogen bonding and π-π stacking interactions appears to be a key determinant of cytotoxic potency. It is plausible that a 3,6-diamine scaffold would further enhance these interactions, potentially leading to even greater activity.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many 1,8-naphthyridine derivatives function as kinase inhibitors, with the Epidermal Growth Factor Receptor (EGFR) being a notable target.[1][6][7] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The 1,8-naphthyridine scaffold can act as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates Naphthyridine 1,8-Naphthyridine Analogue Naphthyridine->EGFR Inhibits ATP ATP ATP->EGFR Binds to Kinase Domain Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a 1,8-naphthyridine analogue.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells is optimized to ensure they are in a logarithmic growth phase during the experiment, providing a robust signal without reaching overconfluence.

  • Serum-Free Media: During compound incubation, serum-free or low-serum media is often used to prevent serum proteins from binding to the test compounds and altering their effective concentration.

  • Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control) is essential for validating the assay and normalizing the results.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 1,8-naphthyridine analogues in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with medium and DMSO alone as a vehicle control, and wells with a reference drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis 2: Antimicrobial Activity

The 1,8-naphthyridine scaffold is the foundation of several successful antibacterial agents, including nalidixic acid.[8] These compounds often target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[9]

While specific data on this compound analogues is limited, studies on other derivatives provide a basis for comparison. For instance, a series of 1,8-naphthyridine-3-carbonitrile analogues were evaluated for their anti-mycobacterial activity.[10]

Compound IDSubstitution PatternMIC (µg/mL) vs. M. tuberculosis H37Rv[10]
ANA-12 2-(4-(phenylglycyl)piperazin-1-yl)6.25
ANA-1 2-(4-phenylpiperazin-1-yl)12.5
ANA-6 2-(4-(4-chlorophenyl)piperazin-1-yl)12.5
Isoniazid (Ref.) -0.025 - 0.05

These results indicate that the nature of the substituent on the naphthyridine ring significantly influences antimicrobial potency. The presence of a piperazine moiety, particularly with further substitutions, appears beneficial for activity. This suggests that the diamine groups at the 3 and 6 positions could serve as critical pharmacophores for interaction with bacterial targets.

Another study on nalidixic acid-glucosamine conjugates demonstrated that specific modifications can enhance activity against resistant bacterial strains.[11]

CompoundMIC (mM) vs. MRSA ATCC 33591[11]MIC (mM) vs. E. coli NCTC 11954[11]
Compound 5 0.15890.1589
Compound 6 0.15890.1589
Nalidixic Acid (Ref.) >1.07651.0765

This highlights the potential for derivatization of the 1,8-naphthyridine core to overcome existing resistance mechanisms.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available data for related analogues, we can extrapolate key SAR insights that are likely relevant for this compound derivatives:

  • Importance of N-Heterocycles: The introduction of additional nitrogen-containing heterocycles (e.g., pyrazole, pyrimidine, piperazine) at substitution points often enhances biological activity. This is likely due to increased opportunities for hydrogen bonding and improved physicochemical properties.

  • Role of Aromatic Systems: Aromatic substituents can engage in π-π stacking interactions with residues in the active sites of target enzymes, contributing to binding affinity.

  • Impact of Halogenation: The addition of halogen atoms can modulate the electronic properties of the molecule and improve its metabolic stability and cell permeability.[2]

  • The 3,6-Diamine Advantage: The diamine groups at the C3 and C6 positions are hypothesized to act as crucial hydrogen bond donors and acceptors. This dual functionality could enable strong, specific interactions with targets like the ATP-binding pocket of kinases or the active site of DNA gyrase, potentially leading to high potency and selectivity.

The comparative analysis reveals that while the broader class of 1,8-naphthyridine derivatives is well-studied, the 3,6-diamine analogues represent a promising but underexplored chemical space. Future research should focus on the systematic synthesis and evaluation of a library of these compounds. Key areas for investigation include:

  • Kinase Profiling: Screening against a broad panel of kinases to identify specific targets and determine selectivity profiles.

  • Antimicrobial Spectrum: Evaluating activity against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

  • In vivo Efficacy: Advancing lead compounds into animal models to assess their pharmacokinetic properties and therapeutic efficacy.

Conclusion

The 1,8-naphthyridine scaffold remains a highly valuable starting point for the design of novel therapeutic agents. While direct comparative studies on this compound analogues are scarce, the analysis of related derivatives strongly suggests their significant potential as both anticancer and antimicrobial agents. The unique electronic and hydrogen-bonding properties conferred by the 3,6-diamine substitution pattern warrant a dedicated and thorough investigation. This guide provides the foundational data, experimental context, and strategic direction for researchers to unlock the full therapeutic promise of this intriguing class of molecules.

References

  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Manjunatha, M., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 44(8), 3356-3362. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Verma, P., & Siddiqui, N. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Kumar, V., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Szafraniec-Szczęsny, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]

  • Mohammed, A. A. M., et al. (2019). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. Drug Development Research, 80(2), 179-186. [Link]

  • Szafraniec-Szczęsny, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

Sources

Validating the Biological Efficacy of 1,8-Naphthyridine-3,6-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. Among the promising scaffolds, the 1,8-naphthyridine core has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides an in-depth, technical comparison of the biological activity of 1,8-naphthyridine-3,6-diamine derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of their therapeutic potential, supported by experimental data and detailed validation protocols.

The 1,8-Naphthyridine Scaffold: A Versatile Pharmacophore

The 1,8-naphthyridine nucleus, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to quinolones, a well-established class of antibacterial agents.[6] This structural analogy has spurred the investigation of 1,8-naphthyridine derivatives for a wide array of therapeutic applications. Extensive research has demonstrated that modifications to the 1,8-naphthyridine core can yield compounds with potent activity against various diseases, including cancer.[7][8][9] The introduction of different substituents at various positions on the naphthyridine ring allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.

Unveiling the Anticancer Potential: A Comparative Cytotoxicity Analysis

A critical first step in validating the anticancer potential of any new chemical entity is to assess its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric in these assays. Below is a comparative summary of the cytotoxic activity of various 1,8-naphthyridine derivatives against prominent cancer cell lines, alongside standard chemotherapeutic agents for context.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
1,8-Naphthyridine Derivatives Standard Chemotherapeutics
Compound 47 (Halogen substituted 1,8-naphthyridine-3-carboxamide)MIAPaCa (Pancreatic)0.41[1]GemcitabineMIAPaCa (Pancreatic)~0.05-0.1 (nM range converted to µM)[10][11]
Compound 47 (Halogen substituted 1,8-naphthyridine-3-carboxamide)K-562 (Leukemia)0.77[1]DoxorubicinMCF-7 (Breast)16.2 (µg/mL converted to µM)[12]
Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)PA-1 (Ovarian)0.41[1]CisplatinMIAPaCa (Pancreatic)3.76[13]
Compound 10c (2-phenyl-7-methyl-1,8-naphthyridine derivative)MCF-7 (Breast)1.47[7]StaurosporineMCF-7 (Breast)4.51[7]
Compound 8d (2-phenyl-7-methyl-1,8-naphthyridine derivative)MCF-7 (Breast)1.62[7]ColchicineHeLa (Cervical)23.6[14]
Compound 12 (1,8-naphthyridine-3-carboxamide derivative)HBL-100 (Breast)1.37[4]
Compound 22 (1,8-naphthyridine-3-carboxamide derivative)SW-620 (Colon)3.0[4]

Note: The IC50 values for standard chemotherapeutics can vary depending on the specific assay conditions and the resistance profile of the cell line. The values presented here are for comparative purposes.

The data clearly indicates that certain 1,8-naphthyridine derivatives exhibit potent cytotoxic activity, with some compounds demonstrating IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of established anticancer drugs in specific cell lines.[1][4][7] This underscores the therapeutic potential of this chemical class and necessitates a deeper investigation into their mechanisms of action.

Deciphering the Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of 1,8-naphthyridine derivatives often stems from their ability to interfere with critical cellular processes, such as DNA replication and cell signaling.[14][15] Two of the most frequently dysregulated signaling pathways in cancer are the PI3K/Akt and MAPK/ERK pathways, which play central roles in cell proliferation, survival, and apoptosis.[16][17][18][19][20][21]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth and survival.[16][19][21] Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Naphthyridine 1,8-Naphthyridine Derivatives Naphthyridine->PI3K Inhibition Naphthyridine->Akt Inhibition MAPK_ERK_Pathway GrowthFactor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Naphthyridine 1,8-Naphthyridine Derivatives Naphthyridine->RTK Inhibition (e.g., EGFR) Naphthyridine->Raf Inhibition

Caption: The MAPK/ERK signaling pathway and potential points of inhibition by 1,8-naphthyridine derivatives.

Experimental Protocols for Biological Validation

To ensure the scientific integrity and reproducibility of findings, standardized and well-documented experimental protocols are paramount. The following sections detail the methodologies for key in vitro assays used to validate the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 Treat Treat with 1,8-Naphthyridine Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure Absorbance (570 nm) AddSolubilizer->Measure End End Measure->End Kinase_Assay_Workflow Start Start PrepareReaction Prepare Kinase Reaction Mixture Start->PrepareReaction AddInhibitor Add 1,8-Naphthyridine Derivatives PrepareReaction->AddInhibitor InitiateReaction Initiate Reaction (add ATP) AddInhibitor->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction Detect Detect Kinase Activity StopReaction->Detect End End Detect->End

Caption: General workflow for an in vitro kinase inhibition assay.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the this compound derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their potential to modulate key oncogenic signaling pathways, highlights their therapeutic potential. The provided experimental protocols offer a robust framework for the systematic validation of these and other novel compounds.

Future research should focus on elucidating the precise molecular targets of the most potent derivatives and optimizing their structure-activity relationships to enhance efficacy and selectivity. In vivo studies in relevant animal models will be crucial to assess their pharmacokinetic properties, tolerability, and antitumor efficacy in a more complex biological system. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the compelling biological activity of this compound derivatives certainly warrants further exploration.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178.
  • Al-Taisan, A. M., Al-Hazimi, H. M., & El-Faham, A. (2023).-N[1][22]aphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Molecular Structure, 1286, 135555.

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767–787.
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 42(12), 1473–1480.
  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
  • Ojha, H., Chawla, P. A., & Sharma, A. K. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1435–1461.
  • Badawneh, M., Al-Qaisi, J., & Al-Hiari, Y. (2020). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Letters in Drug Design & Discovery, 17(7), 896-908.
  • Ifrim, C., Niculescu, A. G., Asăndulesei, M., Salceanu, A., Varganici, C. D., Spac, A., ... & Pinteala, M. (2021). Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract. Molecules, 26(11), 3169.
  • Gurjar, V., & Pal, D. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
  • Lee, H., Kim, J. S., Kim, J. H., Lee, J., & Kim, J. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769-3776.
  • Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: a new perspective. Cancer, 120(22), 3446–3456.
  • Kumar, V., Singh, P., Singh, A. T., Madaan, A., Sanna, V., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3321–3329.
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.
  • Al-Salahi, R., Al-Omar, M., & Amr, A. E. G. E. (2021). Modulation of PI3K/AKT signaling and DFT modeling via selected pharmaceutical compounds attenuates carrageenan-induced inflammation and oxidative stress in rats. Journal of King Saud University-Science, 33(1), 101243.
  • Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997–2007.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988–1004.
  • El-Sayed, N. A., El-Gamal, M. I., El-Kersh, D. M., El-Hashash, M. A., & Al-Amiery, A. A. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Bioorganic Chemistry, 135, 106509.
  • Păunescu, V., Ghiulai, R., Rad, A., D. Avram, S., Dehelean, C. A., Gulea, A., & Soica, C. (2021). Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines. International Journal of Molecular Sciences, 22(16), 8870.
  • Cseh, A. M., & D'Arcy, B. M. (2019).
  • Wang, F., Liu, R., Wu, J., Zhang, J., & Li, B. (2014). IC50 values of MCF7/ADM cell line against various chemotheraputic drug before and after RNAi (μg/mL, x ± s).
  • Soltani, B., Bazgir, A., & Ghahremanzadeh, R. (2024). Green synthesis and cytotoxic activity of functionalized naphthyridine. Molecular Diversity.
  • Molla, M. H., Al-Harbi, K. S., Al-Hujaily, E. M., & Al-Ghamdi, S. S. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current Pharmaceutical Design, 27(18), 2146–2157.
  • Liang, Y. J., Chen, Y. C., & Lin, C. F. (2023). Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells. Oncology Letters, 26(1), 323.
  • Wikipedia contributors. (2023).
  • Al-Suhaimi, E. A., & Al-Jafari, A. A. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(4), 983.
  • Al-Suhaimi, E. A., & Al-Jafari, A. A. (2021). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Molecules, 26(4), 983.
  • Hoxhaj, G., & Manning, B. D. (2020). The PI3K-AKT network at the interface of cancer and metabolism.
  • Green, A. C., & Evan, G. I. (2002). Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide. Anticancer Research, 22(5), 2631-2635.
  • Al-Otaibi, J. S., Al-Zahrani, A. A., Al-Ghamdi, K. M., Al-Amri, A. M., & El-Emam, A. A. (2024). 3D computer modeling of inhibitors targeting the MCF-7 breast cancer cell line. Frontiers in Chemistry, 12, 1386639.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute, 110(6), 559–566.
  • Chen, Y., Liu, H., Jia, Y., & Wang, Y. (2020). Synergistic Anticancer Effects of Gemcitabine with Pitavastatin on Pancreatic Cancer Cell Line MIA PaCa-2 in vitro and in vivo.
  • Catanzaro, M., Fagiani, F., Racchi, M., Corsini, E., Lanni, C., & Govoni, S. (2020). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. Viruses, 12(9), 939.
  • Sharma, R., & Kumar, V. (2021). Current research on anti-breast cancer synthetic compounds. RSC Medicinal Chemistry, 12(10), 1636-1664.
  • Zhang, Y., Wang, K., He, L., & Wu, H. (2021). Emodin Reverses Gemcitabine Resistance of Pancreatic Cancer Cell Lines Through Inhibition of IKKβ/NF-κB Signaling Pathway. Frontiers in Pharmacology, 12, 638012.
  • Manning, B. D., & Cantley, L. C. (2007). PI3K/Akt signaling: from discovery to cancer drug development. Cell Cycle, 6(8), 923–928.
  • Patel, R. V., Keum, Y. S., & Kim, D. H. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 21338-21353.
  • Lee, S., & Rauch, J. (2019). Extracellular‐signal‐regulated kinase (ERK)/mitogen‐activated protein kinase (MAPK)
  • Roskoski, R. (2023).
  • JJ Medicine. (2017, November 30). Ras Raf MAPK Pathway and Cancer | Mutations, Cancer Pathogenesis, and Chemotherapy [Video]. YouTube.

Sources

A Comparative Guide to Diamino-Naphthyridine Isomers: Uncovering the Potential of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold as a Privileged Core

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The arrangement of the two nitrogen atoms gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic landscape and three-dimensional shape.[1] This structural diversity has established the naphthyridine family as a "privileged scaffold" in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Beyond medicine, their rigid, planar structure and coordination capabilities make them exceptional candidates for applications in materials science, including organic electronics and sensor technology.[4][5]

This guide focuses on a particularly valuable subclass: the diamino-naphthyridines. The introduction of two amino groups onto the core scaffold provides powerful handles for synthetic elaboration, enhances their ability to form hydrogen bonds, and profoundly modulates their electronic and photophysical properties. We will provide a detailed comparison of the well-characterized and synthetically accessible 2,7-diamino-1,8-naphthyridine and 1,3-diamino-2,7-naphthyridine with the less-explored, yet intriguing, 1,8-naphthyridine-3,6-diamine . While experimental data on the 3,6-isomer is scarce in peer-reviewed literature, this guide will leverage foundational principles of organic chemistry to predict its properties and contrast them with its isomers, thereby highlighting significant opportunities for future research.

The Isomeric Landscape: Structural and Electronic Divergence

The location of the two amino groups on the naphthyridine framework is the primary determinant of the molecule's overall properties, including its symmetry, dipole moment, and reactivity. The isomers discussed herein exemplify this diversity.

  • 2,7-Diamino-1,8-naphthyridine: A highly symmetric isomer where the amino groups are positioned para to the ring nitrogen atoms. This arrangement facilitates extensive electron delocalization across the entire scaffold.

  • 1,3-Diamino-2,7-naphthyridine: An asymmetric isomer with amino groups at positions that have different electronic environments relative to the ring nitrogens. This asymmetry can be synthetically useful for selective functionalization.

  • This compound: A C2-symmetric isomer where the amino groups are meta to the ring nitrogens. This positioning interrupts the direct resonance delocalization seen in the 2,7-isomer, which is predicted to result in significantly different electronic and photophysical characteristics.

G cluster_0 Key Diamino-Naphthyridine Isomers N27_18 2,7-Diamino-1,8-naphthyridine (Symmetric, para-like) N13_27 1,3-Diamino-2,7-naphthyridine (Asymmetric) N36_18 This compound (Symmetric, meta-like)

Sources

Navigating the Structure-Activity Landscape of 1,8-Naphthyridine-3,6-diamine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the various derivatives, the 1,8-naphthyridine-3,6-diamine core represents a promising but less explored chemotype with significant potential for the development of targeted therapeutics, particularly as kinase inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, synthesizing available data to inform rational drug design and future research directions.

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, serves as a versatile template for interacting with various biological targets. Its rigid structure and the presence of nitrogen atoms allow for a range of non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, from antibacterial agents like nalidixic acid to potent anticancer agents.[2][4]

Unraveling the Structure-Activity Relationships of this compound Derivatives

While extensive research has been conducted on various substituted 1,8-naphthyridines, dedicated SAR studies on the 3,6-diamine scaffold are less common in publicly available literature. However, by extrapolating from related 1,8-naphthyridine series and analyzing the available data, we can delineate key structural features that influence biological activity. The primary focus of optimization for this scaffold often revolves around the substituents on the amino groups at the C3 and C6 positions, as well as modifications to other positions on the naphthyridine core.

Substitutions at the C3 and C6 Amino Groups: Modulating Potency and Selectivity

The amino groups at the C3 and C6 positions are critical handles for modulating the pharmacological properties of these derivatives. Modifications at these sites can significantly impact target binding, selectivity, and pharmacokinetic profiles.

A hypothetical SAR exploration based on common medicinal chemistry strategies for kinase inhibitors would involve the introduction of a variety of substituents on the C3 and C6 amino groups. For instance, the introduction of small alkyl groups, aryl moieties, or heterocyclic rings could probe the steric and electronic requirements of the target's binding pocket.

Table 1: Hypothetical Comparative Activity of C3 and C6 Substituted this compound Derivatives as Kinase Inhibitors

Compound IDR1 (at C3-NH)R2 (at C6-NH)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell-Based Assay (GI50, µM)
1a HH>10,000>10,000>100
1b MethylH8505,00025.3
1c PhenylH1201,5008.7
1d 4-FluorophenylH558002.1
1e Pyridin-4-ylH304501.5
1f PhenylPhenyl2502,20015.4
1g 4-FluorophenylMethyl456001.8

From this hypothetical data, we can infer several key SAR trends:

  • Unsubstituted Core (1a): The parent this compound is likely to be inactive, highlighting the necessity of substituents for biological activity.

  • Aromatic Substituents (1c-1e): The introduction of an aromatic ring at the C3 amino group generally appears to enhance potency. This is a common strategy in kinase inhibitor design, as the aryl group can engage in favorable pi-stacking interactions within the ATP-binding pocket.

  • Electronic Effects (1d): The addition of an electron-withdrawing fluorine atom to the phenyl ring can further improve potency, possibly by modulating the pKa of the amine or through specific interactions with the target.

  • Heterocyclic Rings (1e): Incorporating a nitrogen-containing heterocycle like pyridine can introduce additional hydrogen bond acceptors, potentially leading to enhanced and more specific interactions with the kinase hinge region.

  • Disubstitution (1f, 1g): The effect of substitution at the C6 amino group is context-dependent. While a bulky phenyl group might be detrimental (1f), a smaller methyl group in conjunction with an optimal C3 substituent could be well-tolerated or even beneficial (1g).

Key Biological Targets and Therapeutic Potential

The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of inhibitors for various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1][3]

Kinase Inhibition: A Promising Avenue

Many 1,8-naphthyridine derivatives have been shown to act as ATP-competitive kinase inhibitors.[5] The nitrogen atoms within the naphthyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The substituents at the C3 and C6 positions can then explore and occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

kinase_inhibition cluster_binding_site Kinase ATP Binding Site cluster_inhibitor This compound Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue naphthyridine 1,8-Naphthyridine Core naphthyridine->hinge H-Bonds c3_sub C3-Substituent c3_sub->hydrophobic_pocket Hydrophobic Interactions c6_sub C6-Substituent c6_sub->gatekeeper Steric/Electronic Interactions kinase_assay_workflow start Start reagent_prep Prepare Reagents (Compound, Kinase, Substrate/ATP) start->reagent_prep assay_plate Add Compound to Plate reagent_prep->assay_plate reaction_init Add Kinase & Substrate/ATP Initiate Reaction assay_plate->reaction_init incubation Incubate reaction_init->incubation reaction_stop Stop Reaction (EDTA) incubation->reaction_stop detection Measure Phosphorylation reaction_stop->detection data_analysis Calculate IC50 detection->data_analysis end End data_analysis->end

Sources

A Researcher's Guide to the Fluorescent Properties of Naphthyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the fluorescent properties of naphthyridine derivatives. We will delve into the structural nuances that govern their photophysical behavior, offering a framework for the rational design of novel fluorescent probes.

The rigid, planar structure of the naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has positioned it as a privileged core in the development of advanced fluorescent materials. The inherent electron-deficient nature of the diazine rings, coupled with the potential for strategic functionalization, allows for fine-tuning of their photophysical properties, making them exceptional candidates for applications ranging from bioimaging to chemosensing. This guide will explore the key classes of naphthyridine derivatives, compare their fluorescent characteristics with supporting data, and provide detailed experimental protocols for their characterization.

The Influence of Isomerism and Substitution on Fluorescence

The positioning of the nitrogen atoms within the naphthyridine ring system (e.g., 1,5-, 1,6-, 1,8-, and 2,7-isomers) fundamentally dictates the electronic landscape of the molecule. This, in turn, influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. Furthermore, the introduction of electron-donating or electron-withdrawing groups at specific positions can dramatically alter the fluorescent properties through mechanisms such as intramolecular charge transfer (ICT).

Amino-Substituted Naphthyridines: Modulating Intramolecular Charge Transfer

The introduction of an amino group, a potent electron-donating substituent, onto the electron-deficient naphthyridine core is a common strategy to enhance fluorescence. This creates a "push-pull" system where photoexcitation leads to an intramolecular charge transfer from the amino group to the naphthyridine ring. The extent of this ICT, and consequently the emission wavelength and quantum yield, is highly sensitive to the substitution pattern and the surrounding environment.

For instance, 4-amino-1,8-naphthalimide derivatives exhibit photophysical properties that are strongly influenced by the nature of the amino group and the polarity of the medium.[1] The conformation of the 4-amino group plays a significant role in controlling the energy of the ICT state.[1]

Hydroxy-Substituted Naphthyridines and Excited-State Intramolecular Proton Transfer (ESIPT)

Naphthyridine derivatives bearing a hydroxyl group in proximity to a nitrogen atom can exhibit a phenomenon known as excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom, leading to the formation of a transient tautomer with a distinct electronic structure. This process often results in a large Stokes shift, which is the difference between the absorption and emission maxima. The significant separation between excitation and emission wavelengths is highly advantageous in fluorescence imaging as it minimizes self-absorption and background interference. The 1,6-naphthyridin-7(6H)-one scaffold, for example, can undergo ESIPT from its lactim to lactam form in the excited state, leading to dual fluorescence in polar solvents.[2]

Naphthyridine Derivatives as Metal Ion Sensors

The nitrogen atoms of the naphthyridine ring act as excellent coordination sites for metal ions. This property has been widely exploited in the design of fluorescent chemosensors. The binding of a metal ion can modulate the fluorescent properties of the naphthyridine derivative through several mechanisms, including:

  • Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.

  • Photoinduced Electron Transfer (PET) Quenching/Activation: In the absence of the target metal ion, a PET process from a donor to the excited fluorophore can quench the fluorescence. Upon metal ion binding, this PET process can be inhibited, resulting in a "turn-on" fluorescence response.

  • Energy Transfer: The metal ion can act as an energy acceptor, quenching the fluorescence of the naphthyridine fluorophore.

For example, a novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide has been developed for the selective detection of Al³⁺ ions.[3] The binding of Al³⁺ inhibits the PET process, leading to a significant increase in fluorescence intensity.[3] Similarly, amino-1,8-naphthalimide-based chemosensors have been extensively studied for the detection of Cu(II) ions.[4]

Comparative Photophysical Data of Naphthyridine Derivatives

The following table summarizes the key photophysical properties of selected naphthyridine derivatives to illustrate the impact of structural modifications and the sensing mechanism.

Naphthyridine ClassDerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)Application/Key FeatureReference
Amino-Substituted 4-Amino-1,8-naphthalimideVaries with solventVaries with solventSolvent dependentLargeSolvatochromic probe[1]
Hydroxy-Substituted 1,6-Naphthyridin-7(6H)-oneSolvent dependentDual emission in polar solventsHigh in certain solventsLargeESIPT, Fluorescent nucleoside analogue[2]
Metal Ion Sensor 1,8-Naphthyridine-Naphthalimide Schiff Base~360~414 (turn-on)--Selective for Al³⁺
Near-Infrared Probe Cationic Naphthyridinium Dye~540-590~660-760 (upon DNA/RNA binding)-153-222 nmMitochondrial nucleic acid imaging[5]
Polarity-Sensitive 1,6-Naphthyridine Vinyl DerivativePolarity dependentPolarity dependentUp to 135-fold increase in low polarityLargeDifferentiating normal and cancerous tissues[6]

Experimental Protocols

Accurate characterization of the fluorescent properties of naphthyridine derivatives is crucial for their development and application. Below are detailed protocols for two fundamental measurements.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The relative quantum yield (Φ) is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Workflow for Relative Quantum Yield Measurement

Caption: Workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield in the desired solvent and excitation range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Solution Preparation: Prepare a series of at least five dilutions for both the sample and the standard in the same high-purity solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of each solution and note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting straight lines.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

Protocol 2: Recording of Emission and Excitation Spectra

These spectra are fundamental for characterizing the photophysical properties of a fluorescent molecule.

Logical Flow for Spectral Acquisition

G Start Start Prep Prepare dilute sample solution Start->Prep SetEx Set excitation wavelength (λex) (typically at absorption maximum) Prep->SetEx SetEm Set emission wavelength (λem) (typically at emission maximum) Prep->SetEm ScanEm Scan emission monochromator to obtain emission spectrum SetEx->ScanEm End End ScanEm->End ScanEx Scan excitation monochromator to obtain excitation spectrum SetEm->ScanEx ScanEx->End

Sources

A Senior Scientist's Guide to the Preclinical Evaluation of 1,8-Naphthyridine-3,6-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions, making it an ideal framework for drug design.[2] Derivatives have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide focuses specifically on the preclinical evaluation of a promising subclass: 1,8-Naphthyridine-3,6-diamine compounds .

The strategic placement of diamine moieties at the C3 and C6 positions offers unique opportunities for hydrogen bonding and electrostatic interactions within biological targets, potentially enhancing potency and selectivity. This document provides an integrated, experience-driven framework for the comprehensive in vitro and in vivo evaluation of novel 3,6-diamine analogs, designed to rigorously assess their therapeutic potential and guide further development. We will proceed from high-throughput in vitro screening to more complex in vivo efficacy and safety models, explaining the scientific rationale behind each experimental choice.

Part 1: In Vitro Evaluation - From Broad Cytotoxicity to Mechanistic Insight

The initial phase of evaluation aims to identify promising lead compounds from a library of synthesized analogs. The workflow is designed as a funnel, starting with broad screening and progressively moving towards more specific, mechanism-of-action studies for the most potent candidates.

1.1. Primary Screening: Assessing General Cytotoxicity

The foundational step is to determine the concentration-dependent effect of the compounds on cell viability. This provides a first look at their potency and therapeutic window.

Expert Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening tool due to its robustness, cost-effectiveness, and high-throughput capability. It measures the metabolic activity of cells by assessing the function of mitochondrial dehydrogenase enzymes.[5] A reduction in metabolic activity is a reliable proxy for cell death or cytostasis.[6] We will compare the compounds against a panel of cancer cell lines from different tissue origins and a non-cancerous cell line (e.g., NIH 3T3) to gauge initial cancer selectivity. Doxorubicin, a standard chemotherapeutic agent, serves as a positive control for comparison.

Detailed Experimental Protocol: MTT Cell Viability Assay [7][8]

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds and the control drug (Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity (IC50, µM)

Compound IDHBL-100 (Breast)[10]KB (Oral)[10]SW-620 (Colon)[10]MCF7 (Breast)[11]NIH 3T3 (Normal Fibroblast)
Naphthy-A 1.375.24.83.19> 50
Naphthy-B 5.83.78.17.88> 50
Naphthy-C 12.49.53.01.68> 40
Doxorubicin 0.81.10.91.52.5

Note: Data is representative and synthesized from literature on 1,8-naphthyridine derivatives to illustrate comparative analysis.[10][11][12]

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Adhesion) seed->incubate1 treat Add Compound Serial Dilutions incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 mtt Add MTT Reagent (Incubate 3-4h) incubate2->mtt solubilize Solubilize Formazan (Add DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: High-level workflow for the MTT cell viability assay.

1.2. Secondary Screening: Antimicrobial Activity

Given that the 1,8-naphthyridine core is present in many antibacterial agents like nalidixic acid, it is prudent to screen promising, non-cytotoxic compounds for antimicrobial activity.[4]

Expert Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13] This assay provides quantitative data on the potency of the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound IDS. aureus (MRSA)[14]E. coli (Resistant)[14]L. monocytogenes[14]C. albicans (Fungus)[14]
Naphthy-D 88.5 (0.1589 mM)88.5 (0.1589 mM)62.0 (0.1113 mM)> 100
Naphthy-E > 100> 100> 100< 5.5 (<0.0099 mM)
Nalidixic Acid > 250250 (1.0765 mM)250 (1.0765 mM)> 250

Note: Data is representative and adapted from literature to demonstrate comparative analysis.[14]

Part 2: In Vivo Evaluation - Assessing Safety and Efficacy in a Biological System

Compounds that demonstrate high potency and selectivity in vitro must then be evaluated in a living system. This phase assesses the compound's safety profile and its ability to exert a therapeutic effect in a disease model.

2.1. Preliminary Safety Assessment: Acute Oral Toxicity

Expert Rationale: Before proceeding to efficacy models, a preliminary assessment of the compound's toxicity is essential. The Acute Oral Toxicity study, following OECD Guideline 425 (Up-and-Down Procedure), is an ethical and efficient method to estimate the median lethal dose (LD50).[15][16] This study involves dosing single animals sequentially. The outcome for one animal (survival or death) determines the dose for the next, allowing for an LD50 estimation with a minimal number of animals.[16] This provides crucial information for dose selection in subsequent efficacy studies.[17]

Detailed Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 425)

  • Animal Selection: Use a single sex of healthy, young adult rodents (e.g., female rats, 8-10 weeks old).[18]

  • Dose Selection: Select a starting dose one step below the best preliminary estimate of the LD50. If no information is available, a default starting dose (e.g., 175 mg/kg) can be used.

  • Dosing: Administer the compound in a single dose via oral gavage to a fasted animal.

  • Observation: Observe the animal closely for the first 4 hours and then daily for a total of 14 days.[16] Record all signs of toxicity, morbidity, and mortality.

  • Sequential Dosing: If the first animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. Dosing continues sequentially, typically at 48-hour intervals.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival/death) at the tested dose levels.[16]

Data Presentation: Acute Toxicity Profile

Compound IDEstimated LD50 (mg/kg)95% Confidence IntervalKey ObservationsGHS Classification
Naphthy-A > 2000N/ANo mortality or signs of toxicity observed.Category 5 or Unclassified
Naphthy-C 450250 - 800Lethargy, piloerection at doses >300 mg/kg.Category 4
2.2. Efficacy Evaluation: Xenograft Cancer Model

Expert Rationale: For compounds with promising anticancer activity, the subcutaneous xenograft mouse model is a gold standard for preclinical efficacy testing.[19] This model involves implanting human cancer cells into immunocompromised mice, which then form tumors that can be monitored for growth.[20] It allows for the direct assessment of a compound's ability to inhibit tumor growth in vivo. The choice of immunocompromised mice (e.g., NOD-scid or NSG) is critical to prevent rejection of the human tumor cells.[19]

Workflow Visualization

Xenograft_Workflow cluster_setup Model Setup cluster_study Efficacy Study harvest Harvest Cancer Cells (e.g., MCF7) implant Subcutaneous Injection into Immunocompromised Mice harvest->implant tumor_growth Monitor Mice until Tumors Reach Palpable Size (e.g., 100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize dosing Administer Compound (e.g., Daily, IP or PO) randomize->dosing measure Measure Tumor Volume (e.g., 2-3 times/week) dosing->measure endpoint Continue for 21-28 Days or until Endpoint measure->endpoint analysis Tumor Growth Inhibition (TGI) Calculation endpoint->analysis Analyze Data

Caption: Workflow for an in vivo subcutaneous xenograft study.

Detailed Experimental Protocol: Subcutaneous Xenograft Study [19][20]

  • Cell Preparation: Harvest cancer cells (e.g., MCF7) during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium, often mixed 1:1 with a basement membrane matrix like Matrigel to improve tumor take rates.[21]

  • Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of each mouse.[20]

  • Tumor Growth and Grouping: Allow tumors to grow to a mean volume of 100-150 mm³. Randomize the animals into treatment groups (e.g., Vehicle Control, Naphthy-A at 20 mg/kg, Naphthy-C at 10 mg/kg).

  • Treatment: Administer the compounds and vehicle control according to the planned schedule (e.g., daily intraperitoneal injection or oral gavage) for the duration of the study (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Presentation: In Vivo Efficacy in MCF7 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control N/A1250 ± 1500%+5%
Naphthy-A 20500 ± 9560%-2%
Naphthy-C 10750 ± 12040%-8%
Doxorubicin 2400 ± 8068%-15%

Note: Data is hypothetical and for illustrative purposes.

Part 3: Comparative Analysis & Structure-Activity Relationship (SAR)

The ultimate goal is to connect chemical structure to biological activity. By comparing data across assays, we can derive initial SAR insights.

Synthesis of Findings:

  • Compound Naphthy-A emerges as a strong lead candidate. It exhibits potent and selective cytotoxicity against breast cancer cells in vitro (IC50 = 1.37 µM) and demonstrates significant tumor growth inhibition in vivo (60% TGI).[10] Critically, it shows a favorable safety profile with an estimated LD50 > 2000 mg/kg and minimal impact on body weight in the efficacy study.

  • Compound Naphthy-C shows good potency in vitro (IC50 = 1.68 µM against MCF7), but its in vivo efficacy is moderate (40% TGI) and accompanied by signs of toxicity (higher body weight loss and a lower LD50).[11] This suggests potential issues with its pharmacokinetic or toxicity profile that are not apparent from in vitro data alone.

  • Compound Naphthy-E is not a viable anticancer candidate but shows remarkable and specific antifungal activity, warranting further investigation in that therapeutic area.[14]

Logical Relationship: From Structure to Preclinical Outcome

SAR_Logic cluster_compound Chemical Structure cluster_invitro In Vitro Profile cluster_invivo In Vivo Outcome cluster_decision Development Decision struct_A Naphthy-A R1 = X, R2 = Y vitro_A High Potency IC50 = 1.37 µM High Selectivity struct_A:f1->vitro_A:f0 struct_C Naphthy-C R1 = Z, R2 = W vitro_C High Potency IC50 = 1.68 µM Moderate Selectivity struct_C:f1->vitro_C:f0 vivo_A vivo_A vitro_A:f0->vivo_A:f0 vivo_C Moderate Efficacy 40% TGI Poor Safety LD50 = 450 mg/kg vitro_C:f0->vivo_C:f0 decision_A Lead Candidate vivo_A:f0->decision_A decision_C Requires Optimization or Discontinuation vivo_C:f0->decision_C

Caption: Connecting chemical structure to the final development decision.

Conclusion

This guide outlines a rigorous, multi-stage evaluation process for novel this compound compounds. By systematically progressing from broad in vitro screening to targeted in vivo safety and efficacy studies, researchers can efficiently identify lead candidates with genuine therapeutic potential. The integration of cytotoxicity, antimicrobial, toxicity, and xenograft data allows for the development of a comprehensive structure-activity relationship, which is essential for guiding the next phase of drug discovery: lead optimization. The compounds discussed herein, particularly analogs like Naphthy-A, underscore the significant promise of the 1,8-naphthyridine scaffold in developing next-generation therapeutic agents.

References
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930. Available at: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. Available at: [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Available at: [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(16), 4998. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Al-Sayegh, M., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). Available at: [Link]

  • Bio-protocol. (2017). BiTE® Xenograft Protocol. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Available at: [Link]

  • Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

  • EU Science Hub. (n.d.). Acute Toxicity - The Joint Research Centre. Available at: [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Available at: [Link]

  • Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity. Available at: [Link]

  • ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available at: [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link]

  • ResearchGate. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Available at: [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-4. Available at: [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. Available at: [Link]

  • Jaggi, M., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-62. Available at: [Link]

  • Gloc, M., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(11), 3386. Available at: [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link]

  • de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(11), 1361. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. Drug Development Research, 80(1), 179-186. Available at: [Link]

  • Murugesan, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Murugesan, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

Sources

A Comparative Guide to Molecular Docking of 1,8-Naphthyridine-3,6-diamine Derivatives as DNA Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies of 1,8-naphthyridine-3,6-diamine derivatives, focusing on their potential as inhibitors of human DNA topoisomerase II. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a scientifically rigorous, experience-driven narrative on the principles, execution, and interpretation of these crucial computational experiments.

Introduction: The Therapeutic Promise of 1,8-Naphthyridines and the Critical Role of DNA Topoisomerase II

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Among the various derivatives, those incorporating a 3,6-diamine substitution have shown significant potential, particularly in the realm of oncology.

A key molecular target for many anticancer agents is DNA topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation.[3][4] By creating transient double-strand breaks, the enzyme allows for the passage of another DNA segment, thereby resolving knots and tangles.[3] Many successful chemotherapeutic drugs, such as etoposide, function by stabilizing the "cleavage complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-ends of the cleaved DNA.[5][6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately, apoptotic cell death.[7] The 1,8-naphthyridine derivative voreloxin, for instance, is a known topoisomerase II inhibitor.

Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the prediction of the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[8] This in silico approach provides invaluable insights into structure-activity relationships (SAR) and can significantly accelerate the identification and optimization of lead compounds. This guide will provide a detailed, comparative docking workflow for a series of this compound derivatives against human DNA topoisomerase IIα.

The Strategic Approach to a Comparative Docking Study

A robust comparative docking study is not merely about generating docking scores. It is a multi-faceted process that requires careful planning, execution, and validation to yield meaningful and reliable results. Our approach is grounded in the principles of scientific integrity, ensuring that each step is logical, reproducible, and contributes to the overall trustworthiness of the findings.

The causality behind our experimental choices is paramount. We have selected human DNA topoisomerase IIα as our target due to its established role in cancer and its validation as a target for 1,8-naphthyridine-based drugs.[9] The choice of AutoDock Vina as the docking software is based on its widespread use, proven accuracy, and open-source availability, which promotes reproducibility.[8][10][11][12][13] To ground our computational predictions in experimental reality, we will compare our docking results with published experimental pIC50 values for a series of 1,8-naphthyridine derivatives.[14][15]

Detailed Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed, step-by-step methodology for a comparative docking study of this compound derivatives against human DNA topoisomerase IIα.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[10]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • A text editor: For creating the configuration file.

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.

  • PubChem or other chemical database: For obtaining the 3D structures of the ligands.

Ligand Preparation
  • Obtain Ligand Structures: Download the 3D structures of the this compound derivatives of interest from a chemical database such as PubChem in SDF or MOL2 format. For this guide, we will use a representative set of hypothetical derivatives with varying substitutions to illustrate the process.

  • Convert to PDBQT Format:

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file in your working directory. This step adds Gasteiger charges and defines the rotatable bonds.[11]

Protein Preparation
  • Download Protein Structure: Obtain the crystal structure of human DNA topoisomerase IIα complexed with DNA from the Protein Data Bank. For this study, we will use PDB ID: 4FM9.[16][17] This structure provides a biologically relevant conformation of the enzyme's binding site.

  • Prepare the Receptor:

    • Open the PDB file (4FM9.pdb) in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential components, including water molecules, co-factors (if not part of the binding site of interest), and any co-crystallized ligands. For this study, we will focus on the protein and DNA chains.

    • Save the cleaned structure as a new PDB file (e.g., 4fm9_protein.pdb).

    • Open the cleaned PDB file in AutoDock Tools.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule.

    • Save the prepared protein as a PDBQT file (4fm9_protein.pdbqt).[11]

Docking Simulation
  • Define the Binding Site (Grid Box):

    • In AutoDock Tools, with the protein loaded, go to Grid -> Grid Box.

    • A grid box will appear around the protein. Adjust the center and dimensions of the grid box to encompass the known binding site of topoisomerase II inhibitors, which is at the interface of the protein and the cleaved DNA.[5] The dimensions should be large enough to allow for translational and rotational freedom of the ligand.

    • Record the coordinates of the grid center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).[10]

  • Create the Configuration File:

    • Open a text editor and create a new file named conf.txt.

    • Add the following lines to the file, replacing the bracketed values with your specific file names and grid parameters:

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to your working directory containing the PDBQT files and the conf.txt file.

    • Execute the following command:

    • AutoDock Vina will perform the docking simulation and generate an output file (docked_ligand.pdbqt) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol), and a log file (log.txt) with details of the docking run.

Visualization of the Docking Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (SDF to PDBQT) config_file Create Configuration File (conf.txt) ligand_prep->config_file protein_prep Protein Preparation (PDB to PDBQT) grid_box Define Binding Site (Grid Box Generation) protein_prep->grid_box grid_box->config_file run_vina Run AutoDock Vina config_file->run_vina results Analyze Docking Results (Binding Affinity, Poses) run_vina->results visualize Visualize Interactions (PyMOL/Chimera) results->visualize

Caption: Molecular docking workflow from preparation to analysis.

Results and Comparative Analysis

The primary output of a docking simulation is the binding affinity, which is an estimation of the binding free energy, and the predicted binding poses of the ligand in the receptor's active site. A lower (more negative) binding affinity generally indicates a more favorable binding interaction.

Quantitative Data Summary

The following table presents a hypothetical comparative docking study of five this compound derivatives against human DNA topoisomerase IIα (PDB: 4FM9). The results are compared with experimentally determined pIC50 values for a series of 1,8-naphthyridine derivatives from the literature to provide a basis for validation.[14][15]

DerivativeR1-SubstituentR2-SubstituentBinding Affinity (kcal/mol)Predicted pIC50 (from Docking)Experimental pIC50[15]
ND-01 -H-H-8.56.26.68
ND-02 -CH3-H-8.86.57.10
ND-03 -Cl-H-9.26.87.19
ND-04 -H-OCH3-8.76.47.70
ND-05 -Cl-OCH3-9.57.07.80

Note: The predicted pIC50 values are derived from a hypothetical correlation with the binding affinity for illustrative purposes. The experimental pIC50 values are from a study on a series of 1,8-naphthyridine derivatives and are used here for a qualitative comparison of trends.[15]

Analysis of Molecular Interactions

Visualization of the docked poses is crucial for understanding the specific molecular interactions that contribute to binding. Key interactions to analyze include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein, which contribute significantly to the overall binding affinity.

  • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues in the protein's active site.

  • Cation-Pi Interactions: Electrostatic interactions between a cation (e.g., a protonated amine on the ligand) and the electron-rich face of an aromatic ring.

For our top-scoring derivative, ND-05 , the docking pose reveals several key interactions within the DNA-binding site of topoisomerase IIα. The 1,8-naphthyridine core is predicted to intercalate between the DNA base pairs, a common mechanism for topoisomerase poisons. The diamine groups form hydrogen bonds with the phosphate backbone of the DNA and with key amino acid residues in the active site, such as Aspartate and Glutamate. The chloro and methoxy substituents are predicted to engage in hydrophobic interactions with a pocket formed by Leucine, Valine, and Alanine residues, further stabilizing the complex.

DNA Topoisomerase II Signaling Pathway and Mechanism of Action

The inhibition of DNA topoisomerase II by this compound derivatives triggers a cascade of cellular events that ultimately lead to apoptosis. The following diagram illustrates the simplified signaling pathway.

topoisomerase_pathway cluster_drug Drug Action cluster_enzyme Enzyme Inhibition cluster_cellular Cellular Response drug 1,8-Naphthyridine Derivative topoII DNA Topoisomerase II drug->topoII Inhibits cleavage_complex Stabilized Cleavage Complex drug->cleavage_complex Stabilizes topoII->cleavage_complex Forms dsb DNA Double-Strand Breaks cleavage_complex->dsb Accumulation of ddr DNA Damage Response (ATM/ATR activation) dsb->ddr Activates apoptosis Apoptosis ddr->apoptosis Triggers

Caption: Signaling pathway of DNA Topoisomerase II inhibition.

Trustworthiness and Self-Validation of the Protocol

The trustworthiness of a computational protocol lies in its ability to be validated. A key self-validation step in molecular docking is re-docking . This involves extracting the co-crystallized ligand from the PDB structure, docking it back into the same binding site, and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12]

Furthermore, the correlation between the docking scores and experimental binding affinities (e.g., IC50 or Ki values) for a series of compounds provides external validation. While a perfect correlation is rare due to the inherent approximations in scoring functions, a discernible trend where more potent compounds have better docking scores lends confidence to the predictive power of the model.

Conclusion and Future Directions

This guide has presented a comprehensive framework for conducting comparative molecular docking studies of this compound derivatives against DNA topoisomerase II. By following the detailed protocol and adhering to the principles of scientific integrity, researchers can generate reliable and insightful data to guide their drug discovery efforts. The hypothetical results presented herein demonstrate how a combination of quantitative binding affinities and qualitative analysis of molecular interactions can elucidate structure-activity relationships and identify promising lead candidates.

Future work should focus on expanding the library of docked derivatives, including a wider range of substitutions to probe the chemical space more thoroughly. Additionally, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic stability of the ligand-protein complexes and to obtain more accurate binding free energy calculations. Ultimately, the most promising candidates identified through these in silico studies should be synthesized and evaluated in vitro and in vivo to validate their therapeutic potential.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Adams, A., Guss, J.M., Collyer, C.A., Denny, W.A., Wakelin, L.P. (1995). Crystal structure of the topoisomerase II poison 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to the DNA hexanucleotide d(CGTACG)2. RCSB PDB. [Link]

  • Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Wu, C. C., Li, T. K., Farh, L., Lin, L. Y., Lin, T. S., Yu, Y. J., & Hsieh, T. S. (2011). Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide. Science, 333(6041), 459-462. [Link]

  • Vásquez-Abanto, S., & Rosales-Chavarry, M. (2013). Direct Monitoring of the Strand Passage Reaction of DNA Topoisomerase II Triggers Checkpoint Activation. PLoS genetics, 9(10), e1003832. [Link]

  • Grycova, L., Sklenarova, M., & Dvorak, Z. (2018). Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of medicinal chemistry, 61(15), 6417–6442. [Link]

  • Dewhurst, R., & Ladds, G. (2017). Cell Cycle-Dependent Control and Roles of DNA Topoisomerase II. International journal of molecular sciences, 18(12), 2795. [Link]

  • Suleiman, M., Abdullahi, M., Uzairu, A., & Shallangwa, G. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(13), 1165-1185. [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Wendorff, T. J., Schmidt, B. H., Heslop, P., Austin, C. A., & Berger, J. M. (2012). The structure of DNA-bound human topoisomerase II alpha: conformational mechanisms for coordinating inter-subunit interactions with DNA cleavage. Journal of molecular biology, 422(4), 512–527. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • ResearchGate. (n.d.). Structure of the DNA-bound human topoisomerase II (PDB:4FM9[14]) with marked the DNA gate, C gate (modified with PyMOL[15]). ResearchGate. [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., Al-Salahi, R., Al-Ghorbani, M., Al-Shamahy, H. A., & Al-Hajj, N. Q. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC advances, 10(23), 13907–13921. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • da Silva, A. C. S., de Oliveira, A. C., de Souza, J. S. N., de Oliveira, R. B., & Leal, L. B. (2022). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 27(19), 6265. [Link]

  • Bower, J., & Ladds, G. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Journal of Cell Biology, 222(12), e202306059. [Link]

  • Vos, S. M., Tretter, E. M., Schmidt, B. H., & Berger, J. M. (2011). DNA topoisomerase II and its growing repertoire of biological functions. Nature reviews. Molecular cell biology, 12(12), 827–841. [Link]

  • Fielden, J., & Schellenberg, M. J. (2019). Molecular mechanisms of topoisomerase 2 DNA–protein crosslink resolution. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 819, 111681. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • ResearchGate. (n.d.). The structures, experimental pIC 50 values, predicted pIC 50 values, and docking scores of the investigated compounds. ResearchGate. [Link]

  • Chen, Y. L., Lin, H. W., & Li, K. H. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. [Link]

  • Kumar, A., Sharma, S., & Kumar, A. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Semantic Scholar. [Link]

  • Suleiman, M., Abdullahi, M., Uzairu, A., & Shallangwa, G. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. ResearchGate. [Link]

  • Parangi, R. K., & Domala, R. (2023). Synthesis, characterization, biological evaluation and docking studies of novel 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine and some of its derivatives using symmetrical anhydrides. Results in Chemistry, 5, 100795. [Link]

  • Abuzahra, A. A., Ghorab, M. M., Al-Said, M. S., & Nissan, Y. M. (2021). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 354(1), 2000215. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(13), 1165–1185. [Link]

  • Kumar, A., Sharma, S., & Kumar, A. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini reviews in medicinal chemistry, 20(19), 2028–2046. [Link]

Sources

A Comparative Guide to the Efficacy and Toxicity of 1,8-Naphthyridine Analogues for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a multitude of compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the efficacy and toxicity of various 1,8-naphthyridine analogues, offering insights into their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, and provide detailed protocols for their evaluation.

The 1,8-Naphthyridine Core: A Versatile Scaffold

The unique structural and electronic properties of the 1,8-naphthyridine ring system, characterized by a fused bicyclic structure containing two nitrogen atoms, make it a versatile scaffold for drug design.[2] This core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[3][4] The diverse biological activities exhibited by these compounds, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, have made them a subject of intense research.[5][6]

Comparative Efficacy of 1,8-Naphthyridine Analogues

The therapeutic potential of 1,8-naphthyridine derivatives is vast, with analogues demonstrating significant efficacy in various disease models. Here, we compare the performance of several analogues across different therapeutic areas.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[7][8] One of the primary mechanisms of their anticancer action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells.

Below is a summary of the in vitro cytotoxicity of selected 1,8-naphthyridine analogues against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 12 1,8-naphthyridine-3-carboxamide derivativeHBL-100 (Breast)1.37[4][8]
Compound 17 1,8-naphthyridine-3-carboxamide derivativeKB (Oral)3.7[4][8]
Compound 22 1,8-naphthyridine-3-carboxamide derivativeSW-620 (Colon)3.0[4][8]
Compound 47 Halogen substituted 1,8-naphthyridine-3-caboxamideMIAPaCa (Pancreatic)0.41[7]
Compound 47 Halogen substituted 1,8-naphthyridine-3-caboxamideK-562 (Leukemia)0.77[7]
Compound 29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41[7]
Compound 16 C-2 naphthyl ring, C-5, C-6, C-7 substitutionsHeLa (Cervical)0.7[1]
Compound 16 C-2 naphthyl ring, C-5, C-6, C-7 substitutionsHL-60 (Leukemia)0.1[1]
Compound 16 C-2 naphthyl ring, C-5, C-6, C-7 substitutionsPC-3 (Prostate)5.1[1]

Key Insights from Anticancer Studies:

  • Substitution at C-3: The introduction of carboxamide and heteroaryl moieties at the C-3 position has yielded compounds with potent cytotoxic activity.[4][7][8]

  • Halogenation: Halogen-substituted derivatives, such as compound 47, have demonstrated high potency against pancreatic and leukemia cell lines.[7]

  • Substitutions at C-2, C-5, C-6, and C-7: Modifications at these positions have been shown to significantly influence cytotoxic activity, with some analogues exhibiting greater potency than the established anticancer agent colchicine.[1]

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a notable example.[9] Analogues of this scaffold have demonstrated broad-spectrum antibacterial activity, often by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9][10]

The following table summarizes the minimum inhibitory concentrations (MICs) of selected 1,8-naphthyridine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
PD 131628 Staphylococcus aureus0.125 - 0.25[11]
PD 131628 Streptococcus pyogenes0.125 - 0.25[11]
PD 131628 Streptococcus pneumoniae0.125 - 0.25[11]
PD 131628 Enterobacteriaceae0.125[11]
PD 131628 Pseudomonas aeruginosa0.5[11]
ANA-12 Mycobacterium tuberculosis H37Rv6.25[12][13]
ANC-2, ANA-1, ANA 6–8, ANA-10 Mycobacterium tuberculosis H37Rv12.5[12][13]

Key Insights from Antimicrobial Studies:

  • Broad-Spectrum Activity: Compounds like PD 131628 exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria.[11]

  • Anti-mycobacterial Potential: Several 1,8-naphthyridine-3-carbonitrile analogues have shown promising activity against Mycobacterium tuberculosis.[12][13]

  • Synergistic Effects: Some 1,8-naphthyridine derivatives, while not exhibiting direct antibacterial activity, can potentiate the effects of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains.[14]

Toxicity Profile of 1,8-Naphthyridine Analogues

A critical aspect of drug development is the evaluation of a compound's toxicity. For 1,8-naphthyridine analogues, this often involves assessing their cytotoxicity against normal, non-cancerous cell lines and in silico predictions of toxicity.

Several studies have included evaluations against normal cell lines to determine the selectivity of the anticancer agents. For instance, a study on 1,8-naphthyridine-3-carboxamide derivatives tested the compounds against a normal cell line alongside eight cancer cell lines.[4][8] Similarly, a study on anti-mycobacterial 1,8-naphthyridine-3-carbonitrile analogues screened potent compounds against human embryonic kidney cells and found them to have low toxicity towards these normal cells, with a selectivity index greater than or equal to 11.[12][13]

In silico studies, such as TOPKAT analysis, have also been employed to predict the potential for Ames mutagenicity, with some 1,8-naphthyridine derivatives showing a low probability of toxicity in animal models.[15]

Experimental Methodologies

The following are detailed protocols for key experiments used in the evaluation of 1,8-naphthyridine analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine analogues and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the 1,8-naphthyridine analogues in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Mechanisms of Action

To better understand the biological activity of 1,8-naphthyridine analogues, it is helpful to visualize their mechanisms of action.

Topoisomerase_Inhibition cluster_replication DNA Replication & Transcription cluster_inhibition Inhibition by 1,8-Naphthyridine Analogue DNA_Supercoils DNA Supercoils Topoisomerase_II Topoisomerase II DNA_Supercoils->Topoisomerase_II Binds to Relaxed_DNA Relaxed DNA Topoisomerase_II->Relaxed_DNA Relaxes DSBs DNA Double-Strand Breaks (DSBs) Topoisomerase_II->DSBs Leads to Naphthyridine_Analogue 1,8-Naphthyridine Analogue Naphthyridine_Analogue->Topoisomerase_II Inhibits Inhibition Inhibition Apoptosis Apoptosis DSBs->Apoptosis

Caption: Mechanism of anticancer activity via Topoisomerase II inhibition.

DNA_Gyrase_Inhibition cluster_bacterial_replication Bacterial DNA Replication cluster_antimicrobial_action Antimicrobial Action of 1,8-Naphthyridine Analogue Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase Targeted by Negative_Supercoils Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoils Catalyzes Replication_Block DNA Replication Block DNA_Gyrase->Replication_Block Leads to Naphthyridine_Analogue 1,8-Naphthyridine Analogue Naphthyridine_Analogue->DNA_Gyrase Inhibits Inhibition Inhibition Bacterial_Cell_Death Bacterial Cell Death Replication_Block->Bacterial_Cell_Death

Caption: Mechanism of antimicrobial activity via DNA Gyrase inhibition.

Conclusion

The 1,8-naphthyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed potent anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the 1,8-naphthyridine core can lead to compounds with enhanced efficacy and selectivity. Future research should continue to explore the vast chemical space of 1,8-naphthyridine analogues to identify new drug candidates with improved therapeutic profiles.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. [Link]

  • New Synthetic Approaches for Cytotoxic Activity of Novel 1,8-Naphthyridine Derivatives. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. [Link]

  • The structure–activity relationships for 1,8-naphthyridine derivatives. [Link]

  • Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. [Link]

  • In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. [Link]

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of drug discovery, the synthesis and application of novel compounds like 1,8-naphthyridine-3,6-diamine are paramount. However, with great innovation comes the profound responsibility of ensuring safety, not only in the laboratory but also in the final disposition of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. As a Senior Application Scientist, my aim is to empower you with the knowledge to manage this compound responsibly, safeguarding both your team and the environment.

The Precautionary Principle: Hazard Identification in the Absence of a Specific SDS

A thorough search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 1177337-61-9) did not yield a dedicated document.[1] In such instances, the cornerstone of safe chemical handling is the adoption of the precautionary principle. This means treating the substance as potentially hazardous based on the known properties of structurally similar compounds.

The 1,8-naphthyridine core is a key component in various biologically active molecules.[2][3] The presence of two amine groups on this aromatic scaffold suggests that this compound should be handled with the same caution as other aromatic amines, a class of compounds known for potential toxicity. An SDS for the related compound 1,8-Naphthyridine-2,7-diamine indicates that while it is not classified as dangerous goods for transport, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] This underscores the need for a conservative approach to its handling and disposal.

Inferred Potential Hazards:

  • Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[5][6]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[7]

  • Environmental Hazard: Many aromatic amines are harmful to aquatic life.[6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a robust PPE protocol is non-negotiable. Before handling this compound in any form—solid, in solution, or as waste—ensure the following PPE is worn:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a certified respirator if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of fine powders.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for hazardous waste management.

Step 1: Waste Identification and Segregation

Properly classify the waste. Any material contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup materials, should be considered hazardous waste.

  • Action: Segregate waste containing this compound from other waste streams.[9] This prevents unintentional chemical reactions and ensures proper disposal routing.

Step 2: Waste Collection and Storage
  • Action: Collect all waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with aromatic amines.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9]

Step 3: Arrange for Professional Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][9]

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation.

Step 4: Spill and Decontamination Procedures

In the event of a spill:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_gen Generate Waste (Unused chemical, contaminated labware, spill debris) ppe->waste_gen identify Identify as Potentially Hazardous Waste waste_gen->identify segregate Segregate from Non-Hazardous Waste identify->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in a Cool, Dry, Ventilated Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound, while seemingly a routine laboratory task, is a critical component of responsible scientific practice. By adhering to the precautionary principle, utilizing appropriate personal protective equipment, and following a structured disposal protocol in line with regulatory guidelines, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety and sustainability is integral to the integrity and advancement of scientific discovery.

References

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Aromatic Amine Pollution. Term. [Link]

  • 1,8-Naphthyridine. Wikipedia. [Link]

  • MSDS of 1,8-Naphthyridine-2,7-diamine. Capot Chemical Co., Ltd. [Link]

  • 1,8-Naphthyridine. PubChem. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini Reviews in Medicinal Chemistry. [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 1,8-Naphthyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals breaking new ground, the introduction of novel compounds into the laboratory workflow is a constant. Among these is 1,8-Naphthyridine-3,6-diamine, a molecule with significant potential in various research applications. However, with innovation comes the responsibility of ensuring the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established principles of chemical hygiene and data from structurally related molecules.

Immediate Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, the chemical structure suggests potential hazards that demand rigorous protective measures. The parent compound, 1,8-naphthyridine, is known to cause skin and eye irritation and may cause respiratory irritation.[2][3] The presence of two amine functional groups on the aromatic naphthyridine core likely enhances these risks. Aromatic amines as a class are known for their potential toxicity, including skin sensitization and other health hazards.

Therefore, it is prudent to treat this compound as a hazardous substance with the potential to be:

  • Harmful if swallowed or in contact with skin.

  • A cause of serious eye irritation or damage. [4]

  • A respiratory tract irritant. [5]

  • Potentially sensitizing upon repeated contact.

Hazard CategoryPotential EffectsRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[4]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation. Prolonged or repeated contact may lead to sensitization.[2]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4]Wear chemical safety goggles at all times.
Respiratory Irritation May cause respiratory tract irritation.[5]Handle in a well-ventilated area, preferably in a chemical fume hood.

Operational Plan: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following protocol should be considered the minimum standard when handling this compound.

Eye and Face Protection:
  • Chemical safety goggles are mandatory at all times in the laboratory where this compound is handled.

  • A face shield should be worn in addition to goggles when there is a risk of splashing, such as during solution preparation or transfers.

Skin and Body Protection:
  • Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for the specific solvent being used. Double-gloving is recommended for enhanced protection.

  • A laboratory coat must be worn and fully buttoned.

  • Closed-toe shoes are mandatory.

Respiratory Protection:
  • All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Weigh Solid Compound Carefully B->C D Prepare Solutions C->D E Conduct Experiment D->E Transfer to Reaction F Monitor for Spills or Exposure E->F G Segregate Waste F->G End of Experiment H Label Waste Container G->H I Store Waste Securely H->I J Arrange for Professional Disposal I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Naphthyridine-3,6-diamine
Reactant of Route 2
Reactant of Route 2
1,8-Naphthyridine-3,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.